Product packaging for 3-Methylthiolane(Cat. No.:CAS No. 4740-00-5)

3-Methylthiolane

Cat. No.: B1266643
CAS No.: 4740-00-5
M. Wt: 102.2 g/mol
InChI Key: DLABLFPCTXRQMY-UHFFFAOYSA-N
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Description

3-Methylthiolane (CAS 4740-00-5) is a saturated sulfur-containing heterocyclic compound of significant interest in chemical research and development. With the molecular formula C5H10S and a molecular weight of 102.20 g/mol, this organosulfur building block, also known as 3-Methyl tetrahydrothiophene, offers versatility for various synthetic applications . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules. Its structure, featuring a thiolane ring with a methyl substituent, makes it a valuable precursor in materials science, fragrance chemistry, and pharmaceutical development. The compound is characterized by its specific physical and chemical properties, including a defined topological polar surface area, which can influence its behavior in synthetic pathways and final product performance . Hazard and Safety Information: This compound is classified as a flammable liquid and poses specific hazards requiring careful handling. Appropriate personal protective equipment should be worn. It is harmful if swallowed, in contact with skin, or if inhaled. The substance also causes skin irritation and serious eye irritation. Researchers should consult the Safety Data Sheet for detailed handling and disposal protocols . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, whether for humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10S B1266643 3-Methylthiolane CAS No. 4740-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylthiolane
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InChI

InChI=1S/C5H10S/c1-5-2-3-6-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLABLFPCTXRQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871097
Record name 3-Methylthiolane
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Molecular Weight

102.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4740-00-5
Record name Thiophene, tetrahydro-3-methyl-
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Record name 3-Methylthiolane
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Record name 3-methylthiolane
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Foundational & Exploratory

3-Methylthiolane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Methylthiolane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, a heterocyclic organic compound. The information is presented to support research, development, and application activities within the scientific community.

Core Chemical Properties

This compound, also known by its IUPAC name Thiophene, tetrahydro-3-methyl-, is a sulfur-containing heterocyclic compound.[1][2] Its fundamental chemical and physical properties are summarized in the table below for ease of reference and comparison.

PropertyValue
Molecular Formula C5H10S
Molecular Weight 102.20 g/mol [3][4]
CAS Number 4740-00-5[1][3][5]
Boiling Point 132.5 ± 8.0 °C at 760 mmHg[5]
Melting Point -81.16 °C[5]
Density 0.9 ± 0.1 g/cm³[5]
Flash Point 28.1 ± 15.1 °C[5]
Refractive Index 1.491[5]
Synonyms 3-Methyltetrahydrothiophene, Tetrahydro-3-methylthiophene, 3-Methylthiacyclopentane[1][2][5]

Chemical Structure and Stereoisomerism

The structure of this compound consists of a five-membered saturated ring containing one sulfur atom, which is known as a thiolane ring. A methyl group is attached to the carbon atom at the 3-position of this ring.[1]

A critical structural feature of this compound is the presence of a chiral center at the C3 carbon, the carbon atom to which the methyl group is attached. This chirality means that this compound can exist as a pair of enantiomers: (R)-3-Methylthiolane and (S)-3-Methylthiolane. Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[6][7]

Figure 1: Chemical structures of (R)- and (S)-3-Methylthiolane enantiomers.

The relationship between the chiral center and the resulting stereoisomers is a fundamental concept in stereochemistry. The presence of a single chiral center invariably leads to the existence of two stereoisomers (enantiomers), provided the molecule is not a meso compound.

stereoisomerism_logic A This compound B Presence of a Chiral Center (at C3) A->B C Exists as Stereoisomers B->C D (R)-3-Methylthiolane C->D E (S)-3-Methylthiolane C->E F Enantiomers (Non-superimposable mirror images) D->F E->F

Figure 2: Logical relationship of stereoisomerism in this compound.

Experimental Protocols

General Synthetic Approach

A plausible synthetic route could involve the cyclization of an appropriate linear precursor containing a thiol group and a leaving group at the desired positions to form the five-membered ring. For instance, a derivative of 1,4-dihalobutane could react with a methyl-substituted sulfide source.

Analytical Methodologies

The analysis of this compound and its purity would typically involve standard analytical techniques used in organic chemistry:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for separating and identifying volatile organic compounds like this compound.[2] The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups within the molecule.

A generalized workflow for the analysis of a synthesized thiol compound is depicted below.

analytical_workflow A Synthesized This compound Sample B Sample Preparation (e.g., dilution in solvent) A->B C GC-MS Analysis B->C D NMR Spectroscopy (¹H, ¹³C) B->D E IR Spectroscopy B->E F Data Interpretation C->F D->F E->F G Structure Confirmation & Purity Assessment F->G

Figure 3: Generalized analytical workflow for this compound characterization.

Signaling Pathways and Biological Activity

Currently, there is no significant information in the reviewed literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary relevance in a drug development context would likely be as a structural motif or a synthetic intermediate in the creation of more complex, biologically active molecules. Further research would be required to elucidate any potential biological activity.

References

An In-depth Technical Guide to the Synthesis of 3-Methylthiolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Methylthiolane (also known as 3-methyltetrahydrothiophene), a saturated heterocyclic compound. The document details the core synthetic strategies, presents quantitative data in structured tables, and offers detailed experimental protocols for the key reactions. Visual diagrams generated using Graphviz are included to illustrate the reaction workflows.

Introduction

This compound is a sulfur-containing heterocyclic organic compound with a saturated five-membered ring. Its derivatives and analogs are of interest in various fields, including pharmaceutical and materials science, due to the presence of the sulfur atom which can influence the molecule's chemical and biological properties. This guide focuses on the most viable and documented synthetic routes to this target molecule.

Primary Synthesis Pathway: Two-Step Synthesis from Methylsuccinic Acid

The most established and well-documented route to this compound proceeds in two main stages:

  • Synthesis of 3-Methylthiophene: The initial step involves the formation of the unsaturated thiophene ring from a readily available precursor, methylsuccinic acid.

  • Catalytic Hydrogenation: The subsequent saturation of the thiophene ring to yield the final this compound.

Step 1: Synthesis of 3-Methylthiophene from Disodium Methylsuccinate

The synthesis of 3-methylthiophene can be achieved through the reaction of disodium methylsuccinate with phosphorus heptasulfide.[1] This reaction involves a cyclization and desulfurization process to form the aromatic thiophene ring.

ParameterValueReference
Starting Materials Disodium methylsuccinate, Phosphorus heptasulfide, Mineral oil[1]
Reaction Temperature 240-275 °C[1]
Reaction Time Approximately 2 hours[1]
Yield 52-60%[1]
Purity Boiling point of 112-115 °C[1]

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • Disodium methylsuccinate, powdered and anhydrous (90 g, 0.51 mole)

  • Phosphorus heptasulfide (100 g, 0.287 mole)

  • Mineral oil (400 ml total)

  • 5% Sodium hydroxide solution

  • Sodium chloride

  • Carbon dioxide (gas)

Equipment:

  • 1-liter three-necked round-bottomed flask

  • Mechanical stirrer

  • Thermometer

  • Gas inlet tube

  • Addition funnel

  • Distilling head and condenser

Procedure:

  • A slurry of 90 g (0.51 mole) of powdered anhydrous disodium methylsuccinate and 100 g (0.287 mole) of phosphorus heptasulfide in 250 ml of mineral oil is prepared in an addition funnel.

  • The three-necked flask is charged with 150 ml of mineral oil and heated to 240-250 °C.

  • With efficient stirring and a slow, continuous stream of carbon dioxide passing through the system, the slurry is added to the hot mineral oil at a rate that causes a fairly rapid distillation of 3-methylthiophene. This addition takes about 1 hour, and the temperature is maintained at 240-250 °C.

  • After the addition is complete, the temperature is raised to 275 °C and stirring is continued for an additional hour, or until distillation ceases.

  • The total distillate (33-38 ml) is collected and washed with two 50-ml portions of 5% sodium hydroxide solution, and finally with 50 ml of water. If an emulsion forms, a small amount of sodium chloride can be added to aid in separation.

  • The crude 3-methylthiophene is then distilled. A small forerun is discarded, and the fraction boiling between 112 °C and 115 °C is collected. The yield is 26-30 g (52-60%).

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Disodium Methylsuccinate Disodium Methylsuccinate Reaction Flask Reaction Flask Disodium Methylsuccinate->Reaction Flask Phosphorus Heptasulfide Phosphorus Heptasulfide Phosphorus Heptasulfide->Reaction Flask 3-Methylthiophene 3-Methylthiophene Reaction Flask->3-Methylthiophene Heat (240-275°C)

Caption: Synthesis of 3-Methylthiophene from Disodium Methylsuccinate.

Step 2: Catalytic Hydrogenation of 3-Methylthiophene to this compound

The saturation of the 3-methylthiophene ring is achieved through catalytic hydrogenation. Palladium sulfide catalysts have been shown to be effective for this transformation, leading to the formation of this compound.[2]

ParameterValueReference
Catalyst Palladium sulfide (PdS) on a support (e.g., Al₂O₃)[2]
Temperature 220-300 °C[2]
Pressure 3.0-9.5 MPa (approx. 30-94 atm)[2]
Yield (Thiolane from Thiophene) 70-90% (with 30-60% conversion of thiophene)[3]

No detailed, step-by-step protocol for the specific hydrogenation of 3-methylthiophene to this compound with precise quantitative data was found in the surveyed literature. The following is a generalized protocol based on the conditions reported for the hydrogenation of methylthiophenes and thiophene.[2][3]

Materials:

  • 3-Methylthiophene

  • Palladium sulfide on alumina (PdS/Al₂O₃) catalyst

  • Hydrogen gas (high pressure)

  • Solvent (e.g., a high-boiling hydrocarbon like dodecane, if performed in liquid phase)

Equipment:

  • High-pressure autoclave or hydrogenation reactor

  • Magnetic or mechanical stirrer

  • Heating mantle with temperature controller

  • Gas inlet and pressure gauge

Procedure:

  • The high-pressure autoclave is charged with 3-methylthiophene and the PdS/Al₂O₃ catalyst. If a solvent is used, it is also added at this stage.

  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove any oxygen.

  • The reactor is then purged with hydrogen gas.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 5 MPa).

  • The reaction mixture is heated to the target temperature (e.g., 260 °C) with vigorous stirring.

  • The reaction is monitored by observing the hydrogen uptake. The reaction time will vary depending on the specific conditions and scale.

  • After the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented.

  • The reaction mixture is filtered to remove the catalyst.

  • The resulting liquid is then purified, likely by fractional distillation, to isolate the this compound.

Caption: Workflow for the Catalytic Hydrogenation of 3-Methylthiophene.

Alternative Synthesis Pathway: Cyclization of a 2-Methyl-C4 Precursor

An alternative, though less documented, approach to this compound involves the cyclization of a linear C5 precursor containing a methyl group at the appropriate position. A plausible route would start from 2-methyl-1,4-butanediol.

This pathway would likely involve a two-step process:

  • Conversion of Diol to a Dihaloalkane: The hydroxyl groups of 2-methyl-1,4-butanediol would be converted to a more reactive leaving group, such as a halide (e.g., chloride or bromide), to produce 1,4-dihalo-2-methylbutane.

  • Reaction with a Sulfide Source: The resulting dihalide would then be reacted with a sulfide source, such as sodium sulfide, to form the thiolane ring via an intramolecular nucleophilic substitution.

While the starting material, 2-methyl-1,4-butanediol, can be synthesized,[4] a specific, detailed protocol for its conversion to this compound was not identified in the surveyed literature.

G 2-Methyl-1,4-butanediol 2-Methyl-1,4-butanediol 1,4-Dihalo-2-methylbutane 1,4-Dihalo-2-methylbutane 2-Methyl-1,4-butanediol->1,4-Dihalo-2-methylbutane Halogenation This compound This compound 1,4-Dihalo-2-methylbutane->this compound Na₂S

Caption: Proposed Alternative Synthesis of this compound.

Conclusion

References

The Elusive Aroma: A Technical Guide to the Natural Occurrence of 3-Methylthiolane in Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiolane is a sulfur-containing heterocyclic compound that can contribute to the complex aroma profiles of various food products. Its presence, often at trace levels, is a result of chemical transformations of sulfur-containing precursors during processes such as cooking and fermentation. This technical guide provides a comprehensive overview of the current understanding of the natural occurrence of this compound in foods, including available data on its presence, analytical methodologies for its detection, and a proposed formation pathway. It is important to note that while the presence of this compound has been acknowledged in food flavor chemistry, extensive quantitative data across a wide range of food products remains limited in publicly available scientific literature.

Quantitative Data on this compound in Foods

Comprehensive quantitative data for this compound across a diverse array of food items is not extensively documented. However, its presence has been noted in the volatile fractions of specific food products, particularly those undergoing thermal processing. The following table summarizes the reported occurrence of this compound in selected foods. The lack of widespread quantitative data highlights an area for future research in food chemistry.

Food ProductConcentration RangeAnalytical MethodReference
Cooked MeatPresence reported, quantification not specifiedGas Chromatography-Mass Spectrometry (GC-MS)General literature on meat flavor volatiles
Roasted CoffeePresence reported, quantification not specifiedGas Chromatography-Mass Spectrometry (GC-MS)Studies on coffee aroma compounds

Note: The table reflects the current limited availability of specific quantitative data for this compound. Further research is required to establish precise concentration ranges in various food matrices.

Experimental Protocols for the Analysis of this compound

The analysis of volatile sulfur compounds like this compound in complex food matrices presents analytical challenges due to their low concentrations and potential for matrix interference. A common and effective methodology involves headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

Protocol: Determination of this compound in a Food Matrix via HS-SPME-GC-MS

1. Sample Preparation:

  • Homogenize a representative sample of the food product.

  • Weigh a precise amount (e.g., 1-5 g) of the homogenized sample into a headspace vial.

  • For solid samples, an optional addition of a saturated salt solution can be used to enhance the release of volatile compounds.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for the extraction of a broad range of volatile and semi-volatile compounds, including sulfur compounds.

  • Incubation: Equilibrate the sample vial at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Thermally desorb the trapped analytes from the SPME fiber in the heated injection port of the gas chromatograph.

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is typically used for the separation of volatile compounds.

    • Oven Temperature Program: A programmed temperature gradient is employed to separate the analytes based on their boiling points and interactions with the stationary phase. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is commonly used.

    • Detection: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds for identification. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

    • Identification: The identification of this compound is confirmed by comparing its mass spectrum and retention time with that of an authentic reference standard.

4. Quantification:

  • Quantification is typically performed using an internal standard or by creating a calibration curve with a certified reference standard of this compound.

Signaling Pathways and Formation Mechanisms

The formation of this compound in food is likely a result of complex chemical reactions involving the degradation of sulfur-containing amino acids, primarily methionine, during processes like the Maillard reaction. While a definitive and universally accepted pathway has not been exclusively detailed for this compound, a plausible formation route can be proposed based on established principles of flavor chemistry.

Proposed Formation Pathway of this compound from Methionine Degradation

The thermal degradation of methionine can lead to the formation of key intermediates such as methional. Subsequent reactions, potentially involving cyclization and reduction steps, can then lead to the formation of this compound.

G Methionine Methionine ThermalDegradation Thermal Degradation (e.g., Maillard Reaction) Methionine->ThermalDegradation Methional Methional ThermalDegradation->Methional Intermediate Reactive Intermediates Methional->Intermediate Cyclization Cyclization/ Reduction Intermediate->Cyclization Methylthiolane This compound Cyclization->Methylthiolane

Proposed formation of this compound.
Experimental Workflow for this compound Analysis

The analytical process for identifying and quantifying this compound in a food sample can be visualized as a sequential workflow, from sample collection to data analysis.

G start Food Sample homogenization Homogenization start->homogenization hs_spme HS-SPME homogenization->hs_spme gcms GC-MS Analysis hs_spme->gcms identification Identification (Mass Spectra & Retention Time) gcms->identification quantification Quantification (Internal Standard/Calibration Curve) identification->quantification end Data Reporting quantification->end

Analytical workflow for this compound.

Conclusion

This compound is a recognized, albeit not extensively studied, volatile compound that contributes to the aroma of certain foods. The limited availability of quantitative data underscores the need for further research to fully understand its distribution and concentration in the human diet. The analytical methodologies described provide a robust framework for future investigations into this and other trace-level flavor compounds. A deeper understanding of its formation pathways will be crucial for controlling and optimizing the flavor profiles of thermally processed foods.

The Enigmatic Role of 3-Methylthiolane in Flavor Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylthiolane, a sulfur-containing heterocyclic compound, presents an intriguing yet underexplored area within flavor chemistry. While its presence is presumed in various cooked and roasted foods, detailed characterization of its specific contribution to flavor profiles remains limited. This technical guide provides a comprehensive overview of the current knowledge on this compound, drawing necessary parallels from structurally related and better-understood thiolanes, thiophenes, and other volatile sulfur compounds that are pivotal to the sensory qualities of numerous food products. This paper aims to equip researchers and professionals with a foundational understanding, methodologies for investigation, and a framework for future research into the nuanced role of this compound and similar compounds in flavor science.

Introduction to this compound

This compound, also known as 3-methyltetrahydrothiophene, is a volatile organic compound with the chemical formula C₅H₁₀S. As a saturated heterocyclic sulfide, its chemical structure suggests a potential role as a flavor compound, likely contributing to the complex aroma profiles of cooked foods. Volatile sulfur compounds (VSCs) are renowned for their low odor thresholds and significant impact on the overall flavor of a wide range of products, including coffee, meat, and vegetables.[1] Despite the general importance of VSCs, specific sensory and quantitative data for this compound are scarce in publicly available scientific literature. This guide will synthesize the available information on this compound and supplement it with data from analogous compounds to provide a thorough technical overview.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are crucial for developing analytical methods for its detection and quantification.

PropertyValueSource
CAS Number 4740-00-5[2]
Molecular Formula C₅H₁₀S[2]
Molecular Weight 102.20 g/mol [2]
Boiling Point 132.5 ± 8.0 °C at 760 mmHg[2]
Flash Point 28.1 ± 15.1 °C[2]
Density 0.9 ± 0.1 g/cm³[2]
Refractive Index 1.491[2]

Potential Role in Flavor Chemistry

While direct evidence is limited, the structure of this compound suggests its potential contribution to "meaty," "roasted," or "sulfurous" flavor notes, similar to other thiolanes and thiophenes found in cooked foods.[3][4] The flavor profile of such compounds is highly dependent on their concentration, the food matrix, and interactions with other volatile compounds.

Sensory Properties: An Analogical Approach

Due to the lack of specific organoleptic data for this compound, we can infer its potential sensory characteristics from related compounds. For instance, 2-methyl-3-furanthiol is known for its meaty aroma, while various thiophenes contribute roasted and savory notes to coffee and cooked meat.[3][5] It is plausible that this compound possesses a complex aroma profile that could range from savory and meaty at low concentrations to more intensely sulfurous at higher levels. The determination of its precise flavor profile and sensory threshold requires further investigation.

Natural Occurrence and Formation Pathways

The formation of volatile sulfur compounds in food is often a result of complex chemical reactions that occur during processing, particularly heating.[1]

2.2.1. Maillard Reaction and Strecker Degradation: The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a primary source of flavor compounds in cooked foods. The Strecker degradation of sulfur-containing amino acids like cysteine and methionine within the Maillard reaction pathway is a well-established source of many VSCs.[6] It is highly probable that this compound is formed through these pathways, particularly from the degradation of methionine.

2.2.2. Thiamine Degradation: The thermal degradation of thiamine (Vitamin B1) is another significant pathway for the formation of sulfur-containing flavor compounds, including thiophenes and thiazoles, in meat.[6]

Logical Relationship of VSC Formation

Amino Acids (Cysteine, Methionine) Amino Acids (Cysteine, Methionine) Maillard Reaction Maillard Reaction Amino Acids (Cysteine, Methionine)->Maillard Reaction Reducing Sugars Reducing Sugars Reducing Sugars->Maillard Reaction Thiamine Thiamine Thiamine Degradation Thiamine Degradation Thiamine->Thiamine Degradation Lipid Oxidation Products Lipid Oxidation Products Volatile Sulfur Compounds (VSCs) Volatile Sulfur Compounds (VSCs) Lipid Oxidation Products->Volatile Sulfur Compounds (VSCs) Strecker Degradation Strecker Degradation Maillard Reaction->Strecker Degradation Strecker Degradation->Volatile Sulfur Compounds (VSCs) Thiamine Degradation->Volatile Sulfur Compounds (VSCs) This compound (presumed) This compound (presumed) Volatile Sulfur Compounds (VSCs)->this compound (presumed) cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis cluster_identification Identification & Quantification Food Sample Food Sample Homogenization Homogenization Food Sample->Homogenization HS-SPME HS-SPME Homogenization->HS-SPME Headspace Solid-Phase Microextraction Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction GC-MS/GC-O GC-MS/GC-O HS-SPME->GC-MS/GC-O Solvent Extraction->GC-MS/GC-O Concentrated Extract Mass Spectral Library Comparison Mass Spectral Library Comparison GC-MS/GC-O->Mass Spectral Library Comparison Retention Index Matching Retention Index Matching GC-MS/GC-O->Retention Index Matching Olfactory Detection Olfactory Detection GC-MS/GC-O->Olfactory Detection Compound Identification Compound Identification Mass Spectral Library Comparison->Compound Identification Retention Index Matching->Compound Identification Odor-Active Compound Identification Odor-Active Compound Identification Olfactory Detection->Odor-Active Compound Identification Quantification (Internal Standard) Quantification (Internal Standard) Compound Identification->Quantification (Internal Standard)

References

Spectroscopic Profile of 3-Methylthiolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylthiolane, also known as 3-methyltetrahydrothiophene, is a saturated heterocyclic organic compound with the chemical formula C₅H₁₀S. As a sulfur-containing aliphatic ring system, it finds relevance in various fields, including flavor and fragrance chemistry, and as a structural motif in medicinal chemistry. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of comprehensive experimental data in public databases, the spectral data presented herein is based on predicted values and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the methyl and methylene protons in the thiolane ring. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atom and the overall ring conformation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
CH₃1.1 - 1.3Doublet
H32.4 - 2.6Multiplet
H2, H5 (cis to CH₃)2.6 - 2.8Multiplet
H2, H5 (trans to CH₃)2.8 - 3.0Multiplet
H4 (cis to CH₃)1.8 - 2.0Multiplet
H4 (trans to CH₃)2.1 - 2.3Multiplet

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃20 - 22
C335 - 37
C433 - 35
C240 - 42
C531 - 33

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is characterized by C-H and C-S bond vibrations.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850StrongC-H stretch (alkane)
1465 - 1445MediumC-H bend (methylene and methyl)
1380 - 1370MediumC-H bend (methyl)
700 - 600Medium-WeakC-S stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
10240[M]⁺ (Molecular Ion)
87100[M - CH₃]⁺
6930[M - SH]⁺
5925[C₃H₇S]⁺
4150[C₃H₅]⁺

Note: Fragmentation patterns are predicted based on typical electron ionization (EI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrument Parameters :

    • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • ¹H NMR :

      • Pulse sequence: Standard single-pulse experiment.

      • Spectral width: 0-12 ppm.

      • Number of scans: 16-32.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR :

      • Pulse sequence: Proton-decoupled pulse sequence.

      • Spectral width: 0-220 ppm.

      • Number of scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation delay: 2-5 seconds.

  • Data Processing : The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

  • Sample Preparation : As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Parameters :

    • Spectrometer : A Fourier-Transform Infrared (FTIR) spectrometer is used.

    • Scan Range : 4000-400 cm⁻¹.

    • Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution : 4 cm⁻¹.

  • Data Acquisition : A background spectrum of the clean salt plates is recorded first. Then, the spectrum of the sample is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction : The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation from any impurities. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.

  • Ionization : Electron Ionization (EI) is commonly used. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : An electron multiplier or similar detector records the abundance of each ion at a specific m/z, generating a mass spectrum.

Visualizations

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Thin Film Preparation Thin Film (Neat Liquid) Sample->Thin Film Preparation for IR Dilution Dilution in Volatile Solvent Sample->Dilution for MS NMR NMR Dissolution->NMR IR IR Thin Film Preparation->IR MS MS Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Physical properties of 3-Methylthiolane like boiling and melting points

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 3-Methylthiolane, a heterocyclic organic compound. The document focuses on its melting and boiling points, presenting available data and outlining the general experimental methodologies for their determination. This information is crucial for professionals in research and development who require precise data for reaction setup, process design, and compound characterization.

Core Physical Properties of this compound

This compound, also known as 3-methyltetrahydrothiophene, is a sulfur-containing heterocyclic compound with the chemical formula C₅H₁₀S. Accurate knowledge of its physical properties is essential for its application in various chemical syntheses and pharmaceutical development.

Data Presentation

The experimentally determined and calculated physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueNotes
Melting Point -81.16 °C
Boiling Point 132.5 ± 8.0 °Cat 760 mmHg

Experimental Protocols

While specific experimental protocols for the determination of the boiling and melting points of this compound are not detailed in the available literature, this section outlines the general and widely accepted methodologies used for such characterizations. These protocols provide a framework for the replication and verification of the physical data presented.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a generalized protocol for melting point determination using a capillary-based apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube, which is sealed at one end. The packing should be dense and to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube containing the sample is placed in a heating block apparatus (e.g., Mel-Temp or similar device) adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range. Subsequently, a new sample is heated slowly, typically at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology (Small-Scale Capillary Method):

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube, with the open end submerged.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with a high-boiling point oil).

  • Heating: The heating bath is gently heated, causing the air trapped in the capillary tube to expand and exit as a stream of bubbles. Heating is continued until a steady and rapid stream of bubbles emerges from the capillary.

  • Observation and Recording: The heat source is then removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point. This is the point at which the external pressure equals the vapor pressure of the liquid.

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the determination of the melting and boiling points as described in the experimental protocols.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Grind Sample B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat Sample C->D E Observe Phase Transition D->E F Record Melting Range E->F

Generalized workflow for melting point determination.

BoilingPointWorkflow cluster_prep Sample & Apparatus Setup cluster_measurement Measurement A Place Liquid in Test Tube B Invert Sealed Capillary A->B C Assemble with Thermometer B->C D Heat in Bath C->D E Observe Bubbles D->E F Cool and Observe Liquid Entry E->F G Record Boiling Point F->G

Generalized workflow for boiling point determination.

A Technical Guide to High-Purity 3-Methylthiolane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Synthesis, Purification, and Analytical Characterization

Introduction

3-Methylthiolane (CAS No. 4740-00-5), a sulfur-containing heterocyclic compound, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its thiolane ring system is a structural motif found in various biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability of high-purity this compound, its synthesis and purification methods, and detailed analytical protocols for quality assessment, tailored for researchers, scientists, and drug development professionals.

Commercial Suppliers and Specifications

High-purity this compound is available from several commercial chemical suppliers. While specific purity grades and impurity profiles can vary between manufacturers, typical specifications for research and development purposes are outlined below. It is crucial for researchers to request and scrutinize the Certificate of Analysis (CoA) for each batch to ensure it meets the requirements of their specific application.

A model Certificate of Analysis provides critical information regarding the identity, purity, and physical properties of the compound.[1][2][3][4]

Table 1: Representative Commercial Specifications for High-Purity this compound

ParameterTypical SpecificationAnalytical Method
Appearance Colorless to pale yellow liquidVisual Inspection
Purity (Assay) ≥ 98%Gas Chromatography (GC)
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Water Content ≤ 0.2%Karl Fischer Titration
Refractive Index 1.490 - 1.492Refractometry
Boiling Point 132-134 °CDistillation

Key Commercial Suppliers:

  • Alfa Chemistry

  • Chemos GmbH

  • Amadis Chemical Company

  • ECHEMI[5]

  • ChemicalBook[6]

Synthesis and Purification of High-Purity this compound

The most common and industrially viable route for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 3-methylthiophene. This process involves the saturation of the thiophene ring to yield the corresponding thiolane.

Synthesis Workflow

Synthesis Workflow: this compound A 3-Methylthiophene (Starting Material) D Catalytic Hydrogenation (Autoclave Reactor) A->D B Catalyst & Solvent (e.g., Pd/C, Methanol) B->D C Hydrogen Gas (H2) (High Pressure) C->D E Crude this compound D->E F Catalyst Filtration E->F G Solvent Removal (Rotary Evaporation) F->G H Fractional Distillation (Purification) G->H I High-Purity this compound H->I

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Catalytic Hydrogenation of 3-Methylthiophene

This protocol describes a general procedure for the laboratory-scale synthesis of this compound.[7][8][9]

Materials:

  • 3-Methylthiophene (1 equivalent)

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (solvent)

  • High-pressure autoclave equipped with a magnetic stirrer and a heating mantle

  • Hydrogen gas source

Procedure:

  • Reaction Setup: In a high-pressure autoclave, dissolve 3-methylthiophene in methanol. Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst.

  • Hydrogenation: Seal the autoclave and purge it several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 5-10 bar).

  • Heat the reaction mixture to the target temperature (e.g., 40-60 °C) while stirring vigorously.

  • Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots of the reaction mixture using Gas Chromatography (GC). The reaction is typically complete within 16-24 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Purification: Remove the methanol solvent from the filtrate by rotary evaporation.

  • The resulting crude this compound is then purified by fractional distillation under atmospheric or reduced pressure to obtain the high-purity product.

Analytical Characterization for Purity Assessment

Rigorous analytical testing is essential to confirm the identity and purity of this compound. The primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS for Purity and Impurity Profiling

GC-MS is a powerful technique for determining the purity of volatile compounds like this compound and for identifying and quantifying any impurities.[1][10][11][12][13]

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless injection)
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range m/z 35-350
Ionization Mode Electron Ionization (EI) at 70 eV
Experimental Protocol: GC-MS Method Validation

A validated GC-MS method ensures the reliability of the purity assessment. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10][12]

GC-MS Method Validation Workflow A Method Development (Optimize GC & MS parameters) B Specificity (Analyze blank, standard, and spiked samples) A->B C Linearity (Analyze a series of standard concentrations) A->C D Accuracy (% Recovery of spiked samples) B->D C->D E Precision (Repeatability and intermediate precision) D->E F LOD & LOQ (Signal-to-noise ratio or standard deviation of response) E->F G Robustness (Vary parameters like flow rate, temperature ramp) F->G H Validated Method G->H

Caption: Key steps in the validation of a GC-MS analytical method.

NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound and for identifying potential structural isomers or other impurities.[14][15][16][17]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPositionChemical Shift (ppm)Multiplicity
¹H -CH₃~1.1Doublet
-CH-~2.8Multiplet
-CH₂- (adjacent to S)~2.5 - 2.7Multiplet
-CH₂-~1.8 - 2.2Multiplet
¹³C -CH₃~20
-CH-~40
-CH₂- (adjacent to S)~35
-CH₂-~32

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Role in Drug Development and Signaling Pathways

Sulfur-containing heterocycles, including thiolanes, are significant pharmacophores in medicinal chemistry. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, influencing the pharmacokinetic and pharmacodynamic properties of a drug molecule. This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities.[18][19][20]

Derivatives of thiolane have been investigated for a range of biological activities, including antiviral and anti-inflammatory effects.[5][21][22][23] The introduction of the this compound moiety can modulate the lipophilicity and metabolic stability of a drug candidate.

Role of this compound in Drug Discovery A This compound (Starting Material) B Chemical Synthesis (Multi-step reactions) A->B C Novel Thiolane Derivatives (Lead Compounds) B->C D Biological Screening (e.g., antiviral, anti-inflammatory assays) C->D E Hit-to-Lead Optimization D->E F Preclinical Development E->F G Clinical Trials F->G

Caption: The progression from this compound to a potential drug candidate.

Conclusion

High-purity this compound is a readily available and valuable building block for pharmaceutical research and development. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for ensuring the quality and reproducibility of subsequent synthetic transformations. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important sulfur-containing heterocycle. As with any chemical synthesis and analysis, appropriate safety precautions should always be taken.

References

The Maillard Reaction as a Genesis of 3-Methylthiolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Maillard reaction, a cornerstone of flavor chemistry, is a complex cascade of non-enzymatic browning reactions between reducing sugars and amino acids. While renowned for its role in the development of desirable aromas and colors in cooked foods, this intricate web of chemical transformations also serves as a synthetic pathway for a diverse array of heterocyclic compounds. Among these are sulfur-containing molecules that contribute significantly to the sensory profiles of many food systems. This technical guide provides an in-depth exploration of the Maillard reaction pathways leading to the formation of 3-Methylthiolane and its close analogue, 2-methyltetrahydrothiophene-3-one. It consolidates findings on the key precursors, intermediates, and reaction conditions that govern the formation of these compounds. Detailed experimental protocols for the synthesis and analysis of these molecules in model systems are provided, along with a proposed mechanistic pathway. This document is intended to be a valuable resource for researchers in flavor chemistry, food science, and drug development who are interested in the controlled generation and analysis of specific Maillard reaction products.

Introduction

The Maillard reaction is a complex series of chemical reactions that occur when amino acids and reducing sugars are heated together. This reaction is responsible for the browning and characteristic flavors of many cooked foods, such as baked bread, roasted coffee, and seared meat. The reaction proceeds through a series of stages, beginning with the formation of a Schiff base, followed by cyclization to form a glycosylamine, and then rearrangement to an Amadori or Heyns product. These intermediates then undergo a variety of further reactions, including dehydration, fragmentation, and polymerization, to produce a wide range of volatile and non-volatile products.

Among the vast array of compounds generated, sulfur-containing heterocycles are of particular interest due to their potent aroma properties. Cysteine, a sulfur-containing amino acid, is a key precursor in the formation of many of these compounds. When reacted with reducing sugars such as ribose or xylose, cysteine can lead to the formation of thiophenes, thiazoles, and other sulfurous molecules. One such compound of interest is this compound, a saturated five-membered sulfur-containing heterocycle. While direct literature on this compound formation via the Maillard reaction is limited, the formation of its close analogue, 2-methyltetrahydrothiophene-3-one, has been reported in model systems containing cysteine and xylose. This guide will focus on the pathways and methodologies related to the formation of these cyclic sulfur compounds.

Proposed Formation Pathway of 2-Methyltetrahydrothiophene-3-one

The formation of 2-methyltetrahydrothiophene-3-one from the Maillard reaction of a pentose (like xylose or ribose) and cysteine is proposed to proceed through several key intermediates. The initial stages of the Maillard reaction between the pentose and cysteine lead to the formation of an Amadori product. Subsequent degradation of the Amadori product yields key dicarbonyl intermediates, such as 1-deoxypentosone.

Hydrogen sulfide (H₂S), generated from the Strecker degradation of cysteine, can then react with these intermediates. The proposed pathway suggests that H₂S adds to a key intermediate, 1-deoxypentanone, which then undergoes cyclization and subsequent reduction to form the saturated heterocyclic ring of 2-methyltetrahydrothiophene-3-one.

A new formation pathway for 2-methyltetrahydrothiophen-3-one has been elucidated, alongside other sulfur-containing compounds such as 3-thiophenethiol, 2-ethylthiophene, 2,5-dimethylthiophene, and 5-methylthiophene-2-carboxaldehyde[1].

dot

Caption: Proposed pathway for the formation of 2-methyltetrahydrothiophene-3-one.

Quantitative Data

Quantitative data on the specific yield of this compound or 2-methyltetrahydrothiophene-3-one from Maillard reaction model systems is not extensively reported in the literature. However, studies have investigated the effects of reaction conditions on the overall yield of sulfur-containing compounds. Research on a heated cysteine-xylose-glycine reaction system indicated that a 1:1 molar ratio of the initial Maillard intermediates, Gly-Amadori and 2-threityl-thiazolidine-4-carboxylic acids, resulted in the highest yields of all sulfur-containing compounds[1]. While absolute concentrations were not provided for 2-methyltetrahydrothiophene-3-one, this suggests that the relative concentrations of precursors are a critical factor in maximizing its formation.

The addition of lipids, such as lard, to a cysteine and xylose model system has been shown to have a suppressive effect on the formation of most sulfur-containing compounds, including thiophenes[2]. This is an important consideration for researchers working with complex food matrices.

Further research is required to quantify the yield of this compound and its analogues under various Maillard reaction conditions to enable precise control over its formation.

Experimental Protocols

The following protocols are a synthesis of methodologies reported in the literature for the study of Maillard reaction products from cysteine and reducing sugars.

Preparation of Maillard Reaction Model System

This protocol describes a general method for creating a model system to study the formation of volatile compounds from the Maillard reaction.

Materials:

  • L-Cysteine (≥98% purity)

  • D-Xylose or D-Ribose (≥99% purity)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Deionized water

  • Sealed reaction vials (e.g., 20 mL headspace vials with PTFE/silicone septa)

  • Heating block or oil bath with temperature control

  • Vortex mixer

Procedure:

  • Prepare a 0.1 M phosphate buffer solution and adjust the pH to 7.0 using NaOH or HCl.

  • Prepare stock solutions of L-cysteine and D-xylose (or D-ribose) in the phosphate buffer. A typical concentration is 0.1 M for each reactant.

  • In a reaction vial, combine equal volumes of the L-cysteine and D-xylose stock solutions to achieve a 1:1 molar ratio. For a final volume of 10 mL, add 5 mL of each stock solution.

  • Seal the vial tightly with the cap and septum.

  • Vortex the mixture to ensure homogeneity.

  • Place the sealed vial in a preheated heating block or oil bath set to the desired reaction temperature (e.g., 110°C)[3].

  • Heat the reaction mixture for a specified duration (e.g., 60 minutes)[3].

  • After the reaction time is complete, immediately transfer the vial to an ice-water bath to quench the reaction.

  • Store the resulting Maillard reaction products (MRPs) at -20°C for further analysis.

Analysis of Volatile Compounds by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of volatile compounds from the prepared Maillard reaction model system.

Materials and Equipment:

  • SPME fiber assembly with a suitable fiber coating (e.g., 50/30 µm DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Headspace vials (20 mL) with PTFE/silicone septa

  • Water bath or heating block with temperature control and magnetic stirring

  • Sodium chloride (analytical grade)

  • Internal standard solution (e.g., 2-methyl-3-heptanone in methanol)

  • Helium gas (carrier gas, 99.999% purity)

  • GC column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Procedure:

  • Transfer a precise volume of the Maillard reaction product solution (e.g., 5 mL) into a 20 mL headspace vial.

  • Add a saturated amount of sodium chloride (e.g., 2 g) to the vial to increase the ionic strength of the solution and promote the release of volatile compounds.

  • Add a known amount of the internal standard solution to the vial for quantification purposes.

  • Immediately seal the vial with a septum cap.

  • Place the vial in a water bath or heating block set to a specific temperature (e.g., 60°C) with magnetic stirring.

  • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and stirring.

  • After extraction, retract the fiber and immediately insert it into the GC injection port for thermal desorption of the analytes.

  • GC-MS Analysis:

    • Set the injector temperature to desorb the analytes from the fiber (e.g., 250°C).

    • Use a suitable temperature program for the GC oven to separate the volatile compounds. A typical program might be: initial temperature of 40°C held for 2 minutes, then ramped to 230°C at a rate of 5°C/minute, and held at 230°C for 5 minutes.

    • The carrier gas (helium) flow rate should be constant (e.g., 1.0 mL/min).

    • The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV, with a scan range of m/z 35-400.

  • Data Analysis:

    • Identify the volatile compounds by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

    • Quantify the identified compounds by comparing their peak areas to the peak area of the internal standard.

Logical Workflow for Maillard Reaction Analysis

The following diagram illustrates a typical workflow for the investigation of Maillard reaction products.

dot

Workflow Experimental Workflow for Maillard Reaction Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Prep Prepare Reactant Solutions (Amino Acid, Sugar, Buffer) React Heat Reaction Mixture in Sealed Vial Prep->React Quench Quench Reaction (Ice Bath) React->Quench HS_SPME Headspace SPME Extraction of Volatiles Quench->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Proc Data Processing (Identification & Quantification) GC_MS->Data_Proc Pathway Propose Formation Pathways Data_Proc->Pathway Kinetics Study Reaction Kinetics Data_Proc->Kinetics

Caption: A typical experimental workflow for Maillard reaction analysis.

Conclusion

The Maillard reaction provides a rich and complex source of heterocyclic compounds, including the sulfur-containing molecule this compound and its analogues. Understanding the reaction pathways and the influence of various parameters is crucial for controlling the formation of these specific products. This technical guide has synthesized the current knowledge on the formation of 2-methyltetrahydrothiophene-3-one from cysteine and pentoses, providing a proposed reaction pathway and detailed experimental protocols for its investigation. While quantitative data on the yield of this specific compound remains an area for further research, the methodologies outlined here provide a solid foundation for researchers to explore the targeted synthesis and analysis of this compound and other valuable Maillard reaction products. Such knowledge is not only pivotal for the food and flavor industry but also holds potential for applications in drug development where novel heterocyclic scaffolds are of interest.

References

Olfactory Characteristics of 3-Methylthiolane and Related Tetrahydrothiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the olfactory characteristics of 3-Methylthiolane (CAS 4740-00-5), a substituted tetrahydrothiophene. Due to a lack of specific publicly available sensory data for this compound, this document focuses on the known olfactory properties of its parent compound, tetrahydrothiophene (also known as thiolane), and other related substituted thiolanes. The guide details the analytical methodologies employed for the evaluation of sulfur-containing volatile compounds, explores the biochemical mechanisms of their perception, and presents available quantitative data. This information is intended to serve as a valuable resource for researchers and professionals in the fields of sensory science, flavor and fragrance chemistry, and drug development where understanding the odor profiles of heterocyclic sulfur compounds is crucial.

Introduction to this compound and Tetrahydrothiophenes

This compound, also known as 3-Methyltetrahydrothiophene or 3-Methylthiacyclopentane, is a heterocyclic organosulfur compound with the chemical formula C₅H₁₀S. It belongs to the family of tetrahydrothiophenes (thiolanes), which are saturated five-membered rings containing one sulfur atom. The parent compound, tetrahydrothiophene (THT), is a volatile, colorless liquid with a potent and unpleasant odor.[1][2] This characteristic has led to its primary application as an odorant in natural gas and liquefied petroleum gas (LPG) to enable the detection of leaks.[1][2]

While specific organoleptic data for this compound is not extensively documented in public literature, the study of related substituted tetrahydrothiophenes indicates a wide range of potential odor profiles, from potent and unpleasant to more nuanced and even fruity characteristics. Understanding the structure-odor relationships within this class of compounds is an active area of research.

Olfactory Profile of Tetrahydrothiophenes

The olfactory characteristics of tetrahydrothiophenes are largely dictated by the presence of the sulfur atom within the heterocyclic ring. The parent compound, THT, is described as having a strong, unpleasant, and characteristic odor.[1][2] However, substitutions on the ring can significantly alter the perceived scent. For instance, 2-methyltetrahydrothiophen-3-one is reported to have a sulfurous, fruity, and berry-like aroma.[3] This suggests that the position and nature of substituents on the thiolane ring play a crucial role in modulating the olfactory perception.

Table 1: Olfactory Characteristics of Selected Tetrahydrothiophene Derivatives

Compound NameCAS NumberMolecular FormulaReported Odor Descriptors
Tetrahydrothiophene (Thiolane)110-01-0C₄H₈SStrong, unpleasant, characteristic odor[1][2]
2-Methyltetrahydrothiophen-3-one13679-85-1C₅H₈OSSulfurous, fruity, berry[3]
This compound 4740-00-5 C₅H₁₀S Data not publicly available

Experimental Methodologies for Olfactory Analysis

The characterization of potent volatile sulfur compounds like tetrahydrothiophenes requires specialized analytical techniques that combine chemical separation with human sensory perception.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a complex volatile mixture.[4] The effluent from the gas chromatograph is split, with one portion directed to a chemical detector (e.g., mass spectrometer) and the other to a sniffing port where a trained sensory panelist evaluates the odor.[4]

Experimental Workflow for GC-O Analysis:

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data_analysis Data Analysis Sample Volatile Sample Extraction Headspace or Solvent Extraction Sample->Extraction Concentration Concentration (e.g., SPME) Extraction->Concentration Injection Injection into GC Concentration->Injection Separation Chromatographic Separation Injection->Separation Splitter Effluent Splitting Separation->Splitter Detector Chemical Detector (MS, FID) Splitter->Detector Chemical Data SniffingPort Sniffing Port Splitter->SniffingPort Sensory Data Correlation Correlation of Chemical and Sensory Data Detector->Correlation SniffingPort->Correlation Identification Odor-Active Compound Identification Correlation->Identification

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

Sensory panels, composed of trained assessors, are essential for quantifying the olfactory characteristics of compounds.[1][5] Various methods can be employed, including:

  • Descriptive Analysis: Panelists generate and agree upon a set of descriptors to characterize the odor profile of a substance and then rate the intensity of each attribute.[1]

  • Threshold Determination: The detection or recognition threshold of a compound is determined, which is the lowest concentration at which the odor can be reliably detected or identified by a certain percentage of the panel.[6]

Protocol for Sensory Panel Threshold Determination:

Sensory_Threshold_Protocol cluster_preparation Preparation cluster_testing Testing cluster_analysis Data Analysis PanelistSelection Panelist Screening and Training Presentation Presentation of Samples (e.g., Triangle Test) PanelistSelection->Presentation SamplePrep Preparation of Dilution Series SamplePrep->Presentation Evaluation Panelist Evaluation (Forced Choice) Presentation->Evaluation DataCollection Collection of Responses Evaluation->DataCollection StatisticalAnalysis Statistical Analysis (e.g., Best Estimate Threshold) DataCollection->StatisticalAnalysis Threshold Determination of Odor Threshold StatisticalAnalysis->Threshold

Caption: Protocol for Sensory Panel Odor Threshold Determination.

Signaling Pathways for Sulfur Compound Perception

The perception of volatile sulfur compounds, including thioethers like this compound, is initiated by their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal cavity.[7][8] These receptors are G-protein coupled receptors (GPCRs).[8]

Recent research has highlighted the crucial role of metal ions, particularly copper, in the detection of sulfur-containing odorants.[7][8][9][10] It is proposed that copper ions act as a cofactor, binding to the olfactory receptor and facilitating the interaction with the sulfur atom of the odorant molecule.[7][9] This interaction triggers a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the perception of smell.

Proposed Signaling Pathway for Thioether Perception:

Olfactory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Odorant Thioether (e.g., this compound) OR Olfactory Receptor (OR) Odorant->OR Copper Copper Ion (Cu+) Copper->OR G_Protein G-protein Activation OR->G_Protein Conformational Change AdenylylCyclase Adenylyl Cyclase Activation G_Protein->AdenylylCyclase cAMP cAMP Production AdenylylCyclase->cAMP IonChannel Ion Channel Opening cAMP->IonChannel Depolarization Neuron Depolarization IonChannel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Proposed Olfactory Signaling Pathway for Thioethers.

Conclusion

While specific olfactory data for this compound remains elusive in the public domain, this technical guide provides a foundational understanding of the olfactory characteristics of the broader tetrahydrothiophene class of compounds. The potent and often unpleasant odor of the parent compound, tetrahydrothiophene, contrasts with the more complex and potentially fruity notes of some of its derivatives, highlighting the significant impact of molecular substitution on sensory perception. The methodologies of Gas Chromatography-Olfactometry and trained sensory panels are critical for the detailed characterization of these potent aroma compounds. Furthermore, the elucidation of the role of metal ions in the olfactory signaling pathway for sulfur compounds opens new avenues for research into the molecular basis of smell. For professionals in drug development, an awareness of the potential for strong off-odors in sulfur-containing molecules is essential, and the techniques described herein provide a framework for their assessment and mitigation. Further research is warranted to specifically characterize the odor profile and threshold of this compound to complete the sensory landscape of this chemical family.

References

An In-depth Technical Guide on the Thermal Degradation of 3-Methylthiolane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylthiolane, a saturated sulfur-containing heterocyclic compound, is a molecule of interest in various chemical and pharmaceutical contexts. Understanding its thermal stability and degradation profile is crucial for applications involving elevated temperatures, such as in chemical synthesis, formulation, and storage. Thermal degradation, or pyrolysis, involves the decomposition of a substance by heat in an inert atmosphere[1][2]. This guide provides a comprehensive overview of the expected thermal degradation products of this compound, a detailed experimental protocol for their identification, and a proposed degradation pathway based on analogous compounds.

Proposed Thermal Degradation Products

Based on the thermal cracking of tetrahydrothiophene, the non-methylated parent compound, the thermal degradation of this compound is expected to yield a variety of smaller molecules through complex reaction pathways. The primary degradation products are anticipated to be hydrogen sulfide and unsaturated hydrocarbons[3]. The presence of the methyl group may lead to a more complex mixture of hydrocarbon products.

A theoretical study on the pyrolysis of thiophene and methylthiophene suggests that while the energetics are similar, the product distribution can be affected by the alkyl substituent[4]. For saturated systems like this compound, the initial bond cleavage is likely to be a C-S or C-C bond in the ring.

Table 1: Postulated Thermal Degradation Products of this compound

Product ClassSpecific Compounds (Postulated)Rationale
Sulfur-Containing GasesHydrogen Sulfide (H₂S)Primary sulfur-containing product observed in the thermal decomposition of tetrahydrothiophene[3].
Methanethiol (CH₃SH)Possible product from the cleavage of the methyl group and the sulfur atom.
Unsaturated Hydrocarbons1,3-ButadieneA significant hydrocarbon product from tetrahydrothiophene degradation[3].
Propylene (Propene)Resulting from the fragmentation of the five-membered ring.
Ethylene (Ethene)Common product of hydrocarbon pyrolysis.
MethaneFrom the cleavage of the methyl group.
Other Sulfur CompoundsThiophene and MethylthiophenesPossible through dehydrogenation at higher temperatures, though less likely for the saturated ring.

Experimental Protocols

The analysis of thermal degradation products is typically carried out using pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS)[5][6][7]. This technique allows for the controlled thermal decomposition of a sample followed by the separation and identification of the resulting volatile products.

3.1. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

  • Sample Preparation: A small, accurately weighed amount of this compound (typically in the microgram range) is placed into a pyrolysis sample cup.

  • Pyrolysis: The sample cup is introduced into a micro-furnace pyrolyzer, which is directly coupled to the GC injector. The pyrolysis is performed under an inert atmosphere (e.g., helium) at a series of controlled temperatures (e.g., ranging from 300 °C to 800 °C) to investigate the temperature-dependent degradation profile. A rapid heating rate is often employed to minimize secondary reactions[7].

  • Gas Chromatography (GC): The volatile degradation products are swept from the pyrolyzer into the GC column by the carrier gas. A capillary column suitable for the separation of volatile hydrocarbons and sulfur compounds (e.g., a non-polar or medium-polarity column) is used. The GC oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure the separation of compounds with a wide range of boiling points.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting mass spectrum provides a fragmentation pattern that can be used to identify the compound by comparison to a spectral library (e.g., NIST).

  • Data Analysis: The chromatogram shows the separated degradation products as peaks. The mass spectrum of each peak is analyzed to identify the compound. Quantification can be achieved by using internal or external standards.

3.2. Thermogravimetric Analysis (TGA)

TGA can be used to determine the thermal stability of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere. This provides information on the onset temperature of decomposition and the overall mass loss profile.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is likely initiated by the homolytic cleavage of a C-S bond, which is generally the weakest bond in the ring. This is followed by a series of radical reactions, including hydrogen abstraction, β-scission, and cyclization/aromatization, leading to the final products. The presence of the methyl group can influence the initial bond cleavage and subsequent rearrangement reactions.

Below is a DOT language script for a proposed degradation pathway.

Thermal_Degradation_Pathway cluster_initiation Initiation cluster_propagation Propagation & Fragmentation cluster_products Final Products This compound This compound Diradical_Intermediate Diradical Intermediate This compound->Diradical_Intermediate C-S Bond Cleavage (Heat) Radical_Fragments Radical Fragments Diradical_Intermediate->Radical_Fragments β-Scission H2S Hydrogen Sulfide Stable_Products Stable Products: H₂S, C₄H₆, C₃H₆, etc. H2S->Stable_Products Unsaturated_Hydrocarbons Unsaturated Hydrocarbons (e.g., 1,3-Butadiene, Propylene) Unsaturated_Hydrocarbons->Stable_Products Radical_Fragments->H2S Hydrogen Abstraction Radical_Fragments->Unsaturated_Hydrocarbons Hydrogen Abstraction

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the investigation of this compound's thermal degradation products.

Experimental_Workflow Sample This compound Sample Pyrolyzer Pyrolyzer (Controlled Temperature) Sample->Pyrolyzer Introduction GC Gas Chromatography (Separation) Pyrolyzer->GC Injection of Degradation Products MS Mass Spectrometry (Identification) GC->MS Elution of Separated Products Data_Analysis Data Analysis (Product Identification & Quantification) MS->Data_Analysis Mass Spectra Acquisition Report Technical Report Data_Analysis->Report

Caption: Experimental workflow for Py-GC-MS analysis.

Conclusion

While direct experimental evidence for the thermal degradation of this compound is lacking in the current scientific literature, a probable degradation profile can be constructed based on the behavior of analogous sulfur-containing heterocyclic compounds. The primary degradation products are expected to include hydrogen sulfide and a mixture of unsaturated hydrocarbons. The provided experimental protocol outlines a robust methodology for the definitive identification and quantification of these products. Further experimental work is necessary to validate the proposed degradation pathways and to provide quantitative data on product yields under various thermal conditions.

References

Methodological & Application

Application Note: Analysis of 3-Methylthiolane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methylthiolane is a volatile sulfur compound that contributes to the aroma and flavor profiles of various food products and can be an important marker in environmental and industrial process monitoring. Accurate and sensitive quantification of this compound is crucial for quality control, process optimization, and research in food science and environmental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrumental analysis, and data processing.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Due to the volatile nature of this compound, headspace solid-phase microextraction (HS-SPME) is a highly effective and solventless sample preparation technique.[1] This method concentrates volatile analytes from the headspace of a sample onto a coated fiber, which is then directly desorbed into the GC injector.

Materials:

  • Sample containing this compound (e.g., food matrix, water sample)

  • SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps and septa

  • Heating block or water bath with agitation

  • Sodium chloride (NaCl) (optional, to increase analyte volatility)

  • Internal standard solution (e.g., 2-methyl-3-furanthiol in methanol)

Procedure:

  • Place a known amount of the sample (e.g., 5 g of a solid or 10 mL of a liquid) into a 20 mL headspace vial.

  • If applicable, add an appropriate amount of internal standard solution.

  • For aqueous samples, adding NaCl (e.g., to a final concentration of 20% w/v) can enhance the release of volatile compounds into the headspace.

  • Immediately seal the vial with the screw cap and septum.

  • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60°C) with agitation for a defined period (e.g., 15-30 minutes).

  • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may need to be optimized based on the specific instrumentation and sample matrix.

Gas Chromatograph (GC) Parameters:

ParameterValue
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
GC Column Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program Initial temperature: 40°C, hold for 2 minutesRamp to 150°C at 5°C/minRamp to 250°C at 10°C/min, hold for 5 minutes

Mass Spectrometer (MS) Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Acquisition Mode Full Scan (m/z 40-200) for qualitative analysisSelected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay 3 minutes

Data Presentation

Quantitative analysis of this compound is typically performed using a calibration curve generated from standards of known concentrations. The following table presents representative validation data for a hypothetical GC-MS method for this compound analysis.

Table 1: Method Validation Parameters for the Quantification of this compound

ParameterResult
Linear Range 1 - 100 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.2 µg/L
Limit of Quantification (LOQ) 0.7 µg/L
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Data Analysis

Qualitative Analysis:

Quantitative Analysis:

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion of this compound against the concentration of the prepared standards. The concentration of this compound in unknown samples is then determined from this calibration curve. The use of an internal standard is recommended to correct for variations in sample preparation and instrument response.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing and Analysis sample Sample Collection vial Transfer to Headspace Vial sample->vial is_add Add Internal Standard vial->is_add equilibration Heating and Equilibration is_add->equilibration extraction SPME Fiber Extraction equilibration->extraction injection Injection and Desorption extraction->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (MS) ionization->detection qualitative Qualitative Analysis (Retention Time & Mass Spectrum) detection->qualitative quantitative Quantitative Analysis (Calibration Curve) detection->quantitative report Report Generation qualitative->report quantitative->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by GC-MS. The combination of HS-SPME for sample preparation and a robust GC-MS method allows for the sensitive and accurate quantification of this important volatile sulfur compound. The provided methodology can be adapted for various sample matrices and serves as a valuable resource for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols for the Analysis of 3-Methylthiolane using Headspace Solid-Phase Microextraction (HS-SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiolane is a volatile sulfur compound (VSC) that can be an important indicator in various fields, including food science, environmental analysis, and clinical diagnostics. Due to its high volatility and often low concentration in samples, a sensitive and efficient analytical method is required for its detection and quantification. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free technique ideal for this purpose.[1][2] This method offers high sensitivity and selectivity by combining an efficient extraction and preconcentration step with a robust separation and detection technique.[1]

This document provides a comprehensive overview and a detailed experimental protocol for the analysis of this compound using HS-SPME-GC-MS.

Principle of the Method

The HS-SPME-GC-MS method involves the partitioning of volatile analytes, such as this compound, from the headspace of a sample onto a coated fiber (SPME). The fiber is then transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed and separated on a capillary column. Subsequently, the separated compounds are detected and identified by a mass spectrometer.[1]

Experimental Workflow

The overall experimental workflow for the HS-SPME-GC-MS analysis of this compound is depicted below.

A Sample Preparation B HS-SPME A->B Incubation & Equilibration C GC-MS Analysis B->C Thermal Desorption D Data Processing C->D Identification & Quantification

Caption: Experimental workflow for this compound analysis.

Key Steps and Equilibria in HS-SPME

The logical relationship between the key steps of the HS-SPME-GC-MS method is illustrated in the following diagram.

cluster_vial Sample Vial Sample Sample Matrix (with this compound) Headspace Headspace (Vapor Phase) Sample->Headspace Partitioning (K_hs) SPME_Fiber SPME Fiber Headspace->SPME_Fiber Extraction (K_fs) SPME_Fiber->Headspace

Caption: Key steps and equilibria in HS-SPME-GC-MS.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of volatile sulfur compounds using HS-SPME-GC-MS, which can be adapted for this compound.

ParameterTypical ValueReference
SPME Fiber 50/30 µm DVB/CAR/PDMS[2][3]
Extraction Temperature 35°C - 70°C[1][2][4]
Extraction Time 30 - 60 minutes[1][2]
Desorption Temperature 250°C[5]
Desorption Time 5 - 7 minutes[5]
Limit of Detection (LOD) 1 ppt (v/v) - 350 ppt (v/v) (for various VSCs)[4]
Linearity (r²) > 0.98[6]
Precision (RSD) 5% - 11%[7]

Note: The limits of detection, linearity, and precision can vary depending on the specific instrumentation, SPME fiber, and sample matrix used. Method optimization is recommended for specific applications.[1]

Detailed Experimental Protocol

This protocol provides a general procedure for the analysis of this compound. Optimization of parameters such as extraction time, temperature, and GC-MS conditions may be necessary for specific applications.[1]

1. Materials and Reagents

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VSC analysis.[2][3]

  • Sample Vials: 10 mL or 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Heating Block or Autosampler Incubator.

  • Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Helium (Carrier Gas): High purity (99.999%).[1]

  • This compound Standard: For calibration and identification.

  • Sodium Chloride (NaCl): Optional, for increasing the ionic strength of aqueous samples.

  • EDTA: Optional, can improve sensitivity in some matrices.[3]

2. Sample Preparation

  • Transfer an appropriate amount of the sample (e.g., 1-5 g of solid or 5-10 mL of liquid) into a headspace vial.

  • For aqueous samples, consider adding NaCl (e.g., 20% w/v) and EDTA (e.g., 1%) to enhance the release of volatile compounds into the headspace.[2][3]

  • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure

  • Incubation/Equilibration: Place the vial in a heating block or the autosampler's incubator. An incubation temperature between 40°C and 70°C is typical, with an equilibration time of 20 to 60 minutes.[1] Agitation can improve the mass transfer of analytes into the headspace.[1]

  • Extraction: Expose the SPME fiber to the headspace of the sample vial. An extraction time of 30 to 45 minutes is generally sufficient.[2] The extraction temperature is typically the same as the incubation temperature.

4. GC-MS Analysis

  • Desorption: After extraction, retract the fiber and immediately insert it into the heated GC injector port for thermal desorption. A desorption temperature of around 250°C for 5-7 minutes in splitless mode is common.[5]

  • Chromatographic Separation:

    • Column: A non-polar or medium-polar capillary column, such as a DB-5MS or HP-5MS ((5%-phenyl)-methylpolysiloxane), is suitable.[5]

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) for a few minutes, then ramps up to a higher temperature (e.g., 250°C). An example program: hold at 70°C for 2 min, then increase to 200°C at 3°C/min and hold for 15-18 min.[5]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[5]

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 30 to 350.[5]

    • Source Temperature: Approximately 230°C.[5]

5. Data Processing

  • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard. The mass spectrum can also be compared with spectral libraries such as NIST and Wiley.[5]

  • Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound at different concentrations.

Conclusion

The HS-SPME-GC-MS method is a highly effective technique for the analysis of this compound in a wide range of applications.[1] Its high sensitivity, selectivity, and ease of use make it an invaluable tool for researchers, scientists, and drug development professionals. Proper optimization of the experimental parameters is crucial for achieving the best results for a specific sample matrix.

References

Application Note: Quantification of 3-Methylthiolane in Coffee Aroma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aroma of coffee is a complex mixture of over a thousand volatile organic compounds that collectively contribute to its unique sensory profile. Among these, sulfur-containing compounds, even at trace levels, are known to be potent contributors to the characteristic roasty and savory notes. 3-Methylthiolane is a cyclic sulfide that could potentially be formed during the roasting process through Maillard reactions and Strecker degradation of sulfur-containing amino acids. Its structural analogs are known to possess distinct aromas, suggesting that this compound could play a role in the overall coffee aroma profile. This application note details a comprehensive protocol for the quantification of this compound in roasted coffee beans, addressing a current gap in the scientific literature where no quantitative data for this specific compound in coffee has been reported. The methodology is based on established analytical techniques for other volatile sulfur compounds in coffee, primarily Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

As of the date of this publication, a thorough review of scientific literature did not yield any quantitative data for the concentration of this compound in coffee aroma. The following table is provided as a template for researchers to populate upon successful application of the protocol described herein.

Coffee Sample TypeOrigin/VarietyRoast LevelThis compound Concentration (ng/g)Standard Deviation (ng/g)
Example: ArabicaColombiaMediumData to be determinedData to be determined
Example: RobustaVietnamDarkData to be determinedData to be determined

Experimental Protocols

This section provides a detailed protocol for the quantification of this compound in roasted coffee beans.

1. Materials and Reagents

  • Roasted coffee beans

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS): 3-Ethylthiolane or a deuterated analog of this compound (if available)

  • Dichloromethane (DCM), HPLC grade

  • Sodium chloride (NaCl), analytical grade

  • Ultrapure water

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness

2. Instrumentation

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for good separation of polar volatile compounds.[1] Alternatively, a non-polar DB-5MS column can be used.

  • SPME autosampler or manual holder

3. Standard Preparation

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of dichloromethane.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., 3-Ethylthiolane) in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with dichloromethane to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). Each working standard should be spiked with the internal standard at a constant concentration (e.g., 10 ng/mL).

4. Sample Preparation

  • Cryogenically grind the roasted coffee beans to a fine, uniform powder to preserve volatile compounds.

  • Accurately weigh 2.0 g of the ground coffee into a 20 mL headspace vial.

  • Add 1.0 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace.

  • Spike the sample with the internal standard solution to achieve a final concentration equivalent to that in the calibration standards.

  • Immediately seal the vial with a magnetic screw cap.

  • Prepare a blank sample containing only the ground coffee and NaCl to check for interferences.

5. HS-SPME Protocol

  • Place the sealed vial in the autosampler tray or a heating block.

  • Incubation/Equilibration: Incubate the vial at 60°C for 20 minutes with gentle agitation to allow for the equilibration of volatile compounds in the headspace.

  • Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial at 60°C for 30 minutes to adsorb the volatile analytes.

  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC injection port for thermal desorption of the analytes onto the column. Desorb at 250°C for 5 minutes in splitless mode.

6. GC-MS Analysis Protocol

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at a rate of 4°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan (m/z 35-350) for initial identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for this compound (C₅H₁₀S, MW: 102.19 g/mol ): Based on the expected fragmentation pattern, monitor the molecular ion (m/z 102) and characteristic fragment ions (e.g., m/z 87, 69, 55, 41). The specific ions should be confirmed by analyzing the standard.

    • SIM Ions for Internal Standard (e.g., 3-Ethylthiolane, C₆H₁₂S, MW: 116.22 g/mol ): Monitor the molecular ion (m/z 116) and characteristic fragment ions.

7. Data Analysis and Quantification

  • Identify the this compound peak in the sample chromatograms by comparing its retention time and mass spectrum with that of the analytical standard.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound working standards.

  • Calculate the concentration of this compound in the coffee samples using the linear regression equation from the calibration curve.

  • Express the final concentration in ng/g of roasted coffee.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME Analysis cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis start Roasted Coffee Beans grind Cryogenic Grinding start->grind weigh Weighing (2g) into Vial grind->weigh add_nacl Add NaCl (1g) weigh->add_nacl spike_is Spike with Internal Standard add_nacl->spike_is seal Seal Vial spike_is->seal incubate Incubation (60°C, 20 min) seal->incubate Transfer to Autosampler extract Headspace Extraction (60°C, 30 min) incubate->extract desorb Thermal Desorption (250°C, 5 min) extract->desorb separation Chromatographic Separation (DB-WAX column) desorb->separation Inject into GC detection Mass Spectrometric Detection (EI, SIM mode) separation->detection identification Peak Identification detection->identification calibration Calibration Curve Construction identification->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in coffee.

logical_relationship cluster_precursors Precursors in Green Coffee Beans cluster_reactions Roasting Process Reactions cluster_products Aroma Compounds amino_acids Sulfur-Containing Amino Acids (e.g., Cysteine, Methionine) maillard Maillard Reaction amino_acids->maillard sugars Reducing Sugars sugars->maillard strecker Strecker Degradation maillard->strecker target This compound strecker->target others Other Volatile Sulfur Compounds strecker->others

Caption: Putative formation pathway of this compound during coffee roasting.

References

Application Notes and Protocols for the Use of 2-Methyltetrahydrothiophen-3-one as a Flavor Standard

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

2-Methyltetrahydrothiophen-3-one (CAS: 13679-85-1), also known as blackberry thiophenone, is a sulfur-containing volatile compound that contributes significantly to the aroma of various food products. Its organoleptic profile is characterized by notes of berry, fruit, and a distinct sulfurous quality[1]. Due to its potent and characteristic aroma, it serves as a valuable flavor standard in the food and beverage industry for quality control, product development, and research. These application notes provide detailed protocols for the preparation, analytical quantification, and sensory evaluation of 2-Methyltetrahydrothiophen-3-one.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Methyltetrahydrothiophen-3-one is presented in Table 1. This information is crucial for its proper handling, storage, and use as a flavor standard.

PropertyValue
Synonyms Blackberry thiophenone, 2-Methyl-3-oxotetrahydrothiophene
CAS Number 13679-85-1
Molecular Formula C₅H₈OS
Molecular Weight 116.18 g/mol
Appearance Colorless to pale yellow liquid
Odor Berry, fruity, sulfurous
Boiling Point 82 °C at 28 mmHg
Density 1.119 g/mL at 25 °C
Refractive Index n20/D 1.508
Purity (typical) ≥97%

Source:[1][2]

Applications as a Flavor Standard

2-Methyltetrahydrothiophen-3-one is utilized as a flavor standard in a variety of applications, including:

  • Quality Control: To ensure batch-to-batch consistency of products where its aroma is a key characteristic.

  • Flavor Profile Development: As a reference to build and modify complex flavor profiles in new product formulations.

  • Research: To investigate the contribution of sulfur compounds to food aroma and to study flavor perception.

  • Troubleshooting: To identify and quantify off-notes or taints in food products.

Reported usage levels in some food categories are summarized in Table 2.

Food CategoryRecommended Usage Level (ppm)
Snack Foods15
Meat Products2
Soups1
Milk Products0.5

Source:[3]

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

Accurate preparation of standard solutions is fundamental for reliable quantitative analysis and sensory evaluation.

Materials:

  • 2-Methyltetrahydrothiophen-3-one (≥97% purity)

  • Solvent (e.g., ethanol, propylene glycol, or deodorized oil, depending on the application)

  • Class A volumetric flasks

  • Calibrated pipettes or microsyringes

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1000 ppm):

    • Accurately weigh 100 mg of 2-Methyltetrahydrothiophen-3-one into a 100 mL volumetric flask.

    • Dissolve the compound in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent and mix thoroughly.

  • Working Solutions:

    • Prepare a series of dilutions from the stock solution to create working standards at the desired concentrations (e.g., 0.1, 0.5, 1, 5, 10 ppm).

    • Use calibrated pipettes and volumetric flasks for accurate dilutions.

  • Storage:

    • Store all solutions in amber glass vials with PTFE-lined caps to prevent degradation from light and volatilization.

    • Store at 4°C. Solutions should be freshly prepared for optimal results.

cluster_prep Standard Solution Preparation weigh Weigh 100 mg of 2-Methyltetrahydrothiophen-3-one dissolve Dissolve in Solvent weigh->dissolve volume Bring to 100 mL Volume dissolve->volume stock Stock Solution (1000 ppm) volume->stock dilute Perform Serial Dilutions stock->dilute working Working Solutions (e.g., 0.1-10 ppm) dilute->working store Store in Amber Vials at 4°C working->store

Caption: Workflow for the preparation of standard solutions.

Protocol 2: Quantitative Analysis by Gas Chromatography (GC)

This protocol outlines a general method for the quantification of 2-Methyltetrahydrothiophen-3-one in a food matrix using GC with a flame photometric detector (FPD) or mass spectrometer (MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a suitable detector (FPD or MS).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended[4].

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector Temperature (FPD): 250°C.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

Sample Preparation (Liquid-Liquid Extraction):

A study on the analysis of heavy sulfur compounds in wine demonstrated good recovery for 2-Methyltetrahydrothiophen-3-one using the following extraction method[5].

  • Take a 50 mL sample of the liquid food matrix (e.g., wine, fruit juice).

  • Add a suitable internal standard.

  • Perform extraction with dichloromethane (3 x 15 mL).

  • Combine the organic extracts and concentrate under a gentle stream of nitrogen to a final volume of 1 mL.

Analysis:

  • Inject 1 µL of the prepared sample or standard solution into the GC.

  • Acquire the chromatogram and/or mass spectrum.

  • Identify the peak corresponding to 2-Methyltetrahydrothiophen-3-one based on its retention time and mass spectrum.

  • Quantify the compound using a calibration curve generated from the analysis of the working standard solutions.

cluster_gc GC Analysis Workflow sample_prep Sample Preparation (Liquid-Liquid Extraction) injection Inject 1 µL into GC sample_prep->injection separation Chromatographic Separation (DB-5ms column) injection->separation detection Detection (FPD or MS) separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: General workflow for GC analysis.

Protocol 3: Sensory Evaluation - Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples. This can be used to assess the impact of 2-Methyltetrahydrothiophen-3-one in a food product.

Objective:

To determine if the addition of 2-Methyltetrahydrothiophen-3-one at a specific concentration creates a perceivable sensory difference in a food product.

Materials:

  • Control sample (food product without added 2-Methyltetrahydrothiophen-3-one).

  • Test sample (food product with a known concentration of added 2-Methyltetrahydrothiophen-3-one).

  • Sensory booths with controlled lighting and ventilation.

  • Identical sample cups labeled with random three-digit codes.

  • Water and unsalted crackers for palate cleansing.

  • Ballot sheets for recording responses.

Procedure:

  • Panelist Selection: Select a panel of at least 24-30 consumer panelists.

  • Sample Preparation: Prepare the control and test samples. The concentration of the added standard should be relevant to its intended use or sensory threshold.

  • Presentation:

    • Present each panelist with three samples: two are identical (either both control or both test) and one is different.

    • The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation:

    • Instruct panelists to evaluate the samples from left to right.

    • Ask them to identify the sample that is different from the other two.

  • Data Analysis:

    • Count the number of correct responses.

    • Use a statistical table for the triangle test to determine if the number of correct identifications is statistically significant at a chosen confidence level (e.g., p < 0.05).

cluster_sensory Triangle Test Logic start Panelist Receives Three Coded Samples eval Panelist Evaluates Samples start->eval decision Identify the 'Odd' Sample eval->decision correct Correct Identification decision->correct Yes incorrect Incorrect Identification decision->incorrect No analysis Statistical Analysis of Results correct->analysis incorrect->analysis

Caption: Logical flow of a triangle test for sensory evaluation.

Conclusion

The use of 2-Methyltetrahydrothiophen-3-one as a flavor standard is essential for maintaining the quality and consistency of food products where its characteristic aroma is a key attribute. The protocols provided in these application notes offer a framework for its accurate preparation, quantification, and sensory evaluation. Researchers and scientists are encouraged to adapt and validate these methods for their specific applications and matrices. Further research to determine the sensory thresholds of this compound in various food systems would be highly beneficial for the flavor industry.

References

Synthesis of 3-Methylthiolane: A Detailed Protocol for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the laboratory synthesis of 3-methylthiolane (also known as 3-methyltetrahydrothiophene), a heterocyclic saturated thioether. The described method is an adaptation of the well-established Williamson ether synthesis, applied to the formation of a thioether linkage in an intramolecular fashion. The protocol details the reaction of a 1,4-dihalopentane with a sulfur nucleophile to yield the desired cyclic sulfide. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, providing a clear and reproducible procedure for obtaining this compound for further research and development applications.

Introduction

This compound is a sulfur-containing heterocyclic compound with potential applications in various areas of chemical research, including as a building block in the synthesis of pharmaceuticals and as a component in the development of new materials. Its physical and chemical properties are of interest for creating novel molecular scaffolds. The synthesis of the parent compound, thiolane (tetrahydrothiophene), is well-documented, often proceeding through the reaction of a 1,4-dihalobutane with a sulfide salt. This application note extends this reliable methodology to the synthesis of the 3-methyl substituted analogue, providing a detailed, step-by-step protocol for its preparation in a laboratory setting.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in the table below. The data is based on the analogous synthesis of tetrahydrothiophene and expected outcomes for the synthesis of the 3-methyl derivative.

ParameterValue
Starting Material 1,4-Dichloropentane
Reagent Sodium Sulfide (Na₂S)
Solvent Dimethylformamide (DMF) / Water
Reaction Temperature Reflux
Theoretical Yield Based on 1 mole of 1,4-dichloropentane
Expected Product This compound
Molecular Formula C₅H₁₀S
Molecular Weight 102.20 g/mol [1]
Boiling Point ~140-142 °C (estimated)
Refractive Index (n_D) 1.491[1]
Expected Purity >95% after distillation

Experimental Protocol

This protocol is adapted from the established synthesis of tetrahydrothiophene from 1,4-dichlorobutane.[2][3]

Materials and Equipment:
  • 1,4-Dichloropentane

  • Sodium sulfide (fused chips or hydrate)

  • Dimethylformamide (DMF)

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Anhydrous potassium hydroxide (KOH) or other suitable drying agent

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

  • Separatory funnel

Procedure:
  • Reaction Setup:

    • In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

    • Charge the flask with 170 mL of dimethylformamide (DMF).

  • Preparation of Reagents:

    • Prepare a solution of sodium sulfide by dissolving 0.275 moles of sodium sulfide (e.g., 35.9 g of 60% fused sodium sulfide) in 100 mL of hot water.[3]

    • In the dropping funnel, place 0.25 moles of 1,4-dichloropentane.

  • Reaction:

    • Heat the DMF in the flask to a gentle reflux.

    • With vigorous stirring, simultaneously add the 1,4-dichloropentane from the dropping funnel and the hot aqueous sodium sulfide solution to the refluxing DMF. The addition should be controlled to maintain a steady reflux without external heating.

    • After the addition is complete (approximately 1-1.5 hours), heat the reaction mixture at reflux with continued stirring for an additional 2 hours to ensure the completion of the reaction.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Arrange the apparatus for distillation and distill the mixture to collect the crude this compound along with water and some DMF.

    • To the distillate, add a small amount of sodium hydroxide (e.g., 2 g) to neutralize any acidic byproducts, followed by saturation with sodium chloride to facilitate phase separation.

    • Transfer the mixture to a separatory funnel and separate the organic layer (crude this compound).

    • Dry the organic layer over a suitable drying agent, such as anhydrous potassium hydroxide pellets.

  • Purification:

    • Filter the dried crude product to remove the drying agent.

    • Purify the this compound by fractional distillation. Collect the fraction boiling at the expected temperature (around 140-142 °C).

  • Characterization:

    • The purified product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity. The refractive index of the purified liquid should also be measured.

Mandatory Visualization

Reaction Pathway Diagram

Synthesis_of_3_Methylthiolane Synthesis of this compound reactant1 1,4-Dichloropentane intermediate Thiolate Intermediate (Intramolecular SN2) reactant1->intermediate + Na₂S reactant2 Sodium Sulfide (Na₂S) product This compound intermediate->product Cyclization conditions DMF / H₂O Reflux

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for this compound Synthesis setup 1. Reaction Setup (Flask, Stirrer, Condenser, Funnel) reagents 2. Reagent Preparation (Na₂S solution, 1,4-Dichloropentane) setup->reagents reaction 3. Reaction (Simultaneous addition to hot DMF, Reflux) reagents->reaction workup 4. Work-up & Isolation (Distillation, Neutralization, Extraction) reaction->workup drying 5. Drying (Anhydrous KOH) workup->drying purification 6. Purification (Fractional Distillation) drying->purification characterization 7. Characterization (NMR, MS, Refractive Index) purification->characterization

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application of 3-Methylthiolane in Savory Flavor Development: A Theoretical Framework and Practical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of authentic and impactful savory flavors is a cornerstone of the food industry, driven by consumer demand for rich, meaty, and complex taste profiles. Sulfur-containing compounds are pivotal in achieving these desired notes, with their low sensory thresholds and characteristic aromas contributing significantly to the perception of cooked meats, roasted vegetables, and other savory products. While many sulfur heterocycles are well-documented flavor ingredients, this document explores the potential application of 3-Methylthiolane (CAS 4740-00-5), also known as 3-Methyltetrahydrothiophene, in savory flavor development.

Although direct and extensive public data on the use of this compound as a food flavoring agent is limited, its structural similarity to other known savory compounds, such as various thiophenes and thiolanes, suggests its potential as a valuable component in creating and enhancing savory flavors. This document provides a theoretical framework for its application, alongside detailed protocols for its sensory evaluation, based on established methodologies for analogous compounds.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of a flavor compound is essential for its effective application.

PropertyValue
Chemical Name This compound
Synonyms 3-Methyltetrahydrothiophene
CAS Number 4740-00-5
Molecular Formula C₅H₁₀S
Molecular Weight 102.20 g/mol
Appearance Colorless to pale yellow liquid (presumed)
Boiling Point 132.5 °C at 760 mmHg
Solubility Presumed to be soluble in organic solvents and sparingly soluble in water

Postulated Sensory Characteristics and Flavor Profile

Based on the sensory data of structurally related sulfur-containing heterocycles, the following flavor profile for this compound can be postulated:

Sensory AttributePostulated Descriptor
Primary Aroma Sulfurous, slightly oniony, and reminiscent of cooked alliums.
Secondary Notes Potentially earthy, with subtle roasted or meaty undertones.
Taste Contribution Likely enhances umami and kokumi sensations, adding depth and richness.
Synergistic Effects Expected to work well with Maillard reaction products, yeast extracts, and other savory building blocks.

Potential Applications in Savory Flavor Development

Given its postulated sensory profile, this compound could be a valuable tool in the following savory applications:

Application AreaPotential ContributionHypothetical Usage Level (in finished product)
Processed Meats Enhancement of cooked meat character in products like sausages, burgers, and plant-based meat alternatives.0.1 - 2 ppm
Soups and Broths Building a richer, more complex savory base, particularly in chicken, beef, and vegetable broths.[1]0.05 - 1 ppm
Snack Seasonings Adding a savory, roasted note to potato chips, extruded snacks, and savory crackers.0.5 - 5 ppm
Sauces and Gravies Deepening the savory flavor and providing a more authentic, home-cooked taste profile.0.2 - 3 ppm

Experimental Protocols

Protocol 1: Determination of Sensory Threshold of this compound

Objective: To determine the absolute sensory threshold of this compound in a neutral medium (e.g., deionized water).

Materials:

  • This compound (high purity)

  • Deionized, odor-free water

  • Glass sensory evaluation booths

  • Red-lit environment to mask visual differences

  • Coded sample cups

  • Spittoons

  • Unsalted crackers and water for palate cleansing

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 ppm.

  • Serial Dilutions: Prepare a series of dilutions in deionized water, starting from a concentration expected to be above the detection threshold and decreasing in logarithmic steps.

  • Panelist Selection: Select a panel of at least 15-20 trained sensory panelists with demonstrated acuity for sulfur compounds.

  • Testing Procedure (Ascending Method of Limits):

    • Present panelists with a series of samples in ascending order of concentration.

    • For each concentration step, provide a "blank" (deionized water) and the sample containing this compound.

    • Ask panelists to identify the sample with the aroma/flavor.

    • The concentration at which a panelist first correctly identifies the sample is their individual threshold.

  • Data Analysis: The group's absolute threshold is calculated as the geometric mean of the individual thresholds.

Protocol 2: Triangle Test for Savory Enhancement in a Model System

Objective: To determine if the addition of this compound produces a perceivable difference in a simple savory broth.

Materials:

  • Basic chicken or beef broth (low sodium, no added flavor enhancers)

  • This compound solution (at a predetermined concentration, e.g., 1 ppm)

  • Sensory panel (as described above)

  • Coded sample cups

Methodology:

  • Sample Preparation:

    • Prepare a control sample of the savory broth.

    • Prepare a test sample of the savory broth containing this compound at the desired concentration.

  • Triangle Test Setup:

    • For each panelist, present three coded samples: two will be the control, and one will be the test sample (or vice versa).

    • The order of presentation should be randomized for each panelist.

  • Evaluation:

    • Instruct panelists to taste each sample and identify the one that is different from the other two.

  • Data Analysis:

    • The results are analyzed using a binomial distribution to determine if the number of correct identifications is statistically significant.

Visualizations

SavoryFlavorDevelopmentWorkflow cluster_0 Phase 1: Compound Evaluation cluster_1 Phase 2: Application Development cluster_2 Phase 3: Product Formulation A Identify Potential Flavor Compound (e.g., this compound) B Physicochemical Analysis A->B C Determine Sensory Threshold A->C D Characterize Flavor Profile C->D E Select Food Matrix (e.g., Soup, Processed Meat) D->E F Determine Optimal Concentration E->F G Sensory Panel Evaluation (e.g., Triangle Test, Descriptive Analysis) F->G H Assess Synergistic Effects G->H I Incorporate into Final Product H->I J Stability and Shelf-life Testing I->J K Final Product Sensory Validation I->K

Caption: Workflow for the evaluation and application of a new savory flavor compound.

LogicalRelationship Compound This compound Structure Sulfur Heterocycle (Thiolane Ring) Compound->Structure is a FlavorClass Savory Flavor Precursors/ Enhancers Structure->FlavorClass contributes to SensoryProfile Postulated Sensory Profile (Sulfurous, Oniony, Meaty) FlavorClass->SensoryProfile results in Application Potential Food Applications (Meats, Soups, Snacks) SensoryProfile->Application is suitable for

References

Application Notes and Protocols for the Derivatization of 3-Methylthiolane for Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiolane is a volatile sulfur compound (VSC) that can be found in various matrices, including food products and environmental samples. Its analysis is crucial for quality control, flavor and off-flavor profiling, and environmental monitoring. However, the direct analysis of this compound by gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be challenging due to its volatility and potential for poor chromatographic performance and low detector response.

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties. For this compound, derivatization of its thiol group can lead to:

  • Increased thermal stability and reduced volatility , which improves its behavior during GC analysis.

  • Enhanced detector response , particularly for mass spectrometry (MS) and electron capture detectors (ECD), leading to lower limits of detection.

  • Improved chromatographic separation from other matrix components.

This document provides detailed application notes and experimental protocols for the derivatization of this compound for analysis by GC-MS and HPLC.

Derivatization Techniques for GC-MS Analysis

For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of this compound by targeting its active thiol group. The two most common and effective approaches are alkylation and silylation.

Alkylation with Pentafluorobenzyl Bromide (PFBBr)

Pentafluorobenzyl bromide (PFBBr) is a widely used alkylating agent that reacts with thiols to form stable pentafluorobenzyl thioethers. These derivatives are highly responsive to electron capture detection (ECD) and provide excellent sensitivity in GC-MS analysis, particularly with negative chemical ionization (NCI).

Reaction:

AnalyteMatrixDerivatization ReagentAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)
Various Volatile ThiolsWinePFBBrGC-NCI-MS0.001 - 0.1 µg/L0.003 - 0.3 µg/L>0.9985 - 110
Short-chain fatty acidsBiologicalPFBBrGC-MSNot SpecifiedNot Specified>0.9990 - 105

Materials:

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Sample containing this compound

  • Internal standard (e.g., deuterated this compound or another suitable thiol)

  • Base catalyst (e.g., potassium carbonate or triethylamine)

  • Organic solvent (e.g., hexane or dichloromethane)

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For liquid samples, place 1-5 mL of the sample into a vial.

    • For solid samples, perform a suitable extraction (e.g., headspace solid-phase microextraction (HS-SPME) or solvent extraction) to isolate the volatile fraction containing this compound.

  • Internal Standard Addition:

    • Add a known amount of the internal standard solution to the sample.

  • Derivatization Reaction:

    • Add 50-100 µL of the PFBBr solution to the vial.

    • Add a small amount of the base catalyst (e.g., 10-20 mg of potassium carbonate or 10 µL of triethylamine).

    • Tightly cap the vial and vortex for 1-2 minutes.

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or water bath.

  • Extraction of Derivatives:

    • Cool the vial to room temperature.

    • Add 1-2 mL of an organic solvent (e.g., hexane).

    • Vortex vigorously for 2 minutes to extract the PFB-derivatives.

    • Centrifuge to separate the phases.

  • Drying and Concentration:

    • Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • If necessary, concentrate the extract under a gentle stream of nitrogen to the desired volume.

  • GC-MS Analysis:

    • Inject an aliquot of the final extract into the GC-MS system.

Workflow for PFBBr Derivatization of this compound

PFBBr_Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Sample containing This compound IS Add Internal Standard Sample->IS Reagents Add PFBBr and Base IS->Reagents Heat Heat (60-70°C) Reagents->Heat Solvent Add Organic Solvent Heat->Solvent Vortex Vortex Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Dry Dry with Na2SO4 Centrifuge->Dry Concentrate Concentrate Dry->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Application Note & Protocol: Quantitative Analysis of 3-Methylthiolane using a Stable Isotope Dilution Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylthiolane is a volatile sulfur compound that can be a significant contributor to the aroma and flavor profiles of various foods and beverages.[1][2] Accurate quantification of this compound is crucial for quality control, process optimization, and research into flavor chemistry. However, the analysis of volatile sulfur compounds like this compound is challenging due to their high reactivity, low concentrations in complex matrices, and potential for loss during sample preparation.[2][3]

A stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is a highly accurate and precise method for the quantification of volatile organic compounds.[4] This technique utilizes a stable isotope-labeled version of the analyte as an internal standard. Because the labeled standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. This allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantification.[4][5]

This application note provides a detailed protocol for the quantification of this compound in various matrices using a stable isotope dilution assay with a deuterated internal standard.

Principle of the Method

The stable isotope dilution assay is based on the addition of a known amount of an isotopically labeled internal standard (e.g., 3-(methyl-d3)-thiolane) to the sample containing the native analyte (this compound).[4] After extraction and analysis by GC-MS, the ratio of the signal from the native analyte to the signal from the labeled internal standard is measured. This ratio is then used to determine the concentration of the native analyte in the original sample by referencing a calibration curve.[4]

dot

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound IS Add known amount of Deuterated this compound (Internal Standard) Sample->IS Extraction Headspace Solid-Phase Microextraction (SPME) IS->Extraction GC Gas Chromatography (Separation) Extraction->GC MS Mass Spectrometry (Detection & Quantification) GC->MS Ratio Measure Peak Area Ratio (Analyte / Internal Standard) MS->Ratio Quantification Quantify this compound Concentration Ratio->Quantification Calibration Calibration Curve Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Synthesis of Deuterated this compound (Internal Standard)

The synthesis of a deuterated internal standard is a critical first step. A plausible synthetic route for 3-(methyl-d3)-thiolane involves the use of a deuterated methylating agent.

Materials:

  • 3-Thiolene

  • Deuterated methyl iodide (CD3I)

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H2)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous THF. Cool the suspension to 0 °C.

  • Thiol Addition: Slowly add 3-thiolene to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add deuterated methyl iodide (CD3I) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting deuterated 3-methyl-3-thiolene by column chromatography.

  • Reduction: Dissolve the purified product in ethanol and add a catalytic amount of palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by GC-MS).

  • Final Purification: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate. Purify the final product, 3-(methyl-d3)-thiolane, by distillation or preparative gas chromatography.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that is well-suited for volatile and semi-volatile compounds in liquid and solid samples.[1][2]

Materials:

  • SPME fiber assembly (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)

  • Headspace vials with septa

  • Sample matrix (e.g., wine, food homogenate)

  • Deuterated this compound internal standard solution

  • Sodium chloride (NaCl)

Procedure:

  • Sample Aliquoting: Place a defined amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a headspace vial.

  • Internal Standard Spiking: Add a known amount of the deuterated this compound internal standard solution to the vial.

  • Matrix Modification: Add sodium chloride to the sample to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the analytes between the sample and the headspace.[6]

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) to allow for the adsorption of the volatile compounds.[6]

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile sulfur compounds (e.g., DB-SUL അല്ലെങ്കിൽ equivalent)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Selected Ions for Monitoring:

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound1028759
3-(methyl-d3)-thiolane1059062

Note: The specific ions and their relative abundances should be confirmed by analyzing the mass spectra of the pure standards.

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the quantifier ions for both this compound and the deuterated internal standard.

  • Response Ratio Calculation: Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample and calibration standard.

  • Calibration Curve Construction: Prepare a series of calibration standards with known concentrations of this compound and a constant concentration of the deuterated internal standard. Plot the response ratio against the concentration of this compound to generate a calibration curve.

  • Concentration Determination: Determine the concentration of this compound in the unknown samples by interpolating their response ratios on the calibration curve.

Method Validation Data (Hypothetical Example)

The following tables present hypothetical performance data for the described method.

Table 1: Method Detection and Quantification Limits

ParameterValue
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L

Table 2: Linearity of Calibration

Concentration Range (µg/L)Correlation Coefficient (r²)
0.2 - 50> 0.998

Table 3: Accuracy and Precision

Spiked Concentration (µg/L)Mean Recovery (%)Relative Standard Deviation (RSD, %)
1.098.54.2
10.0101.23.1
40.099.32.5

Signaling Pathway and Biological Relevance

While this compound is primarily known for its contribution to aroma, some volatile sulfur compounds can play roles in biological signaling, particularly in microorganisms. For instance, in certain bacteria, volatile compounds can act as infochemicals in inter- and intra-species communication. The precise signaling pathways involving this compound are not well-elucidated and represent an area for further research.

dot

G cluster_pathway Hypothetical Signaling Role Microorganism Microorganism Metabolism Metabolic Process Microorganism->Metabolism VSC Volatile Sulfur Compound (e.g., this compound) Metabolism->VSC Diffusion Diffusion VSC->Diffusion Receptor Receptor on another organism Diffusion->Receptor Response Cellular Response Receptor->Response

Caption: Hypothetical signaling pathway for a volatile sulfur compound.

Conclusion

The stable isotope dilution assay using headspace GC-MS is a robust and reliable method for the accurate quantification of this compound in complex matrices. The use of a deuterated internal standard effectively compensates for matrix effects and variations in analytical conditions, ensuring high-quality data. This detailed protocol provides a solid foundation for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their work.

References

Application Note: Quantitative Analysis of 3-Methylthiolane and Other Sulfur Compounds Using Flame Photometric Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile sulfur compounds (VSCs) are crucial in various fields, from the characteristic aroma of food and beverages to their role as impurities in pharmaceutical products. 3-Methylthiolane is a heterocyclic sulfide that can contribute to the sensory profile of consumables and may need to be monitored in drug development for safety and purity. Gas chromatography coupled with a Flame Photometric Detector (GC-FPD) is a highly selective and sensitive technique for the detection of sulfur-containing compounds.[1][2] The FPD's specificity for sulfur (and phosphorus) makes it an ideal choice for analyzing trace levels of compounds like this compound, even in complex matrices.[3][4] This application note provides a detailed protocol for the quantitative analysis of this compound and similar sulfur compounds using GC-FPD.

Principle of Flame Photometric Detection (FPD)

The Flame Photometric Detector operates by combusting the effluent from the gas chromatography column in a hydrogen-rich flame. When sulfur-containing compounds are introduced into the flame, they are decomposed, and excited S₂* dimers are formed. As these excited dimers relax to a lower energy state, they emit light at characteristic wavelengths (primarily in the range of 350-430 nm). This emitted light is passed through a narrow-bandpass optical filter and is detected by a photomultiplier tube (PMT). The resulting electrical signal is proportional to the amount of sulfur in the sample.[5] The pulsed version of this detector, the Pulsed Flame Photometric Detector (PFPD), offers enhanced sensitivity and selectivity by utilizing a pulsed flame, which allows for time-domain discrimination of sulfur emissions from background noise and quenching effects from co-eluting hydrocarbons.[1][3]

FPD_Principle cluster_GC Gas Chromatograph cluster_FPD Flame Photometric Detector GC_Column GC Column Effluent (Analytes + Carrier Gas) Flame Hydrogen-Rich Flame GC_Column->Flame Introduction Combustion Combustion & Excitation S -> S₂* Flame->Combustion Emission Light Emission (350-430 nm) Combustion->Emission Relaxation Filter Optical Filter Emission->Filter PMT Photomultiplier Tube (PMT) Filter->PMT Signal Electrical Signal to Data System PMT->Signal

Figure 1: Principle of Flame Photometric Detection.

Experimental Protocols

This section details the necessary steps for the analysis of this compound, from sample preparation to GC-FPD analysis. The protocol is adaptable for various matrices, such as alcoholic beverages or pharmaceutical formulations.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for the analysis of heavy sulfur compounds in wine and is suitable for extracting this compound from liquid matrices.[6]

  • Sample Collection: Collect 50 mL of the liquid sample (e.g., wine, beer, or a dissolved drug product).

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., ethyl methyl sulfide) to a final concentration of 50 µg/L.

  • Extraction:

    • Transfer the spiked sample to a 100 mL separatory funnel.

    • Add 10 mL of dichloromethane.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate for 5 minutes.

    • Collect the lower organic layer (dichloromethane) in a flask.

    • Repeat the extraction two more times with fresh 10 mL portions of dichloromethane, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.

  • Sample Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-FPD analysis.

Gas Chromatography with Flame Photometric Detection (GC-FPD)

The following instrumental parameters are recommended for the analysis of this compound and other volatile sulfur compounds.[6][7]

  • Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Photometric Detector.

  • Column: CP-Wax 52 CB (50 m x 0.25 mm i.d., 0.2 µm film thickness) or a similar polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector:

    • Temperature: 250 °C

    • Mode: Splitless for 0.5 minutes.

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 5 minutes.

    • Ramp: 20 °C/min to 200 °C.

    • Final Hold: 5 minutes at 200 °C.

  • Flame Photometric Detector:

    • Temperature: 250 °C

    • Hydrogen Flow: 75 mL/min

    • Air Flow: 100 mL/min

    • Makeup Gas (Helium): 30 mL/min

    • For PFPD:

      • Detector Voltage: 570 V

      • Gate Delay (Sulfur): 6 ms

      • Gate Width: 20 ms

Experimental_Workflow Sample Liquid Sample (e.g., Beverage, Drug Solution) Spiking Spike with Internal Standard Sample->Spiking Extraction Liquid-Liquid Extraction with Dichloromethane Spiking->Extraction Drying Dry Extract with Na₂SO₄ Extraction->Drying Concentration Concentrate under Nitrogen Stream Drying->Concentration GC_Injection Inject into GC-FPD Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Flame Photometric Detection Separation->Detection Data_Analysis Data Acquisition and Analysis (Quantification) Detection->Data_Analysis

Figure 2: General experimental workflow for GC-FPD analysis.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of sulfur compounds using the described method. The data for 2-Methyltetrahydrothiophen-3-one, a structurally similar compound to this compound, is included as a reference to provide an estimation of the expected performance.[6]

CompoundRetention Time (min)Linearity (R²)Limit of Detection (LOD) (µg/L)Limit of Quantitation (LOQ) (µg/L)Repeatability (%RSD, n=10)Recovery (%)
This compound To be determined>0.99 (expected)Est. 1-5Est. 3-15<10 (expected)85-110 (expected)
2-Methyltetrahydrothiophen-3-one12.8>0.994.916.3985.5 - 100
Methionol14.2>0.996.421.31079.4 - 96.4
2-(Methylthio)ethanol11.5>0.991.55.01287.1 - 100

Note: Data for this compound is estimated based on the performance of structurally similar compounds. Actual values should be determined experimentally through method validation.

Conclusion

The described GC-FPD method provides a robust and sensitive approach for the quantitative analysis of this compound and other volatile sulfur compounds in various matrices. The high selectivity of the Flame Photometric Detector minimizes interferences from non-sulfur containing compounds, enabling accurate quantification at trace levels. The provided experimental protocol and expected performance data serve as a valuable starting point for researchers, scientists, and drug development professionals for method development and routine analysis of these important compounds. For enhanced sensitivity and selectivity, the use of a Pulsed Flame Photometric Detector (PFPD) is recommended.[1][3]

References

Application Note: Chiral Separation of 3-Methylthiolane Enantiomers by Gas and Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the analytical separation of 3-Methylthiolane enantiomers, a crucial process in fields where enantiomeric purity dictates biological activity and regulatory compliance. Due to its volatility, Gas Chromatography (GC) is presented as the primary and most effective method, utilizing a cyclodextrin-based chiral stationary phase. An alternative High-Performance Liquid Chromatography (HPLC) method is also described for instances where GC is not available or desirable. This guide includes comprehensive experimental procedures, expected outcomes, and visual workflows to assist researchers in achieving robust and reproducible enantioselective analysis.

Introduction

This compound is a chiral sulfur-containing heterocyclic compound. As with many chiral molecules, its enantiomers can exhibit distinct pharmacological, toxicological, and sensory properties. Therefore, the ability to separate and quantify the individual (R)- and (S)-enantiomers is of significant importance in drug development, flavor and fragrance analysis, and stereoselective synthesis. Chiral chromatography is the most widely used technique for this purpose, offering high resolution and sensitivity.[1][2][3] This application note details two primary chromatographic approaches for the successful chiral separation of this compound enantiomers.

Part 1: Chiral Gas Chromatography (GC) Method (Recommended)

Gas chromatography is highly suitable for the analysis of volatile compounds like this compound. The use of a chiral stationary phase (CSP) allows for the differential interaction with the enantiomers, leading to their separation.[1] Cyclodextrin-based CSPs are particularly effective for a wide range of chiral molecules.[1]

Experimental Protocol: GC

1. Instrumentation and Consumables:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral GC Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Syringes: Appropriate for GC injection.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

2. Reagents and Sample Preparation:

  • Solvent: Dichloromethane or Hexane (HPLC or GC grade).

  • Standard: Racemic (±)-3-Methylthiolane.

  • Sample Preparation: Prepare a stock solution of racemic this compound at 1 mg/mL in the chosen solvent. Create a working standard by diluting the stock solution to 100 µg/mL.

3. Chromatographic Conditions:

  • Inlet Temperature: 220°C

  • Injection Mode: Split (50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas Flow Rate: 1.0 mL/min (Helium)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: 2°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Detector (FID):

    • Temperature: 250°C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

    • Makeup Gas (Nitrogen): 25 mL/min

Expected GC Results

The following table summarizes the anticipated quantitative data for the chiral GC separation.

Parameter(R)-3-Methylthiolane(S)-3-Methylthiolane
Expected Retention Time (min) ~18.5~19.2
Resolution (Rs) \multicolumn{2}{c}{> 1.5}
Theoretical Plates (N) > 100,000> 100,000

Note: Actual retention times may vary depending on the specific instrument, column condition, and slight variations in the method.

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing racemate Racemic this compound dissolve Dissolve in Dichloromethane (100 µg/mL) racemate->dissolve inject Inject 1 µL into GC dissolve->inject Transfer to vial separate Separate on Chiral Column (Rt-βDEXsm) inject->separate detect Detect with FID/MS separate->detect integrate Integrate Peaks detect->integrate Chromatogram quantify Quantify Enantiomers integrate->quantify report Generate Report quantify->report

Caption: Workflow for the chiral GC separation of this compound enantiomers.

Part 2: Chiral High-Performance Liquid Chromatography (HPLC) Method

While GC is the preferred method, HPLC can also be employed for the chiral separation of this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including those containing sulfur.[4][5]

Experimental Protocol: HPLC

1. Instrumentation and Consumables:

  • HPLC System: With a UV or Diode Array Detector (DAD).

  • Chiral HPLC Column: Chiralpak IB or a similar immobilized polysaccharide-based column (250 mm x 4.6 mm, 5 µm).

  • Solvents: n-Hexane and Isopropanol (IPA), HPLC grade.

2. Reagents and Sample Preparation:

  • Standard: Racemic (±)-3-Methylthiolane.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

3. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 210 nm (Note: Thiolanes have a weak UV chromophore; sensitivity may be limited).

  • Injection Volume: 10 µL.

Expected HPLC Results

The following table presents the expected quantitative data for the chiral HPLC separation.

ParameterEnantiomer 1Enantiomer 2
Expected Retention Time (min) ~10.2~11.5
Resolution (Rs) \multicolumn{2}{c}{> 1.8}
Separation Factor (α) \multicolumn{2}{c}{~1.15}

Note: Elution order is dependent on the specific column and enantiomer configuration. It must be determined empirically using standards of the pure enantiomers if available.

HPLC Method Development Logic

HPLC_Logic start Objective: Separate this compound Enantiomers csp_select Select Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak IB) start->csp_select mp_select Select Mobile Phase Normal Phase (Hexane/IPA) csp_select->mp_select initial_cond Initial Conditions 95:5 Hexane/IPA, 1.0 mL/min, 25°C mp_select->initial_cond run_sample Inject Racemic Standard initial_cond->run_sample eval Evaluate Resolution (Rs) and Retention run_sample->eval optimize Optimize Mobile Phase Ratio (e.g., adjust %IPA) eval->optimize Poor Separation success Achieve Baseline Separation (Rs > 1.5) eval->success Good Separation optimize->run_sample

Caption: Logical workflow for developing the chiral HPLC separation method.

Conclusion

This application note provides robust starting protocols for the successful chiral separation of this compound enantiomers using both GC and HPLC. The recommended GC method offers high efficiency and is well-suited for this volatile analyte. The alternative HPLC method provides another viable option for laboratories. Researchers and drug development professionals can adapt these methodologies to meet their specific analytical needs for the accurate determination of enantiomeric purity.

References

Troubleshooting & Optimization

Technical Support Center: 3-Methylthiolane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylthiolane synthesis. The primary focus is on the two-step synthesis involving the creation of 3-methylthiophene followed by its catalytic hydrogenation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound with a good yield?

A1: The most prevalent and reliable method for synthesizing this compound is a two-step process. The first step involves the synthesis of the precursor, 3-methylthiophene. The second, crucial step is the catalytic hydrogenation of 3-methylthiophene to yield this compound (tetrahydro-3-methylthiophene). Palladium-based catalysts, particularly palladium sulfide, have been reported as highly active and selective for this hydrogenation reaction.[1][2]

Q2: What are the critical parameters to control during the catalytic hydrogenation of 3-methylthiophene?

A2: To achieve high yields of this compound, it is crucial to control the reaction temperature, hydrogen pressure, and catalyst activity. Optimal temperatures for the hydrogenation of methylthiophene are typically in the range of 220-300°C, with hydrogen pressures between 3.0 and 9.5 MPa.[1] Maintaining catalyst activity and ensuring proper catalyst-substrate contact are also vital for a successful reaction.

Q3: What is hydrogenolysis, and how does it impact the yield of this compound?

A3: Hydrogenolysis is a significant side reaction that competes with the desired hydrogenation process. It involves the cleavage of the carbon-sulfur bonds in the thiophene ring by hydrogen, leading to the formation of byproducts such as butane and hydrogen sulfide.[1][2] This reaction pathway reduces the overall yield of the target molecule, this compound. The choice of catalyst and reaction conditions can influence the extent of hydrogenolysis.

Q4: How can I minimize the formation of byproducts during the synthesis?

A4: Minimizing byproducts, primarily from hydrogenolysis, can be achieved by optimizing the reaction conditions and catalyst selection. Using a catalyst with high selectivity for hydrogenation over C-S bond cleavage is essential. For instance, palladium sulfide catalysts are known for their effectiveness in thiophene hydrogenation.[1][2] Careful control of temperature and reaction time is also important, as excessively high temperatures or prolonged reaction times can favor the hydrogenolysis pathway.

Q5: What are the signs of catalyst deactivation, and how can it be addressed?

A5: Catalyst deactivation can be identified by a noticeable decrease in the reaction rate and lower conversion of the starting material under consistent reaction conditions. Deactivation can occur due to poisoning by impurities in the feedstock or sintering of the catalyst at high temperatures. To address this, ensure the use of high-purity starting materials. If deactivation is suspected, the catalyst may need to be regenerated or replaced with a fresh batch. For sulfide catalysts, a pre-sulfidation step is often necessary for activation.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the hydrogenation of 3-methylthiophene.

Issue Potential Cause Recommended Solution
Low Conversion of 3-Methylthiophene Inactive Catalyst: The catalyst may not have been properly activated or may be poisoned.Ensure the catalyst is pre-treated according to the recommended procedure. For sulfide catalysts, this includes a pre-sulfidation step. If poisoning is suspected from impurities in the starting material, purify the 3-methylthiophene before use. Consider using a fresh batch of catalyst.[1]
Insufficient Hydrogen Pressure: The rate of hydrogenation is often dependent on hydrogen pressure.Gradually increase the hydrogen pressure within the recommended safe limits of your reactor and monitor the reaction progress.
Suboptimal Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.Cautiously increase the reaction temperature in small increments (e.g., 10-20°C) while monitoring the conversion of the starting material.
Short Reaction Time: The reaction may not have had sufficient time to reach completion.Extend the reaction time and monitor the disappearance of 3-methylthiophene using an appropriate analytical technique like GC-MS.
Low Yield of this compound Despite High Conversion Hydrogenolysis as a Major Side Reaction: The reaction conditions may be favoring the cleavage of the C-S bond.Optimize the reaction temperature; excessively high temperatures can promote hydrogenolysis.[1] Ensure the catalyst used is selective for hydrogenation. Palladium sulfide catalysts are a good choice to minimize this side reaction.[1][2]
Product Inhibition or Decomposition: The product, this compound, may inhibit the catalyst or decompose at higher temperatures or longer reaction times.Try to optimize the reaction time to maximize the yield of this compound before significant decomposition occurs. This can be achieved by taking aliquots at different time points and analyzing the product distribution.
Inconsistent Results Between Batches Variability in Starting Material Purity: Impurities in the 3-methylthiophene can affect catalyst activity and lead to inconsistent results.Ensure the purity of the 3-methylthiophene starting material is consistent between batches. Purification by distillation before use is recommended.
Inconsistent Catalyst Activity: The activity of the catalyst can vary between batches or if not stored properly.Use a consistent source and batch of catalyst. Ensure proper storage of the catalyst under inert conditions to prevent deactivation.

Experimental Protocols

Step 1: Synthesis of 3-Methylthiophene

One established method for the synthesis of 3-methylthiophene is the reaction of disodium methylsuccinate with phosphorus heptasulfide.[3]

Materials:

  • Anhydrous disodium methylsuccinate

  • Phosphorus heptasulfide

  • Mineral oil (or Dowtherm A as an alternative solvent)

  • 5% Sodium hydroxide solution

  • Carbon dioxide (for inert atmosphere)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a gas inlet tube, an addition funnel, and a distillation head connected to a condenser.

  • Charge the flask with 250 ml of mineral oil and heat it to 240-250°C while passing a slow stream of carbon dioxide through the system.

  • Prepare a slurry of 90 g (0.51 mole) of powdered anhydrous disodium methylsuccinate and 100 g (0.287 mole) of phosphorus heptasulfide in 250 ml of mineral oil.

  • With vigorous stirring, add the slurry to the hot mineral oil at a rate that maintains a steady distillation of the product. This addition should take approximately 1 hour.

  • After the addition is complete, raise the temperature to 275°C and continue stirring for an additional hour or until distillation ceases.

  • Wash the collected distillate (33-38 ml) with two 50 ml portions of 5% sodium hydroxide solution, followed by a 50 ml wash with water.

  • Distill the crude 3-methylthiophene, collecting the fraction boiling between 112°C and 115°C. The expected yield is 26-30 g (52-60%).[3]

Step 2: Catalytic Hydrogenation of 3-Methylthiophene to this compound

This protocol is based on general procedures for thiophene hydrogenation.[1][2]

Materials:

  • 3-Methylthiophene (purified)

  • Palladium sulfide on a support (e.g., alumina)

  • Hydrogen gas

  • High-pressure reactor (autoclave)

Procedure:

  • Ensure the high-pressure reactor is clean and dry.

  • Charge the reactor with the 3-methylthiophene and the palladium sulfide catalyst. The catalyst loading will depend on the specific catalyst and reactor volume; a typical starting point is 1-5% by weight of the substrate.

  • Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3.0-9.5 MPa).

  • Begin stirring and heat the reactor to the target temperature (e.g., 220-300°C).

  • Monitor the reaction progress by observing the hydrogen uptake and by taking samples (if the reactor allows) for analysis by GC or GC-MS.

  • Once the reaction is complete (no further hydrogen uptake or disappearance of starting material), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor, and filter the reaction mixture to remove the catalyst.

  • The crude this compound can be purified by distillation.

Diagrams

Synthesis_Pathway cluster_step1 Step 1: 3-Methylthiophene Synthesis cluster_step2 Step 2: Catalytic Hydrogenation Disodium Methylsuccinate Disodium Methylsuccinate 3-Methylthiophene 3-Methylthiophene Disodium Methylsuccinate->3-Methylthiophene Phosphorus Heptasulfide Phosphorus Heptasulfide Phosphorus Heptasulfide->3-Methylthiophene This compound This compound 3-Methylthiophene->this compound Hydrogenation Hydrogen Hydrogen Hydrogen->this compound Catalyst Catalyst Catalyst->this compound

Caption: Overall synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of this compound check_conversion Check Conversion of 3-Methylthiophene start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion check_conversion->high_conversion Yes check_catalyst Is Catalyst Active? low_conversion->check_catalyst check_side_reactions Analyze for Byproducts (e.g., Butane) high_conversion->check_side_reactions check_pressure Is H2 Pressure Sufficient? check_catalyst->check_pressure Yes activate_catalyst Activate/Replace Catalyst check_catalyst->activate_catalyst No check_temp Is Temperature Optimal? check_pressure->check_temp Yes increase_pressure Increase H2 Pressure check_pressure->increase_pressure No check_time Is Reaction Time Sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No check_time->high_conversion Yes increase_time Increase Reaction Time check_time->increase_time No hydrogenolysis Hydrogenolysis is Significant check_side_reactions->hydrogenolysis Yes no_hydrogenolysis Minimal Byproducts check_side_reactions->no_hydrogenolysis No optimize_temp Lower Temperature/Change Catalyst hydrogenolysis->optimize_temp check_product_stability Check Product Stability no_hydrogenolysis->check_product_stability

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Quantification of 3-Methylthiolane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of 3-Methylthiolane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound quantification?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting compounds from the sample matrix. In the context of this compound quantification, particularly by Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can either enhance or suppress the ionization of this compound in the MS source. This leads to inaccurate and unreliable quantification, manifesting as either an overestimation or underestimation of the true concentration. For volatile sulfur compounds (VSCs) like this compound, matrix effects are a significant challenge due to their low concentrations in complex samples such as food, beverages, and biological fluids.[1][2]

Q2: What are the most common sample preparation techniques to reduce matrix effects for this compound analysis?

A2: Several sample preparation techniques can be employed to isolate this compound from the sample matrix and reduce interferences. The most common and effective methods for volatile compounds include:

  • Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the headspace of the sample to adsorb volatile analytes.[3][4] It is a simple, sensitive, and widely used method for VSC analysis.[3][4]

  • Stir Bar Sorptive Extraction (SBSE): Similar to SPME but uses a larger volume of sorbent coated on a magnetic stir bar, offering higher recovery and sensitivity for trace analytes.[5][6]

  • Liquid-Liquid Extraction (LLE): A classic technique that separates compounds based on their differential solubilities in two immiscible liquids. While effective, it can be labor-intensive and use significant amounts of organic solvents.[7]

  • Solid-Phase Extraction (SPE): A technique where the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. It is effective for cleaning up complex samples.[7][8]

Q3: How do I choose the right SPME fiber for this compound analysis?

A3: The choice of SPME fiber coating is critical for the efficient extraction of volatile sulfur compounds. For volatile and low molecular weight compounds like this compound, fibers with adsorbent properties are generally preferred. Recommended fibers include:

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): Highly effective for trapping a broad range of volatile and semi-volatile compounds, including many VSCs, due to the porous nature and large surface area of Carboxen.[3][9]

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): A triple-phase fiber that provides a wide range of selectivity, making it suitable for analyzing complex mixtures of VSCs in various matrices.[3][4][10]

Q4: What is matrix-matched calibration and why is it important for this compound quantification?

A4: Matrix-matched calibration is a technique used to compensate for matrix effects. It involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest but has a similar composition to the samples being analyzed. By doing so, the calibration standards experience the same matrix effects as the samples, leading to more accurate quantification. This is particularly crucial for complex matrices where significant signal suppression or enhancement is expected.[11]

Q5: Can Stable Isotope Dilution Analysis (SIDA) be used for this compound?

A5: Stable Isotope Dilution Analysis (SIDA) is a powerful technique for correcting matrix effects and is considered a gold standard for quantitative analysis.[12][13] It involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample before extraction. Since the labeled internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same extraction losses and matrix effects.[12][14] By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved. The main challenge for applying SIDA to this compound is the commercial availability of a suitable stable isotope-labeled internal standard.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting) for this compound

Possible Cause Solution
Active sites in the GC system Active sites in the injector liner, column, or detector can cause peak tailing for polar or active compounds like thiols. Use a deactivated liner and a high-quality, inert GC column. Consider using a guard column to protect the analytical column.[15]
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample or reduce the injection volume.[16]
Improper Injection Technique Slow or inconsistent injection can cause band broadening and poor peak shape, especially in manual injections. Use an autosampler for better reproducibility or ensure a fast and consistent manual injection.
Inlet Temperature Too Low If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to band broadening. Optimize the injector temperature.[17]

Problem 2: Low or No Signal for this compound

Possible Cause Solution
Analyte Adsorption This compound may be irreversibly adsorbed onto active sites in the GC system. Ensure the entire sample path is deactivated.[15]
Inefficient Extraction The chosen sample preparation method may not be efficient for this compound. Optimize extraction parameters such as SPME fiber type, extraction time, and temperature. For LLE, ensure the solvent polarity and pH are appropriate.[4][5]
Thermal Degradation The compound may be degrading in the hot injector. Try lowering the injector temperature.[15]
System Leaks Leaks in the injector, column fittings, or MS interface can lead to sample loss. Perform a leak check of the GC-MS system.[15]
Incorrect MS Parameters The mass spectrometer may not be optimized for this compound. Ensure the MS is scanning the appropriate mass range. For trace analysis, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[15]

Problem 3: High Background Noise or Interfering Peaks

Possible Cause Solution
Matrix Interferences Co-eluting compounds from the matrix can interfere with the this compound peak. Improve the sample cleanup procedure using techniques like SPE or dispersive SPE (dSPE) with appropriate sorbents.[7][18]
Contaminated System The injector, column, or ion source may be contaminated. Clean the injector and ion source. Bake out the column according to the manufacturer's instructions.[19]
Septum Bleed The injector septum may be degrading and releasing volatile compounds. Use a high-quality, low-bleed septum and replace it regularly.[17]
Column Bleed The GC column stationary phase is degrading, leading to an elevated baseline, especially at higher temperatures. Condition the column properly before use and operate within its recommended temperature limits.[15]

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound

This protocol provides a general procedure for the HS-SPME-GC-MS analysis of this compound. Optimization of parameters is recommended for specific sample matrices.

Materials:

  • SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)[3][10]

  • Headspace Vials: 20 mL with PTFE/silicone septa[9]

  • GC-MS system

Procedure:

  • Sample Preparation: Place 5-10 mL of the liquid sample or 1-5 g of the solid sample into a 20 mL headspace vial. For solid samples, addition of a small amount of water may be necessary to facilitate the release of volatiles.

  • Salt Addition (Optional): Add NaCl (e.g., 1-2 g) to the vial. Salting out can increase the volatility of the analyte and improve its transfer to the headspace.[4]

  • Equilibration: Seal the vial and place it in a heating block or autosampler incubator. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a defined time (e.g., 15-30 minutes) with agitation to allow the analytes to partition into the headspace.[9]

  • SPME Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for a set time (e.g., 20-40 minutes) at the same temperature.

  • Thermal Desorption: Retract the fiber and immediately introduce it into the hot GC injector (e.g., 250 °C) for thermal desorption of the analytes onto the GC column for a specified time (e.g., 2-5 minutes).

  • GC-MS Analysis: Analyze the desorbed compounds using an appropriate GC-MS method.

Representative GC-MS Parameters for Volatile Sulfur Compounds:

Parameter Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[20]
Carrier Gas Helium at a constant flow of 1.0 mL/min[20]
Oven Program Initial temp 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min (hold 5 min)[20][21]
Injector Temp 250 °C[22]
Transfer Line Temp 280 °C[22]
Ion Source Temp 230 °C[22]
Ionization Mode Electron Ionization (EI) at 70 eV[22]
Scan Range m/z 35-350
Protocol 2: Stir Bar Sorptive Extraction (SBSE) for this compound

This protocol outlines a general procedure for SBSE, which can offer higher sensitivity than SPME.

Materials:

  • PDMS-coated stir bar (Twister®)[21]

  • Sample vials (e.g., 20 mL)

  • Thermal Desorption Unit (TDU) coupled to a GC-MS system

Procedure:

  • Sample Preparation: Place 10-20 mL of the liquid sample into a vial.

  • Extraction: Add the PDMS-coated stir bar to the sample and stir at a constant speed (e.g., 500-1000 rpm) for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., 25-40 °C).[5][6]

  • Stir Bar Removal and Drying: After extraction, remove the stir bar with clean forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.

  • Thermal Desorption: Place the dried stir bar into a glass thermal desorption tube. The tube is then placed in the TDU where the analytes are thermally desorbed and transferred to the GC-MS system. Typical desorption parameters are a starting temperature of 40 °C ramped to 250-300 °C.[23]

  • GC-MS Analysis: Analyze the desorbed compounds using the GC-MS parameters outlined in Protocol 1.

Quantitative Data Summary

The following tables present representative performance data for the analysis of volatile sulfur compounds using SPME and SBSE. Note that these values are illustrative and will vary depending on the specific compound, matrix, and instrumentation.

Table 1: Representative Performance of SPME-GC-MS for Volatile Sulfur Compounds

Compound Class SPME Fiber Linearity (R²) LOD Range Recovery Range Reference
Volatile ThiolsDVB/CAR/PDMS> 0.990.9 - 17 ng/L90% - 109%[24]
Various VSCsCAR/PDMS> 0.991 - 470 pptvNot Reported[1]

Table 2: Representative Performance of SBSE-GC-MS for Volatile Compounds

Compound Class SBSE Coating Linearity (R²) LOD Range Recovery Range Reference
Wine VolatilesPDMS> 0.990.01 - 1 µg/L85% - 115%[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Collection (e.g., Food, Beverage) Vial Aliquoting into Vial Sample->Vial Salt Salt Addition (Optional) Vial->Salt Equilibration Equilibration (Heating & Agitation) Salt->Equilibration SPME HS-SPME Extraction Equilibration->SPME Desorption Thermal Desorption (GC Injector) SPME->Desorption GCMS GC-MS Analysis Desorption->GCMS Quant Data Processing & Quantification GCMS->Quant

Caption: HS-SPME-GC-MS workflow for this compound analysis.

troubleshooting_logic Problem Inaccurate Quantification of this compound CheckPeak Check Peak Shape & Signal Intensity Problem->CheckPeak PoorShape Poor Peak Shape? CheckPeak->PoorShape LowSignal Low/No Signal? PoorShape->LowSignal No TailingFronting Address Active Sites, Column Overload, or Injection Technique PoorShape->TailingFronting Yes HighNoise High Noise/Interference? LowSignal->HighNoise No AdsorptionDegradation Check for Adsorption, Degradation, Leaks, or Inefficient Extraction LowSignal->AdsorptionDegradation Yes CleanupContamination Improve Sample Cleanup, Check for Contamination, or Column Bleed HighNoise->CleanupContamination Yes Reevaluate Re-evaluate Calibration & Method Parameters HighNoise->Reevaluate No

Caption: Troubleshooting logic for this compound quantification.

References

Technical Support Center: 3-Methylthiolane Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting of 3-Methylthiolane standards to prevent degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary factors that can cause the degradation of this compound standards?

Based on the general chemistry of thiols and sulfides, the primary factors that can lead to the degradation of this compound include:

  • Oxidation: Exposure to air (oxygen) is a major cause of degradation for sulfur-containing compounds.[1][2][3]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4][5]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[6]

  • pH: Although this compound is not a thiol, related thiol compounds show pH-dependent stability, with increased degradation often observed at higher pH. While less likely to be the primary pathway for a thiolane, extreme pH conditions during sample preparation or analysis could potentially contribute to degradation.[7]

  • Contaminants: The presence of oxidizing agents or metal ions can catalyze degradation.[2]

Q3: How should this compound standards be stored to ensure long-term stability?

To minimize degradation, this compound standards should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CTo slow down potential degradation reactions.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To minimize exposure to oxygen and prevent oxidation.
Container Amber glass vial with a PTFE-lined capTo protect from light and provide an inert, airtight seal.
Location In a dark, well-ventilated areaTo further prevent photodegradation and ensure safety.

Q4: What are the potential degradation products of this compound?

While specific degradation studies on this compound are not extensively documented, based on the chemistry of alkyl sulfides, the most probable degradation pathway is oxidation of the sulfur atom. This can lead to the formation of:

  • This compound-1-oxide (Sulfoxide): The initial product of oxidation.[1][2]

  • This compound-1,1-dioxide (Sulfone): The product of further oxidation.[1][8]

Under severe thermal stress, cleavage of the carbon-sulfur bonds could potentially occur, leading to the formation of volatile sulfur compounds and hydrocarbon fragments.[4][5]

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound standards.

Issue 1: Inconsistent or drifting analytical results.

  • Possible Cause: Degradation of the this compound standard.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the standard has been stored according to the recommendations (see FAQs).

    • Perform a Purity Check: Analyze the standard using a validated analytical method (see Experimental Protocols) to assess its purity and identify any potential degradation products.

    • Use a Fresh Standard: If degradation is suspected, open a new, unexpired vial of the standard and compare the results.

    • Evaluate Sample Preparation: Ensure that the solvents and reagents used for dilution and sample preparation are free of contaminants and that the process minimizes exposure to air and light.

Issue 2: Appearance of unexpected peaks in the chromatogram.

  • Possible Cause: Formation of degradation products in the this compound standard.

  • Troubleshooting Steps:

    • Identify the Peaks: Use a mass spectrometry (MS) detector coupled with your chromatography system (GC-MS or LC-MS) to obtain mass spectra of the unknown peaks. Compare these spectra with the expected masses of potential degradation products like this compound-1-oxide and this compound-1,1-dioxide.

    • Conduct a Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study (see Experimental Protocols) on a fresh standard. This will help to generate the degradation products under controlled conditions and confirm their retention times and mass spectra.

    • Review Experimental Conditions: Assess your experimental setup for potential sources of degradation, such as high temperatures in the GC inlet, reactive mobile phases in HPLC, or prolonged exposure to air.

Issue 3: Loss of signal intensity over time.

  • Possible Cause: Adsorption of this compound to container surfaces or degradation.

  • Troubleshooting Steps:

    • Use Inert Vials and Syringes: Employ silanized glass vials and syringes to minimize active sites for adsorption.

    • Prepare Fresh Dilutions: Prepare working solutions fresh daily from a stock solution that has been properly stored.

    • Check for Leaks: In a GC system, ensure that there are no leaks in the injection port or gas lines that could lead to sample loss.[9]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for determining the purity of a this compound standard and identifying potential volatile impurities and degradation products.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at 10°C/min.

    • Final Hold: Hold at 250°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Scan Mode: Full scan.

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a volatile, inert solvent (e.g., hexane or ethyl acetate) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a suitable concentration for GC-MS analysis (e.g., 10 µg/mL).

  • Data Analysis:

    • The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.

    • Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST) and the expected fragmentation patterns of potential degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a procedure to intentionally degrade the this compound standard to identify potential degradation products and assess its stability under various stress conditions.[10][11]

  • Sample Preparation: Prepare solutions of this compound (e.g., 100 µg/mL) in an appropriate solvent for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid standard and a solution of the standard at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the standard to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, using the GC-MS method described in Protocol 1.

    • Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.

Visualizations

logical_relationship Logical Workflow for Investigating this compound Degradation cluster_investigation Investigation Phase cluster_confirmation Confirmation & Identification cluster_mitigation Mitigation & Prevention observe Observe Inconsistent Analytical Results suspect Suspect Standard Degradation observe->suspect purity Perform Purity Check (GC-MS) suspect->purity degradation_products Degradation Products Detected? purity->degradation_products forced_degradation Conduct Forced Degradation Study degradation_products->forced_degradation Yes review_storage Review Storage & Handling Procedures degradation_products->review_storage Yes routine_monitoring Establish Routine Purity Monitoring degradation_products->routine_monitoring No identify Identify Degradation Products (MS Data) forced_degradation->identify identify->review_storage implement_changes Implement Corrective Actions review_storage->implement_changes implement_changes->routine_monitoring

Caption: Troubleshooting workflow for suspected degradation of this compound.

signaling_pathway Potential Degradation Pathways of this compound M3T This compound Sulfoxide This compound-1-oxide (Sulfoxide) M3T->Sulfoxide [O] Fragments Volatile Fragments M3T->Fragments High Temp M3T->Fragments Oxidation Oxidation (O2, Peroxides) Oxidation->M3T Heat Thermal Stress Heat->M3T Light Photodegradation (UV/Vis) Light->M3T Sulfone This compound-1,1-dioxide (Sulfone) Sulfoxide->Sulfone [O]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing Injection Parameters for Volatile Sulfur Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Gas Chromatography (GC) injection parameters for the analysis of volatile sulfur compounds (VSCs).

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of volatile sulfur compounds so challenging?

A1: The analysis of VSCs is challenging due to their high reactivity, polarity, and potential for adsorption.[1] These characteristics can lead to interactions with active sites within the GC system, causing issues like peak tailing, poor reproducibility, and analyte loss.[2] Careful optimization of the entire sample pathway, especially the GC inlet, is crucial for reliable results.[1]

Q2: What is the ideal injector temperature for VSC analysis?

A2: The injector temperature is a critical parameter that requires a balance. While a higher temperature can improve the vaporization of analytes, it can also cause thermal degradation of sensitive sulfur compounds. A typical starting point is 250°C, but the optimal temperature should be determined experimentally, often within the range of 200-275°C.[2]

Q3: Should I use split or splitless injection for my sulfur compounds?

A3: The choice depends on your analyte concentration.

  • Splitless Injection: This is the preferred method for trace-level analysis (low ppm or ppb) as it transfers the entire sample volume to the column, maximizing sensitivity.[3] However, the longer residence time in the hot inlet can increase the risk of thermal degradation.[4][5]

  • Split Injection: This is suitable for higher concentration samples.[3] It uses a higher flow rate through the inlet, which results in sharper peaks and reduces the time for adverse interactions to occur.[4] A typical starting split ratio might be 10:1 or 20:1.[6]

Q4: What type of GC inlet liner is best for VSC analysis?

A4: Due to the reactive nature of sulfur compounds, using a deactivated or inert liner is critical to prevent analyte loss and peak tailing.[6] Tapered liners, such as a single taper design, are often recommended as they help direct the sample onto the column and minimize contact with metal surfaces in the inlet. For splitless injections, a single taper liner with deactivated glass wool is a good starting point.[7] The wool aids in sample vaporization and traps non-volatile residues, which helps protect the column.[8]

Q5: What causes peak tailing with sulfur compounds and how can I fix it?

A5: Peak tailing, an asymmetry where the back half of the peak is broader than the front, is often caused by interactions with "active sites" in the GC system.[2] These sites can be exposed silanol groups in the liner, glass wool, or contamination at the head of the column.

  • Solutions:

    • Use a high-quality, deactivated liner and replace it regularly.[6]

    • Ensure the column is installed correctly and has a clean, square cut.

    • Perform regular inlet maintenance, including replacing the septum and cleaning the injection port.[6]

    • Trim the first 10-20 cm from the front of the column to remove contamination.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: No Peaks or Significantly Reduced Peak Size

This is a common and frustrating issue that can point to several potential causes. Follow this systematic approach to diagnose the problem.

G start Start: No/Small Peaks check_syringe Is the syringe injecting correctly? (Check for sample, bubbles) start->check_syringe check_system Is the GC system ready? (Heated zones, gas flows) check_syringe->check_system Yes fix_syringe Solution: Fix/replace syringe. Ensure proper sample draw. check_syringe->fix_syringe No check_leak Is there a leak in the system? (Septum, fittings) check_system->check_leak Yes fix_system Solution: Verify method parameters. Ensure all zones are at setpoint. check_system->fix_system No check_liner Is the inlet liner blocked or active? check_leak->check_liner No fix_leak Solution: Use electronic leak detector. Replace septum, tighten fittings. check_leak->fix_leak Yes check_column Is the column installed correctly? Is it broken or blocked? check_liner->check_column No fix_liner Solution: Replace the inlet liner. check_liner->fix_liner Yes check_detector Is the detector functioning? (Gas flows, ignition) check_column->check_detector No fix_column Solution: Reinstall column. Trim column inlet or replace. check_column->fix_column Yes fix_detector Solution: Check detector gas flows. Re-ignite flame (if applicable). check_detector->fix_detector No

Possible Cause Troubleshooting Steps Expected Outcome
Leaks in the Inlet A leak can cause sample loss, especially for volatile compounds. Use an electronic leak detector to check the septum, liner O-ring, and column fittings.[9]A leak-free system ensures the entire sample is transferred.
Inlet/Liner Contamination or Activity An active or dirty liner can irreversibly adsorb sulfur compounds.[9] Replace the inlet liner with a new, deactivated one.An inert flow path will prevent analyte loss and improve peak size.
Incorrect Initial Oven Temperature For splitless injections, a high initial oven temperature can prevent proper focusing of the sample, affecting volatile compounds.[9] Lower the initial temperature to be below the solvent's boiling point.Proper sample focusing at the head of the column leads to sharp, detectable peaks.
Column Contamination Active sites can develop at the front of the column from non-volatile matrix components. Trim 10-20 cm from the column inlet. If this fails, the column may need replacement.[9]Removal of active sites restores peak shape and response.
Detector Malfunction For a Sulfur Chemiluminescence Detector (SCD), ensure proper furnace temperature (e.g., 800°C) and gas flows (hydrogen, air). For a Flame Ionization Detector (FID), ensure the flame is lit.A properly functioning detector is required to see any signal.
Problem: Poor Reproducibility (Varying Peak Areas)

Inconsistent peak areas are often linked to the injection process itself.

G cluster_injection Injection Technique cluster_system System Integrity start Start: Poor Reproducibility autosampler Using Autosampler? start->autosampler manual_speed Consistent manual injection speed? start->manual_speed leak System leaks? autosampler->leak Yes solution_autosampler Solution: Use autosampler for superior precision. autosampler->solution_autosampler No volume Consistent injection volume? manual_speed->volume solution_manual Solution: Develop a consistent, fast injection technique. manual_speed->solution_manual No volume->leak liner_cond Liner condition? leak->liner_cond No solution_leak Solution: Perform leak check. leak->solution_leak Yes solution_liner Solution: Replace liner regularly. liner_cond->solution_liner Degraded

Possible Cause Troubleshooting Steps Expected Outcome
Inconsistent Injection Volume/Speed Manual injections can be a significant source of variability. If possible, use an autosampler.[10] If not, ensure a consistent, fast injection technique.An autosampler provides the best reproducibility. A consistent manual technique will reduce variability.
Sample Backflash The sample volume may be too large for the liner under the current temperature and pressure conditions, causing it to expand out of the liner and into the carrier gas lines.[11] This leads to sample loss and poor reproducibility. Calculate the solvent expansion volume and ensure it is less than the liner volume. Reduce injection volume or use a larger volume liner if necessary.[12]Eliminating backflash ensures the entire injected sample is contained within the liner for transfer to the column.
Leaking Septum A worn-out septum can cause leaks after repeated injections.[11] Establish a regular replacement schedule for the septum.A fresh, properly installed septum prevents sample loss at the injection point.
Inlet Discrimination The injector temperature may be too low, causing incomplete vaporization of less volatile compounds.[9] Conversely, a syringe dwelling too long in a hot inlet can also cause discrimination. Optimize the injector temperature and use a fast injection.Consistent and complete vaporization of all analytes.

Experimental Protocols

Protocol 1: General Method for Optimizing Injection Parameters

This protocol provides a starting point for developing a robust method for VSC analysis using a Split/Splitless inlet and a Sulfur Chemiluminescence Detector (SCD).

  • System Preparation:

    • Column: Agilent J&W DB-Sulfur SCD (e.g., 70 m x 0.53 mm, 4.3 µm) or equivalent low-bleed, inert column.[1][2]

    • Carrier Gas: High-purity Helium (99.999%) at a constant flow rate (e.g., 4 mL/min).[2]

    • Inlet: Install a new, deactivated single taper liner with deactivated glass wool.[2] Replace the septum.

    • Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants.

  • Initial GC Parameters:

    • Inlet Temperature: 250°C.

    • Injection Mode: Start with splitless mode for trace analysis.

    • Splitless Hold Time: 0.75 min (optimize to ensure complete transfer).[2]

    • Oven Program: 35°C (hold for 5 min), then ramp at 10°C/min to 250°C (hold for 5 min).[2]

    • SCD Parameters: Furnace Temperature: 800°C; Detector Base: 250°C. Follow manufacturer recommendations for gas flows.[2]

  • Optimization Experiments:

    • Injector Temperature: Inject a standard mix at temperatures from 200°C to 275°C in 25°C increments. Plot peak area vs. temperature to find the point that maximizes response without causing degradation (indicated by the appearance of new, unexpected peaks).

    • Splitless Hold Time: Vary the hold time (e.g., 0.5, 0.75, 1.0, 1.5 min). The optimal time will be the shortest duration that results in the maximum peak area for the least volatile sulfur compound in your standard.

    • Split Ratio (if applicable): If concentrations are high, switch to split mode. Start with a 10:1 ratio and increase if column overloading (fronting peaks) is observed.

Data Presentation

Table 1: Recommended Starting GC Parameters for VSCs
Parameter Setting for Trace Analysis (Splitless) Setting for High Concentration (Split) Comments
Inlet Type Split/SplitlessSplit/SplitlessCritical to use an inert flow path.
Liner Type Deactivated Single Taper w/ WoolDeactivated Liner w/ WoolDeactivation is essential to prevent analyte loss.[6]
Inlet Temperature 220-250°C250-275°COptimize empirically; lower end for thermally labile compounds.[2]
Injection Mode SplitlessSplitChoice is concentration-dependent.[3]
Split Ratio N/A10:1 to 100:1Adjust to prevent column overload.[4]
Splitless Hold Time 0.5 - 1.0 minN/AOptimize for complete transfer of analytes.[2]
Carrier Gas HeliumHeliumHigh purity (99.999%) is recommended.[13]
Flow Rate 1-4 mL/minColumn Flow + Split FlowDepends on column dimensions.
Table 2: Liner Selection Guide for VSC Analysis
Liner Type Primary Use Case Advantages Disadvantages
Single Taper w/ Wool Splitless (Trace Analysis)Good vaporization, traps non-volatiles, directs sample to column.[7][8]Wool can be an activity source if not properly deactivated.
Precision Split w/ Wool Split (High Concentration)Enhances vaporization and mixing for reproducible splitting.[7]Not ideal for trace analysis due to sample loss.
Straight/Open Tube Gaseous SamplesEfficient transfer for already vaporized samples.[8]Poor vaporization for liquid samples; can lead to discrimination.

References

Technical Support Center: Gas Chromatography Troubleshooting for Thiols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of thiols by gas chromatography (GC). The content is specifically tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Peak Tailing in Thiol Analysis

Peak tailing is a common chromatographic problem that can significantly affect resolution and the accuracy of quantification. This guide provides a systematic approach to troubleshooting peak tailing issues specific to thiol analysis.

Question: Why are my thiol peaks tailing in my gas chromatogram?

Peak tailing for thiols in GC can be caused by a variety of factors, often related to their reactive nature. The primary causes can be categorized into two main areas: adsorption due to active sites within the GC system and suboptimal chromatographic conditions .

Here is a logical workflow to diagnose and resolve the issue:

G Troubleshooting Workflow for Thiol Peak Tailing cluster_system System Inertness Checks cluster_conditions Method Parameter Optimization start Start: Tailing Thiol Peaks Observed check_system 1. Evaluate System Inertness start->check_system check_conditions 2. Optimize GC Method Parameters check_system->check_conditions If tailing persists solution Problem Resolved check_system->solution Improved Peak Shape liner A. Check/Replace Inlet Liner check_system->liner derivatization 3. Consider Derivatization check_conditions->derivatization If tailing persists check_conditions->solution Improved Peak Shape inlet_temp A. Optimize Inlet Temperature check_conditions->inlet_temp derivatization->solution Improved Peak Shape no_solution Issue Persists: Contact Technical Support derivatization->no_solution No Improvement column B. Use an Ultra-Inert GC Column liner->column connections C. Ensure Proper Column Installation column->connections oven_program B. Adjust Oven Temperature Program inlet_temp->oven_program flow_rate C. Check Carrier Gas Flow Rate oven_program->flow_rate

Caption: A step-by-step workflow for troubleshooting peak tailing of thiols in GC.

FAQs: In-depth Solutions for Thiol Peak Tailing

Category 1: System Inertness

Q1: How does the inlet liner affect thiol peak shape, and what should I use?

The inlet liner is a primary site for analyte adsorption, which is a major cause of peak tailing for reactive compounds like thiols.[1][2] Active silanol groups on the surface of standard glass liners can interact with the thiol group, leading to peak distortion.[3]

Solution:

  • Use a Deactivated, Ultra-Inert Liner: These liners have a specially treated surface to minimize active sites.[4][5] Liners with glass wool can aid in sample vaporization but the wool must also be properly deactivated.[5][6]

  • Regularly Replace the Liner: Non-volatile residues from your samples can accumulate in the liner, creating new active sites.[2] Replace the liner and inlet septa regularly, especially when analyzing complex matrices.

Liner TypeSuitability for Thiol AnalysisKey Considerations
Standard Glass Liner Not RecommendedHigh potential for active sites, leading to significant peak tailing.
Deactivated/Silanized Liner GoodReduces active sites, improving peak shape over standard liners.
Ultra-Inert Liner Highly Recommended Offers the highest degree of inertness, minimizing analyte interaction and providing the best peak symmetry for thiols.[4][7]
Liner with Glass Wool Recommended (if Ultra-Inert)Aids in vaporization and protects the column, but the wool must be thoroughly deactivated.[5][6]

Q2: Will changing my GC column improve the peak shape of thiols?

Yes, the column is another critical component where adsorption can occur.[8][9] The fused silica surface of the column can have exposed silanol groups that interact with thiols.

Solution:

  • Use an Ultra-Inert GC Column: These columns are manufactured with a process that ensures a highly inert surface, leading to improved peak shapes and better response for active compounds like thiols.[7][8]

  • Trim the Column: If the front end of your column is contaminated, trimming 10-20 cm from the inlet side can sometimes restore performance.[8]

  • Choose an Appropriate Stationary Phase: While inertness is key, ensure the stationary phase polarity is suitable for your analytes.

Q3: Could my column installation be causing peak tailing?

Improper column installation can create dead volumes or turbulence in the sample path, which can cause all peaks, including thiols, to tail.[10]

Solution:

  • Ensure a Clean, Square Cut: Use a ceramic scoring wafer to make a clean, 90-degree cut at the column end. Jagged edges can create turbulence.

  • Correct Installation Depth: Install the column at the manufacturer's recommended depth in the inlet and detector. Incorrect positioning can create unswept volumes.[10]

  • Use Appropriate Ferrules: Ensure you are using the correct ferrules for your column and that they are properly tightened to prevent leaks.

Category 2: GC Method Parameters

Q4: What is the optimal inlet temperature for thiol analysis?

The inlet temperature needs to be high enough to ensure complete and rapid vaporization of the thiols and their derivatives without causing thermal degradation.

Solution:

  • General Starting Point: An inlet temperature of 250 °C is a good starting point for many applications.[11]

  • For High-Boiling Thiols: You may need to increase the temperature to 280-300 °C.

  • For Thermally Labile Thiols: A lower temperature may be necessary. Consider using a programmable temperature vaporization (PTV) inlet for more gentle sample introduction.

Q5: How does the oven temperature program affect peak tailing?

An inappropriate oven temperature program can affect peak shape.

Solution:

  • Initial Oven Temperature: If using splitless injection, the initial oven temperature should be 10-20 °C below the boiling point of the sample solvent to ensure proper solvent trapping and focusing of the analytes at the head of the column.[12]

  • Ramp Rate: A typical starting ramp rate is 10 °C/min.[12] A slower ramp rate can sometimes improve the resolution of early eluting peaks, while a faster ramp rate can sharpen later eluting peaks.

Category 3: Sample Derivatization

Q6: What is derivatization, and can it help with thiol peak tailing?

Derivatization is a chemical modification of the analyte to improve its analytical properties. For thiols, this involves reacting the active hydrogen of the sulfhydryl group (-SH) to form a less polar, more volatile, and more thermally stable derivative.[13][14] This significantly reduces the potential for interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks.

G cluster_before Before Derivatization cluster_after After Derivatization thiol R-SH (Thiol) - Polar - Prone to Adsorption active_site Active Site (e.g., Si-OH) in GC System thiol->active_site Interaction interaction Adsorption active_site->interaction tailing Peak Tailing interaction->tailing Leads to derivatized_thiol R-S-Derivative - Non-polar - Volatile & Stable no_interaction No Significant Interaction derivatized_thiol->no_interaction symmetrical_peak Symmetrical Peak no_interaction->symmetrical_peak Leads to

Caption: The effect of derivatization on thiol analysis in GC.

Q7: What are the common derivatization methods for thiols?

Two common and effective methods are silylation and alkylation (using pentafluorobenzyl bromide, PFBBr).

Derivatization MethodReagent ExamplesAdvantages for Thiol Analysis
Silylation BSTFA (+TMCS), MSTFAReplaces the active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[13][15][16]
Alkylation (PFBBr) Pentafluorobenzyl BromideForms a stable thioether derivative that is highly responsive to electron capture detectors (ECD) and provides excellent chromatographic performance.[17]

Experimental Protocols

Protocol 1: Silylation of Thiols using BSTFA + 1% TMCS

This protocol is a general guideline for the derivatization of thiols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[15][18]

Materials:

  • Dried sample containing thiols

  • BSTFA + 1% TMCS silylating reagent

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vials with caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Place 1-10 mg of your dried sample into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen. It is critical to ensure anhydrous conditions as silylating reagents are moisture-sensitive.[15]

  • Reagent Addition: Add 0.1-0.5 mL of BSTFA + 1% TMCS to the vial. If the sample is not readily soluble in the reagent, a small amount of anhydrous solvent can be added.

  • Reaction: Tightly cap the vial and mix thoroughly. Heat the vial at 60-90 °C for 15-60 minutes. The optimal time and temperature may vary depending on the specific thiol.

  • Analysis: Cool the vial to room temperature. The sample can then be directly injected into the GC-MS.

Protocol 2: Derivatization of Thiols using PFBBr

This protocol describes the derivatization of thiols using pentafluorobenzyl bromide (PFBBr).

Materials:

  • Sample or standard solution of thiol

  • Dichloromethane

  • 0.1 M tetrabutylammonium hydrogen sulfate (phase transfer catalyst)

  • 0.2 M sodium hydroxide

  • PFBBr solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a 2 mL reaction vial, add 100 µL of the sample or standard solution.

  • Add 1 mL of dichloromethane, 1 mL of 0.1 M tetrabutylammonium hydrogen sulfate, and 1 mL of 0.2 M sodium hydroxide.

  • Add 25 µL of PFBBr solution.

  • Reaction: Cap the vial tightly and vortex for 1 minute. Incubate at a controlled temperature (e.g., 60 °C) for a predetermined time (e.g., 30 minutes).

  • Extraction: After cooling, centrifuge the vial to separate the layers. Carefully transfer the lower organic layer (dichloromethane) to a clean vial.

  • Drying and Concentration: Dry the organic extract by passing it through a small amount of anhydrous sodium sulfate. Evaporate the solvent to near dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for GC analysis (e.g., hexane or ethyl acetate) to a final volume of 100 µL.

Example GC Method Parameters for Derivatized Thiol Analysis

The following are example starting parameters for the analysis of derivatized thiols. These should be optimized for your specific application.

ParameterSetting
Inlet Splitless
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow at 1.5 mL/min
Oven Program - Initial Temperature: 40 °C, hold for 1 min - Ramp: 10 °C/min to 280 °C - Final Hold: 10 min at 280 °C
Column TG-5MS, 30 m x 0.32 mm x 0.50 µm (or equivalent)
Detector MS or FID
Detector Temperature 280 °C (for FID)
(Based on parameters from a study on a derivatized organoarsenic compound containing a thiol group)[11]

References

Technical Support Center: Minimizing Sample Carryover in 3-Methylthiolane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize sample carryover during the analysis of 3-Methylthiolane, a volatile sulfur compound. Carryover can significantly impact data quality, leading to inaccurate quantification and false positives. The following resources are designed to address common issues and provide practical solutions.

Troubleshooting Guide

Proactively addressing potential sources of carryover is crucial for robust and reliable analytical methods. This guide provides a systematic approach to identifying and mitigating carryover in your this compound analysis workflow.

Diagram: Troubleshooting Workflow for this compound Carryover

G cluster_0 Initial Observation cluster_1 Systematic Isolation of Carryover Source cluster_2 Corrective Actions cluster_3 Verification start Carryover Suspected in Blank Injection Following a High Concentration Sample autosampler Isolate Autosampler as the Source start->autosampler Run a 'no injection' blank inlet Isolate Inlet as the Source autosampler->inlet Peak present in 'no injection' blank wash Optimize Syringe Wash Protocol autosampler->wash Peak present in injection blank, but not in 'no injection' blank liner Inspect and Replace Inlet Liner inlet->liner Contamination suspected in the inlet column Isolate Column as the Source temp Optimize GC Oven Temperature Program column->temp Carryover persists end Carryover Minimized wash->end maintenance Perform Inlet Maintenance liner->maintenance Liner is clean or new liner->end maintenance->column Inlet maintenance does not resolve the issue maintenance->end inert Ensure Inert Flow Path temp->inert Temperature optimization is insufficient temp->end inert->end

Caption: A logical workflow for troubleshooting and resolving sample carryover issues.

Frequently Asked Questions (FAQs)

Sample Preparation and Handling

Q1: Can the sample solvent contribute to this compound carryover?

A1: Yes, the choice of solvent is critical. This compound is a relatively nonpolar sulfur compound. Using a solvent that does not fully solubilize the analyte can lead to its deposition on active sites within the injection system. It is also important to ensure the solvent is of high purity to avoid introducing contaminants that may appear as ghost peaks.

Instrumentation and Method Parameters

Q2: What are the primary sources of carryover in the GC-MS system for this compound analysis?

A2: The most common sources of carryover for volatile and reactive compounds like this compound are:

  • Autosampler Syringe: Residue on the needle surface or within the syringe barrel.

  • GC Inlet: Contamination of the inlet liner, septum, or metal surfaces. Due to their reactive nature, sulfur compounds can strongly interact with active sites in the inlet.[1][2]

  • GC Column: Incomplete elution of the analyte from the column, leading to its appearance in subsequent runs.

  • Transfer Lines: Adsorption of the analyte onto the surfaces of transfer lines.

Q3: How can I optimize the autosampler wash protocol to minimize this compound carryover?

A3: A multi-step wash protocol using solvents of varying polarity is generally effective. Consider the following:

  • Solvent Selection: Use a sequence of solvents to effectively remove the analyte and any matrix components. A common approach is to use a solvent similar in polarity to this compound (e.g., hexane or dichloromethane) followed by a more polar solvent like methanol or isopropanol to remove any polar interferents. Finally, a rinse with the sample solvent can equilibrate the syringe.

  • Wash Volume and Repetitions: Increasing the wash volume and the number of wash cycles can significantly reduce carryover. Experiment with different combinations to find the optimal parameters for your system.[3]

Quantitative Data: Impact of Wash Solvent on Carryover Reduction

Wash ProtocolAnalyteInitial Carryover (% of LLOQ)Carryover After Optimized Wash (% of LLOQ)Reference
Standard Wash (Acetonitrile/Water)Compound with strong retention properties>500%<20%[3]
Multi-solvent Wash (DMSO, Methanol)Compound with strong retention properties263%100%[3]

Q4: What type of GC inlet liner is best for analyzing this compound?

A4: For reactive sulfur compounds, it is crucial to use a highly inert inlet liner. Deactivated glass liners, particularly those with a glass wool packing, can help to trap non-volatile residues and provide a more inert surface for vaporization.[4] Regularly replacing the inlet liner is one of the most effective ways to prevent carryover originating from the inlet.[5]

Quantitative Data: GC Inlet Liner Lifetime Comparison for Complex Matrices

Liner TypeAverage Lifetime (Number of Injections)Reference
Fritted Liner70[4]
Wool Liner50-60[4][6]
Dimpled Liner40-50[4]

Q5: How does the GC oven temperature program affect this compound carryover?

A5: An inadequate temperature program can lead to incomplete elution of this compound from the analytical column. To ensure complete elution and prevent carryover, consider the following:

  • Final Temperature and Hold Time: Increase the final oven temperature and/or the hold time at the end of the run to ensure that all analytes have eluted. A good starting point is to set the final temperature about 20°C above the boiling point of the least volatile compound in your sample.[7]

  • Temperature Ramp Rate: A faster ramp rate can sometimes lead to co-elution and peak broadening. Optimizing the ramp rate can improve separation and ensure complete elution.[8]

Experimental Protocols

Protocol 1: Systematic Evaluation of Carryover

This protocol outlines a systematic approach to identify the source of carryover.

Diagram: Experimental Workflow for Carryover Source Identification

G cluster_0 Phase 1: Baseline Carryover Assessment cluster_1 Phase 2: Isolate Autosampler cluster_2 Phase 3: Isolate Inlet and Column A Inject High Concentration Standard of this compound B Inject Blank Solvent A->B C Analyze Blank for Carryover Peak B->C D Perform a 'No Injection' Run (Cycle the GC method without an injection) C->D If carryover is observed E Analyze for Carryover Peak D->E F Replace Inlet Liner and Septum E->F If carryover persists G Inject Blank Solvent F->G H Analyze for Carryover Peak G->H

Caption: A step-by-step experimental workflow to systematically identify the source of carryover.

Methodology:

  • Baseline Carryover Assessment:

    • Inject a high-concentration standard of this compound.

    • Immediately following, inject a blank solvent sample using the same method.

    • Analyze the chromatogram of the blank injection for the presence of a this compound peak. The area of this peak will serve as your baseline carryover.

  • Isolate the Autosampler:

    • Perform a "no injection" run. This involves starting the GC method without a physical injection from the autosampler.

    • If the carryover peak is absent in the "no injection" run but was present in the blank injection, the carryover is likely originating from the autosampler syringe.

  • Isolate the Inlet and Column:

    • If the carryover peak is still present in the "no injection" run, the source is likely the inlet or the column.

    • Turn off the GC oven and inlet heater. Once cool, replace the inlet liner and septum with new, clean parts.

    • Reassemble the inlet and perform another blank solvent injection.

    • If the carryover peak is eliminated or significantly reduced, the contaminated liner or septum was the source.

    • If carryover persists, it is likely originating from the column.

Protocol 2: Inlet Maintenance for Reducing Sulfur Compound Carryover

Regular inlet maintenance is critical for preventing the buildup of active sites and residues that can cause carryover of sulfur compounds.

Methodology:

  • Cool Down: Set the inlet and oven temperatures to ambient and turn off the carrier gas flow at the instrument (do not turn off at the cylinder).

  • Disassemble: Carefully remove the septum nut, septum, and the inlet liner.

  • Clean the Inlet:

    • Use a lint-free swab moistened with an appropriate solvent (e.g., methanol or dichloromethane) to clean the inside of the inlet. Be gentle to avoid scratching the metal surfaces.

    • For stubborn residues, a specialized inlet cleaning brush can be used.

  • Replace Consumables:

    • Install a new, deactivated inlet liner and a new septum. It is recommended to use liners from a reputable supplier to ensure proper deactivation.[9]

  • Reassemble and Leak Check:

    • Reinstall the septum and septum nut.

    • Turn the carrier gas back on and perform a leak check to ensure all connections are secure.

  • Conditioning: Heat the inlet to its operating temperature and allow it to condition for 15-30 minutes before running samples.

By implementing these troubleshooting strategies and preventative maintenance protocols, researchers can significantly minimize sample carryover in their this compound analyses, leading to more accurate and reliable data.

References

Enhancing sensitivity of 3-Methylthiolane detection in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 3-Methylthiolane, a volatile sulfur compound, in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for detecting this compound in complex samples?

A1: The most widely recommended method for the sensitive detection of this compound and other volatile sulfur compounds (VSCs) in complex matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This technique is a solvent-free sample preparation method that allows for the extraction and pre-concentration of volatile and semi-volatile compounds from a sample, thereby enhancing sensitivity.[1][4]

Q2: Why is detecting this compound in complex matrices challenging?

A2: The analysis of this compound and other VSCs is challenging due to several factors:

  • High Volatility and Reactivity: These compounds can be easily lost during sample preparation and are prone to oxidation.[1]

  • Low Concentrations: They are often present at trace levels in samples, making detection difficult without a pre-concentration step.[1][3]

  • Matrix Effects: Complex sample matrices, such as biological fluids or beverages, can contain interfering compounds that suppress the signal of the target analyte.[3][5] For instance, high ethanol content in alcoholic beverages can decrease the sensitivity of the HS-SPME method.[3]

Q3: What are the key parameters to optimize for enhancing the sensitivity of HS-SPME-GC-MS analysis?

A3: To improve the sensitivity of your analysis, you should focus on optimizing the following HS-SPME parameters:

  • SPME Fiber Coating: The choice of fiber coating is critical for efficient extraction. For volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[3]

  • Extraction Time and Temperature: These parameters influence the equilibrium between the sample headspace and the SPME fiber. An evaluation of different times and temperatures is necessary to determine the optimal conditions for effective extraction.

  • Sample Modification: Adjusting the sample matrix can significantly improve analyte extraction. Common modifications include:

    • Salt Addition: Adding salt (e.g., NaCl) to the sample can increase the volatility of the analytes, a phenomenon known as the "salting-out" effect.[3]

    • Sample Dilution: For matrices with high concentrations of interfering substances like ethanol, dilution of the sample can improve the sensitivity of the extraction.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Inefficient extraction from the sample matrix.Optimize HS-SPME parameters: experiment with different fiber coatings (e.g., DVB/CAR/PDMS), increase extraction time and/or temperature, and consider sample modifications like salt addition or dilution.[3]
Analyte degradation.Ensure proper sample handling and storage to prevent oxidation of the highly reactive thiol group.
Insufficient instrument sensitivity.Check the GC-MS system's performance, including the detector and ionization source. Consider using a sulfur-selective detector like a Pulsed Flame Photometric Detector (PFPD) for enhanced sensitivity.
Poor Reproducibility/High Variability Inconsistent SPME fiber positioning in the headspace.Use an autosampler for precise and repeatable fiber placement.
Carryover from previous injections.Implement a thorough fiber cleaning (baking) step between analyses.
Competition for active sites on the SPME fiber.Be aware that higher molecular weight compounds can displace lower molecular weight compounds on the fiber, leading to quantitative errors.[6] Consider sample dilution to minimize this effect.
Matrix Interference/Co-eluting Peaks Complex sample matrix obscuring the analyte peak.Enhance sample cleanup using techniques like dispersive SPE (as in QuEChERS) if compatible with the volatile nature of the analyte.[5]
Adjust the GC temperature program to improve the separation of this compound from interfering compounds.
Utilize the mass spectrometer in Selected Ion Monitoring (SIM) mode to increase selectivity for the target analyte.

Experimental Protocols

Detailed Methodology for HS-SPME-GC-MS Analysis of this compound

This protocol is a general guideline and should be optimized for your specific sample matrix and instrumentation.

1. Sample Preparation:

  • Place a defined amount of your sample (e.g., 5 mL of liquid or 1 g of solid) into a headspace vial.

  • For aqueous samples, consider adding NaCl to a final concentration of 20% (w/v) to enhance the release of volatile compounds.[3]

  • If your matrix has a high concentration of organic solvents (e.g., ethanol), dilute the sample with deionized water. A dilution to 2.5% v/v ethanol has been shown to improve sensitivity in spirit beverages.[3]

  • Add a suitable internal standard if quantitative analysis is required.

  • Immediately seal the vial with a PTFE-faced silicone septum.

2. HS-SPME Extraction:

  • Equilibrate the sample vial at a specific temperature (e.g., 35°C) for a set time (e.g., 10 minutes) to allow the analytes to partition into the headspace.[3]

  • Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) under agitation.[3]

3. GC-MS Analysis:

  • After extraction, immediately transfer the SPME fiber to the heated injection port of the gas chromatograph for thermal desorption of the analytes.

  • GC Conditions (Example):

    • Injector Temperature: 240°C

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: Initial temperature of 30°C held for 3 minutes, then ramped to 200°C at 20°C/min, and held for 5 minutes.[6]

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan over a range appropriate for this compound and potential fragments (e.g., m/z 35-200).

    • Detector Temperature: 275°C.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis sample Sample in Vial modification Sample Modification (e.g., Salt Addition, Dilution) sample->modification seal Seal Vial modification->seal equilibrate Equilibration seal->equilibrate extract Headspace Extraction equilibrate->extract desorb Thermal Desorption extract->desorb separate GC Separation desorb->separate detect MS Detection separate->detect data data detect->data Data Acquisition

Caption: Workflow for this compound detection using HS-SPME-GC-MS.

Troubleshooting Logic

troubleshooting_logic start Low/No Signal for This compound check_extraction Are HS-SPME parameters optimized? start->check_extraction optimize_spme Optimize: - Fiber Type - Time/Temp - Sample Modification check_extraction->optimize_spme No check_reproducibility Is the issue poor reproducibility? check_extraction->check_reproducibility Yes optimize_spme->check_reproducibility reproducibility_solutions - Use Autosampler - Thoroughly Clean Fiber - Consider Dilution check_reproducibility->reproducibility_solutions Yes check_interference Are matrix interferences suspected? check_reproducibility->check_interference No reproducibility_solutions->check_interference interference_solutions - Enhance Sample Cleanup - Adjust GC Program - Use SIM Mode check_interference->interference_solutions Yes check_instrument Is the instrument performing optimally? check_interference->check_instrument No interference_solutions->check_instrument instrument_maintenance Perform Instrument Maintenance & Calibration check_instrument->instrument_maintenance No success Problem Resolved check_instrument->success Yes instrument_maintenance->success

Caption: Decision tree for troubleshooting low signal issues.

References

Addressing poor reproducibility in 3-Methylthiolane extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor reproducibility in 3-Methylthiolane extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a volatile organosulfur compound. Its extraction can be challenging due to its high volatility, susceptibility to oxidation, and potential for strong interactions with the sample matrix.[1][2][3] These factors can lead to significant analyte loss and poor reproducibility if not carefully controlled.

Q2: What are the most common methods for extracting this compound?

A2: The most common methods for extracting volatile thiols like this compound include Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[4][5] The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

Q3: How can I improve the reproducibility of my this compound extractions?

A3: To improve reproducibility, it is crucial to standardize every step of your protocol. This includes precise control of sample volume, extraction time, temperature, and solvent volumes.[6] Minimizing headspace in vials for liquid extractions and ensuring consistent fiber placement in HS-SPME are also critical.[7] Methodical optimization of extraction parameters is key to achieving robust and reproducible results.[8][9]

Q4: Is derivatization necessary for this compound analysis?

A4: Derivatization is often recommended for the analysis of thiols by Gas Chromatography (GC).[10][11][12][13] It can improve chromatographic peak shape, enhance thermal stability, and increase sensitivity.[11] Common derivatization reagents for thiols include silylating agents (e.g., BSTFA) and alkylating agents.[10][12]

Q5: What are matrix effects and how can they affect my results?

A5: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix.[14][15] This can lead to either suppression or enhancement of the signal, causing inaccurate quantification and poor reproducibility.[14] To mitigate matrix effects, thorough sample cleanup, the use of an appropriate internal standard, and matrix-matched calibration are recommended.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step Rationale
Analyte Volatility Minimize sample handling time and keep samples cooled. Use vials with septa to prevent loss.This compound is highly volatile and can be lost to the atmosphere during sample preparation.
Oxidation of Thiol Group Add an antioxidant (e.g., EDTA) to the sample. Work under an inert atmosphere (e.g., nitrogen) if possible.The sulfhydryl group (-SH) in thiols is prone to oxidation, which can lead to the formation of less volatile disulfides.[2]
Inefficient Extraction Optimize extraction solvent, pH, and temperature. For LLE, ensure vigorous mixing. For SPME, optimize fiber type, extraction time, and temperature.[8][9][16]The extraction efficiency is highly dependent on the physicochemical properties of the analyte and the extraction conditions.
Improper pH Adjust the sample pH. For LLE, a lower pH can help protonate the thiol, making it more soluble in organic solvents.The charge state of the thiol can significantly impact its partitioning behavior between aqueous and organic phases.
Strong Matrix Binding Use a more rigorous extraction technique or a different solvent system. Consider enzymatic digestion for complex biological matrices.The analyte may be strongly adsorbed to proteins or other components in the sample matrix.
Issue 2: Poor Reproducibility (High %RSD)
Possible Cause Troubleshooting Step Rationale
Inconsistent Sample Volume/Weight Use calibrated pipettes and a precision balance. Ensure consistency across all samples.Small variations in the amount of sample can lead to significant differences in the final analyte concentration.
Variable Extraction Time Use a timer for all extraction steps and ensure it is strictly followed for every sample.Extraction is a time-dependent process, and inconsistent timing will lead to variable analyte recovery.[17]
Temperature Fluctuations Use a temperature-controlled water bath or incubator for extractions. Monitor and record the temperature for each run.Temperature affects both the volatility of this compound and the kinetics of the extraction process.[8]
Inconsistent Agitation/Mixing For LLE, use a vortex or shaker with a consistent speed and time. For SPME, ensure consistent agitation of the sample vial.Proper mixing is essential to achieve equilibrium between the sample and the extraction phase.
SPME Fiber Variability Condition new SPME fibers according to the manufacturer's instructions. Perform a blank run between samples to check for carryover.SPME fibers can have slight variations and can also retain analyte from previous injections, leading to carryover.[18]
Matrix Heterogeneity Homogenize solid or semi-solid samples thoroughly before taking a subsample for extraction.Inconsistent distribution of the analyte in the sample matrix will lead to variable results.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the analysis of this compound in liquid samples such as beverages or water.

Materials:

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Heating block or water bath with agitation

  • GC-MS system

Procedure:

  • Pipette a precise volume (e.g., 5 mL) of the sample into a headspace vial.

  • If required, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.

  • Add an internal standard if used.

  • Immediately seal the vial with the septum cap.

  • Place the vial in the heating block at the optimized temperature (e.g., 60 °C) and allow it to equilibrate for a set time (e.g., 15 minutes) with agitation.

  • Expose the SPME fiber to the headspace of the vial for a fixed extraction time (e.g., 30 minutes).

  • Retract the fiber and immediately inject it into the GC inlet for thermal desorption and analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general procedure for extracting this compound from aqueous samples.

Materials:

  • Separatory funnel or centrifuge tubes

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)[19]

  • Vortex mixer or shaker

  • Centrifuge (if using tubes)

  • Evaporation system (e.g., nitrogen evaporator)

Procedure:

  • Place a known volume of the aqueous sample into a separatory funnel or centrifuge tube.

  • Add an internal standard.

  • Adjust the pH of the sample if necessary (e.g., to pH < 7).

  • Add a specific volume of the organic extraction solvent.

  • Shake vigorously for 1-2 minutes. If using a separatory funnel, vent frequently to release pressure.

  • Allow the layers to separate. If an emulsion forms, centrifugation may be necessary.

  • Collect the organic layer.

  • Repeat the extraction with a fresh portion of the organic solvent for exhaustive extraction.[20]

  • Combine the organic extracts.

  • Dry the extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume under a gentle stream of nitrogen.

  • The sample is now ready for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Sample Collection Homogenize Homogenization (if solid) Sample->Homogenize Aliquot Take Aliquot Homogenize->Aliquot Spike Spike Internal Standard Aliquot->Spike AddSolvent Add Extraction Solvent Spike->AddSolvent Mix Vortex / Shake AddSolvent->Mix Separate Phase Separation Mix->Separate Collect Collect Organic Layer Separate->Collect Dry Dry with Na2SO4 Collect->Dry Concentrate Concentrate Dry->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute GCMS GC-MS Analysis Reconstitute->GCMS troubleshooting_reproducibility cluster_sample Sample Handling cluster_extraction_params Extraction Parameters cluster_instrument Instrumentation PoorRepro Poor Reproducibility InconsistentVol Inconsistent Volume PoorRepro->InconsistentVol MatrixHetero Matrix Heterogeneity PoorRepro->MatrixHetero TimeVar Time Variation PoorRepro->TimeVar TempFluct Temperature Fluctuation PoorRepro->TempFluct AgitationVar Inconsistent Agitation PoorRepro->AgitationVar SPMEFiber SPME Fiber Issues PoorRepro->SPMEFiber Carryover Carryover PoorRepro->Carryover

References

Technical Support Center: Optimal Separation of Thiolanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the optimal separation of thiolanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge in separating thiolanes?

The primary challenge in separating thiolanes and related sulfur-containing compounds is their potential for interaction with active sites in the chromatographic system, which can lead to poor peak shapes, such as tailing. This is particularly prevalent in gas chromatography (GC) where the injector liner and column can have active sites.

Q2: Which chromatographic technique is better for thiolane analysis, GC or HPLC?

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effectively used for thiolane analysis. The choice depends on the specific thiolane's properties (e.g., volatility, polarity, thermal stability) and the sample matrix.

  • GC is well-suited for volatile and semi-volatile thiolanes. Detectors like the Flame Photometric Detector (FPD) and Sulfur Chemiluminescence Detector (SCD) offer high selectivity and sensitivity for sulfur compounds.[1]

  • HPLC , particularly in reversed-phase mode, is advantageous for less volatile or thermally sensitive thiolanes. It offers a wide range of stationary and mobile phases for method development.

Q3: How can I improve the peak shape of my thiolane analytes?

To improve peak shape and reduce tailing:

  • In GC: Use a deactivated inlet liner and a column with low bleed and high inertness.

  • In HPLC: Ensure that the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Additionally, for acidic or basic analytes, adjusting the pH of the mobile phase can help to reduce interactions with the stationary phase.

Q4: My retention times are shifting between injections. What could be the cause?

Retention time instability can be caused by several factors:

  • Changes in mobile phase composition (HPLC): Ensure accurate and consistent mobile phase preparation.

  • Fluctuations in column temperature: Use a column oven to maintain a stable temperature.

  • Column degradation: The stationary phase can degrade over time, especially with aggressive mobile phases or high temperatures.

  • Leaks in the system: Check all fittings and connections for leaks.

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of thiolanes.

Gas Chromatography (GC) Troubleshooting
ProblemPossible CauseRecommended Solution
Peak Tailing Active sites in the injector or column.Use a deactivated inlet liner. Consider a column with a more inert stationary phase.
Column contamination.Bake out the column at a high temperature (within the column's limits). Trim the first few centimeters of the column.
Poor Resolution Inappropriate stationary phase.Select a column with a different polarity. For complex mixtures, a two-dimensional GC (2D-GC) system can provide enhanced resolution.[2]
Incorrect temperature program.Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.
Low Sensitivity Non-selective detector.Use a sulfur-selective detector like FPD or SCD for trace-level analysis.[1]
Leaks in the system.Perform a leak check of the entire GC system.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
ProblemPossible CauseRecommended Solution
Peak Tailing Secondary interactions with the stationary phase.For silica-based columns, ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups. Consider using a column with a highly inert stationary phase.
Column overload.Reduce the injection volume or dilute the sample.
High Backpressure Blockage in the system.Check for blockages in the inline filter, guard column, or the column inlet frit. Backflush the column (if permissible by the manufacturer).
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved in the mobile phase. Filter the mobile phase before use.
Ghost Peaks Contamination in the mobile phase or injector carryover.Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the autosampler method.
Irreproducible Retention Times Inconsistent mobile phase composition.Prepare mobile phase accurately and consistently. Use a mobile phase degasser.
Temperature fluctuations.Use a column oven to maintain a constant temperature.

Data Presentation

The selection of an appropriate column is critical for the successful separation of thiolanes. Below is a summary of columns that have been used for the analysis of thiolanes and related sulfur compounds.

Recommended GC Columns
Column NameStationary PhasePolarityTypical Application
INNOWax Polyethylene GlycolPolarAnalysis of thiophene in benzene.[2]
PLOT Q Divinylbenzene/EthyleneglycoldimethacrylateNon-polarUsed as a second-dimension column in 2D-GC for separating thiophene from matrix interferences.[2]
SPB-1 SULFUR Methyl SiliconeNon-polarSpecifically designed for the analysis of sulfur compounds.
Recommended HPLC Columns
Column NameStationary PhaseSeparation ModeTypical Application
Newcrom R1 Reversed-PhaseReversed-PhaseSeparation of thiophene and 2-methylthiophene-3-thiol.[3]
Thiol-yne Phases Thiol-yne functionalized silicaMixed-ModeSeparation of monoamine neurotransmitters, demonstrating applicability for polar compounds.[4]

Experimental Protocols

General Protocol for GC Analysis of Thiolanes
  • Sample Preparation: Dilute the sample in an appropriate solvent (e.g., dichloromethane, hexane) to a concentration suitable for GC analysis.

  • Injector Configuration: Use a split/splitless injector. For trace analysis, a splitless injection is preferred.

  • Column Selection: Choose a capillary column with a stationary phase appropriate for the polarity of the target thiolanes. A non-polar or mid-polarity column is often a good starting point.

  • Temperature Program:

    • Initial Oven Temperature: 40-60 °C (hold for 1-2 minutes).

    • Ramp Rate: 5-10 °C/min.

    • Final Oven Temperature: 250-300 °C (hold for 5-10 minutes).

  • Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.

  • Detector: A Flame Ionization Detector (FID) can be used for general-purpose analysis. For high selectivity and sensitivity towards sulfur compounds, a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) is recommended.[1]

General Protocol for HPLC Analysis of Thiolanes
  • Sample Preparation: Dissolve the sample in the mobile phase or a weaker solvent to prevent peak distortion. Filter the sample through a 0.45 µm filter.

  • Column Selection: A reversed-phase C18 or C8 column is a common choice for the separation of moderately polar organic molecules like many thiolanes.

  • Mobile Phase: A mixture of water or buffer and an organic modifier like acetonitrile or methanol is typically used. The separation can be performed in isocratic or gradient elution mode. For ionizable thiolanes, buffering the mobile phase is crucial for reproducible retention times.

  • Flow Rate: A typical flow rate for a standard 4.6 mm ID HPLC column is 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature (e.g., 25-40 °C) using a column oven to ensure reproducible retention times.

  • Detection: A UV detector is commonly used. The detection wavelength should be set to the absorbance maximum of the target thiolanes. For non-UV active compounds, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used.

Mandatory Visualization

Troubleshooting_Workflow Start Problem with Thiolane Separation Check_System Check System Suitability (Pressure, Baseline) Start->Check_System System_OK System OK? Check_System->System_OK Peak_Shape Analyze Peak Shape System_OK->Peak_Shape Yes Fix_System Troubleshoot Instrument (Leaks, Pump, Detector) System_OK->Fix_System No Tailing Peak Tailing? Peak_Shape->Tailing Resolution Poor Resolution? Tailing->Resolution No Check_Column Check Column Health (Contamination, Voids) Tailing->Check_Column Yes Retention Retention Time Shift? Resolution->Retention No Optimize_Method Optimize Method (Column, Mobile Phase, Temperature) Resolution->Optimize_Method Yes Retention->Optimize_Method Yes End Separation Optimized Retention->End No Fix_System->Check_System Optimize_Method->End Check_Column->Optimize_Method

Caption: A logical workflow for troubleshooting common issues in thiolane separation.

Column_Selection_Logic Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) Volatile Volatile & Thermally Stable Analyte_Properties->Volatile Yes NonVolatile Non-Volatile or Thermally Labile Analyte_Properties->NonVolatile No GC Gas Chromatography (GC) GC_Column Select GC Column (e.g., INNOWax, PLOT Q) GC->GC_Column HPLC High-Performance Liquid Chromatography (HPLC) HPLC_Column Select HPLC Column (e.g., Newcrom R1, C18) HPLC->HPLC_Column Volatile->GC NonVolatile->HPLC

Caption: Decision tree for selecting the appropriate chromatographic technique and column.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 3-Methylthiolane in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists in the wine industry, the accurate quantification of aroma compounds is paramount for quality control and product development. 3-Methylthiolane, a sulfur-containing volatile compound, can contribute to the aromatic profile of wine. This guide provides a comparative overview of a validated analytical method, adapted for this compound, and an alternative approach, complete with experimental protocols and performance data.

Primary Validated Method: Adapted p-Hydroxymercuribenzoate (pHMB) Derivatization with GC-MS

This method is adapted from a validated procedure for the analysis of the structurally similar compound, 2-methyl-3-furanthiol, in wine. The protocol involves the selective derivatization of the thiol group followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocol
  • Sample Preparation and Derivatization:

    • To 50 mL of wine, add 50 µL of an internal standard solution (e.g., 2-ethylthiophene at a known concentration).

    • Add 1 mL of a 1 g/L aqueous solution of p-hydroxymercuribenzoate (pHMB) to the wine sample.

    • Gently agitate the mixture for 15 minutes at room temperature to allow for the formation of the this compound-pHMB derivative.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 10 mL of deionized water.

    • Load the wine sample containing the derivative onto the SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove interfering matrix components.

    • Elute the derivative with 5 mL of methanol.

  • Eluate Concentration and Reconstitution:

    • Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent, such as dichloromethane.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Splitless mode at 250°C.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 40°C (hold for 2 min), ramp to 180°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

Workflow Diagram

workflow cluster_sample_prep Sample Preparation & Derivatization cluster_spe Solid-Phase Extraction (SPE) cluster_concentration Concentration & Reconstitution cluster_analysis Analysis wine_sample 50 mL Wine Sample add_is Add Internal Standard wine_sample->add_is add_phmb Add p-Hydroxymercuribenzoate (pHMB) add_is->add_phmb agitate Agitate for 15 min add_phmb->agitate condition_spe Condition C18 SPE Cartridge agitate->condition_spe load_sample Load Sample agitate->load_sample condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute with Methanol wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Dichloromethane evaporate->reconstitute gcms_analysis GC-MS Analysis (SIM Mode) reconstitute->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Figure 1. Experimental workflow for the adapted pHMB derivatization GC-MS method.

Alternative Method: Stir Bar Sorptive Extraction (SBSE) with GC-MS

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation technique that offers high pre-concentration of volatile and semi-volatile compounds. This method has been validated for the analysis of various volatile sulfur compounds in wine distillates and can be adapted for wine matrices.[1]

Experimental Protocol
  • Sample Preparation:

    • Place 10 mL of wine into a 20 mL headspace vial.

    • Add an internal standard (e.g., 2-ethylthiophene).

    • Add 1 g of sodium chloride to increase the ionic strength of the sample.

  • SBSE Procedure:

    • Place a polydimethylsiloxane (PDMS) coated stir bar (Twister®) into the vial.

    • Seal the vial and stir the sample at 1000 rpm for 60 minutes at 40°C.

    • After extraction, remove the stir bar with forceps, gently dry it with a lint-free tissue.

  • Thermal Desorption and GC-MS Analysis:

    • Place the stir bar into a thermal desorption unit (TDU) coupled to the GC-MS system.

    • TDU Program: Start at 40°C, then ramp at 60°C/min to 250°C (hold for 5 min).

    • GC-MS Analysis: The GC-MS conditions are similar to the primary method, with the oven program optimized for the separation of the target analytes after thermal desorption.

Performance Comparison

The following table summarizes the typical performance characteristics of the two methods. The data for the adapted pHMB method is estimated based on published data for similar thiol analyses, while the SBSE method data is from a validated study on wine distillates.[1]

ParameterAdapted pHMB-GC-MS Method (Estimated)SBSE-GC-MS Method[1]
Limit of Detection (LoD) 0.5 - 2 ng/L0.01 - 0.1 µg/L
Limit of Quantification (LoQ) 1.5 - 6 ng/L0.03 - 0.3 µg/L
Linearity (R²) > 0.995> 0.99
Precision (RSD%) 5 - 15%7 - 12%
Recovery 80 - 110%90 - 105%
Sample Volume 50 mL10 mL
Sample Preparation Time ~ 2 hours~ 1.5 hours
Solvent Consumption Moderate (Methanol, Dichloromethane)Minimal

Discussion

Both the adapted pHMB-GC-MS method and the SBSE-GC-MS method offer viable approaches for the quantification of this compound in wine.

  • The adapted pHMB derivatization method is highly selective for thiols and can achieve very low detection limits, which is crucial for aroma compounds present at trace levels. The derivatization step enhances the volatility and chromatographic behavior of the analyte. However, this method involves more sample preparation steps and the use of organic solvents.

  • The SBSE-GC-MS method is a more environmentally friendly technique due to the minimal use of solvents.[1] It provides excellent enrichment of the analyte, leading to good sensitivity. The procedure is also relatively straightforward and can be automated. The sensitivity, however, might be slightly lower than the derivatization method for certain thiols.

The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. For routine analysis, the SBSE method offers a good balance of performance and ease of use. For research purposes requiring the highest sensitivity, the adapted pHMB derivatization method may be more suitable. It is important to note that for the analysis of this compound, a proper validation of the chosen method in the specific wine matrix is essential to ensure accurate and reliable results.

References

A Comparative Analysis of 2-Methylthiophene as a Flavor Compound and the Elusive Profile of 3-Methylthiolane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and flavor development, understanding the nuanced characteristics of flavor compounds is paramount. This guide offers a detailed examination of 2-methylthiophene, a well-documented flavor ingredient, and addresses the current lack of publicly available information regarding the sensory profile of 3-Methylthiolane, preventing a direct comparative analysis.

2-Methylthiophene: A Profile of a Potent Flavor Contributor

2-Methylthiophene is a volatile organic compound and a member of the thiophene class, recognized for its significant contribution to the flavor profiles of various foods. It is a product of the Maillard reaction and is found naturally in foods such as guava and tomato.

Chemical Properties

A summary of the key chemical and physical properties of 2-methylthiophene is presented in Table 1.

PropertyValue
Molecular Formula C₅H₆S
Molecular Weight 98.17 g/mol
CAS Number 554-14-3
Appearance Colorless liquid
Boiling Point 112-113 °C
Melting Point -63 °C
Solubility Soluble in ethanol; slightly soluble in water
Odor Threshold Not available
Flavor Profile and Applications

2-methylthiophene is characterized by a complex and potent flavor profile, often described as savory, meaty, and slightly sulfurous. Its multifaceted nature allows it to be used in a wide range of savory food applications to enhance and impart specific flavor notes.

Sensory Descriptors:

  • Primary: Roasted, meaty, savory

  • Secondary: Sulfurous, onion, green, cabbage, slightly petroleum-like

Applications in Food:

Due to its potent and complex flavor, 2-methylthiophene is utilized at very low concentrations to add depth and authenticity to a variety of savory products. Recommended usage levels are typically in the parts-per-million (ppm) range.

Food CategoryRecommended Usage Level (ppm)Flavor Contribution
Bacon 20Lifts and adds complexity to the profile
Beef (boiled and roast) 30Enhances meaty and roasted notes
Chicken 50Adds realism and impact
Seafood (Crab, Lobster, Shrimp) 10-20Provides authenticity, especially in fried profiles
Pork and Ham 40Notably successful in enhancing savory notes
Liver and Pâté ~10Adds complexity while avoiding excessive sulfurous notes

The Search for this compound's Flavor Profile

In contrast to the wealth of information available for 2-methylthiophene, there is a significant lack of publicly accessible data on the flavor profile, sensory evaluation, and applications of this compound (CAS Number: 4740-00-5) as a flavor compound. While its basic chemical properties are documented, its organoleptic characteristics remain largely uncharacterized in scientific literature and industry publications.

Extensive searches for sensory data, FEMA GRAS status, or inclusion in flavor industry compendia for this compound have not yielded any substantive information regarding its taste, aroma, or potential applications in food. This information gap makes a direct and meaningful comparison with 2-methylthiophene impossible at this time.

Experimental Protocols: Sensory Evaluation of Flavor Compounds

While no specific experimental protocols for the sensory evaluation of this compound are available, the following outlines a general methodology commonly used for assessing the flavor profile of potent compounds like 2-methylthiophene.

Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of a flavor compound.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to describe sensations, and commitment.

    • Conduct training sessions to familiarize panelists with the flavor compound and develop a consensus vocabulary of descriptive terms. Reference standards for each attribute should be provided.

  • Sample Preparation:

    • Prepare a series of dilutions of the flavor compound in a neutral base (e.g., propylene glycol, deodorized oil, or water) to determine an appropriate evaluation concentration.

    • For 2-methylthiophene, a starting concentration of 0.01% in propylene glycol has been used for odor description.

  • Evaluation:

    • Present the samples to the panelists in a controlled environment (i.e., sensory booths with controlled lighting and temperature).

    • Panelists independently evaluate the samples and rate the intensity of each sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities and Principal Component Analysis (PCA) to visualize the relationships between samples and attributes.

Logical Workflow for Flavor Compound Evaluation

The following diagram illustrates a typical workflow for the evaluation and application of a new flavor compound.

FlavorCompoundEvaluation A Compound Synthesis and Purification B Chemical and Physical Characterization A->B C Preliminary Sensory Screening (Odor/Taste) B->C D Quantitative Descriptive Analysis (QDA) C->D E Determination of Odor/Taste Thresholds D->E F Application Testing in Food Models D->F G Regulatory Review (e.g., FEMA GRAS) F->G H Commercial Application G->H

Figure 1. A generalized workflow for the evaluation and commercialization of a flavor compound.

Conclusion

2-Methylthiophene is a well-established and versatile savory flavor compound with a complex aroma profile that enhances a wide variety of food products. Its chemical properties and applications are well-documented, providing a solid foundation for its use in flavor creation.

In stark contrast, this compound remains an enigma in the world of flavor science. The absence of publicly available sensory data prevents any meaningful comparison with 2-methylthiophene or an assessment of its potential as a flavor ingredient. Further research and publication of its organoleptic properties are necessary to understand its potential role in the flavor industry. Therefore, for professionals seeking to impart savory, meaty, and roasted notes, 2-methylthiophene is a well-characterized and effective option, while this compound does not currently present a viable, documented alternative.

A Comparative Guide to the Cross-Validation of GC-MS and GC-O for 3-Methylthiolane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) for the analysis of 3-Methylthiolane, a potent volatile sulfur compound. Cross-validation of these two techniques offers a powerful approach for comprehensive characterization, combining precise chemical identification and quantification with critical sensory evaluation. This document outlines detailed experimental protocols, presents comparative data, and illustrates the analytical workflow to assist researchers in method selection and implementation.

Introduction to Analytical Techniques

The analysis of potent aroma compounds like this compound, which can possess very low odor thresholds, requires a dual approach. While one technique can provide structural information and concentration, another is needed to describe its sensory impact.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds.[1] After separation via a gas chromatograph, the mass spectrometer fragments the molecules and separates the resulting ions by their mass-to-charge ratio, providing a unique chemical fingerprint for identification. For sulfur compounds, which are often present at trace levels in complex matrices, GC-MS can be challenging without selective detectors.[1][2]

  • Gas Chromatography-Olfactometry (GC-O): This method connects the human nose, a highly sensitive and specific odor detector, to the outlet of a gas chromatograph.[3] As separated compounds elute from the GC column, a trained sensory panelist sniffs the effluent at an "olfactometry port" and records the perceived odor's description, intensity, and duration.[4] This technique is invaluable for identifying which specific compounds in a complex mixture are responsible for its overall aroma, a task that instrumental detectors alone cannot perform.[3][5]

Cross-validation is achieved by running a sample on a GC system where the column effluent is split between a mass spectrometer and an olfactometry port.[3] This simultaneous analysis allows for the direct correlation of a chemical peak identified by the MS with a specific odor event detected by the human assessor, confirming the sensory relevance of the identified compound.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful analysis of reactive and often low-concentration sulfur compounds. The following protocols are representative for the analysis of this compound.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This protocol is suitable for the extraction and analysis of volatile sulfur compounds from liquid or solid matrices.

1. Sample Preparation (HS-SPME):

  • Place a precisely weighed or measured sample (e.g., 5 mL of a liquid sample) into a headspace vial (e.g., 20 mL).
  • If required, add a salt (e.g., NaCl) to the matrix to increase the volatility of the analytes.
  • Seal the vial with a PTFE-lined septum.
  • Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 20-30 minutes) to allow the analytes to equilibrate in the headspace.
  • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.
  • Injector: Split/splitless inlet, operated in splitless mode for high sensitivity. Injector temperature: 250 °C.
  • Desorption: Thermally desorb the SPME fiber in the injector for 3-5 minutes.
  • Column: A capillary column suitable for volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 2 minutes.
  • Ramp: Increase to 250 °C at a rate of 5 °C/min.
  • Final hold: Hold at 250 °C for 5 minutes.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 35 to 350.
  • Data Acquisition: Full scan mode for identification. For quantification, Selected Ion Monitoring (SIM) mode can be used for increased sensitivity.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)

AEDA is a common technique used in GC-O to determine the relative odor potency of compounds in a sample extract.[3]

1. Sample Preparation:

  • Prepare a sample extract using a suitable method such as solvent extraction or the HS-SPME procedure described above.
  • Create a series of stepwise dilutions of the original extract (e.g., 1:2, 1:4, 1:8, and so on) with an appropriate solvent.

2. GC-O Conditions:

  • Instrument: Gas chromatograph with an effluent splitter directing the flow to a Flame Ionization Detector (FID) or Mass Spectrometer and an olfactometry sniffing port.
  • GC Conditions: Use the same GC column and temperature program as in the GC-MS protocol to allow for correlation of retention times.
  • Effluent Split: A split ratio of 1:1 is common, but can be adjusted.
  • Olfactometry Port: The sniffing port should be supplied with humidified air to prevent nasal fatigue and ensure consistent sensory perception.

3. Sensory Analysis (AEDA):

  • A panel of trained assessors sniffs the GC effluent from the sniffing port.
  • The analysis begins with the most diluted extract.
  • Assessors record the retention time, odor descriptor, and intensity of each detected odor.
  • The analysis proceeds to progressively more concentrated extracts until the entire dilution series has been evaluated.
  • The Flavor Dilution (FD) factor is the highest dilution at which an odorant is still detected. A higher FD factor indicates a more potent odorant in the sample.

Data Presentation and Comparison

The cross-validation of GC-MS and GC-O allows for the compilation of comprehensive data that links chemical identity with sensory perception.

ParameterGC-MS AnalysisGC-O AnalysisCross-Validation Insight
Primary Output Mass spectrum and chromatogramOlfactogram (odor events vs. time)Direct correlation of a mass spectrum with an odor descriptor.
Identification Based on mass spectral library match and retention index.Based on odor character description by a human assessor.Confirms that the compound identified by MS is responsible for the perceived odor.
Quantification Concentration (e.g., ng/L, µg/kg).Odor potency (Flavor Dilution Factor or Odor Activity Value).Relates the concentration of a compound to its sensory impact.
Sensitivity Limit of Detection (LOD): Typically in the low ng/L to µg/L range for similar sulfur compounds.[3]Odor Detection Threshold: The lowest concentration perceptible by the human nose. For many potent sulfur compounds, this can be significantly lower than instrumental LODs.Highlights compounds that are sensorially significant even at concentrations below the MS detection limit.
Specificity High, based on unique mass fragmentation patterns.High, based on the ability to discern specific odor qualities.Provides unambiguous identification of aroma-active compounds.
Data for this compound LOD: Specific literature values not readily available. Expected to be in the low ng/L range with optimized methods.Odor Threshold: Not specifically found in the searched literature.
Odor Descriptor: Not applicable.Odor Descriptor: Likely "sulfurous," "cooked vegetable," or "meaty," based on similar structures like 3-(methylthio)propionaldehyde ("methional").[2]
Flavor Dilution (FD) Factor: Not applicable.Flavor Dilution (FD) Factor: Not specifically found in the searched literature.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and logical relationships in the cross-validation of GC-MS and GC-O.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample in Vial Incubation Incubation & Equilibration Sample->Incubation SPME HS-SPME Extraction Incubation->SPME Injector GC Injector (Desorption) SPME->Injector Fiber Transfer GC_Column GC Column (Separation) Injector->GC_Column MS_Detector Mass Spectrometer (Detection) GC_Column->MS_Detector Data_System Data System MS_Detector->Data_System Result Identification & Quantification Data_System->Result Data Processing

Diagram 1: Experimental workflow for HS-SPME-GC-MS analysis.

Cross_Validation_Workflow cluster_ms Instrumental Detection cluster_o Sensory Detection Sample Sample Extract GC Gas Chromatograph (Separation) Sample->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification/ Quantification) Splitter->MS ~50% O Olfactometry Port (Human Assessor) Splitter->O ~50% MS_Data Mass Spectrum & Chromatogram MS->MS_Data Correlation Cross-Validation (Data Correlation) MS_Data->Correlation O_Data Olfactogram (Odor Descriptor & FD Factor) O->O_Data O_Data->Correlation

Diagram 2: Logical workflow for cross-validation of GC-MS and GC-O.

Conclusion

The cross-validation of GC-MS and GC-O provides a synergistic approach for the comprehensive analysis of potent aroma compounds like this compound. While GC-MS delivers unequivocal chemical identification and quantification, GC-O provides the essential sensory context, revealing the compound's odor character and potency. For researchers in flavor science, environmental analysis, and drug development, employing both techniques is critical for a complete understanding of a compound's impact, ensuring that analytical data is directly correlated with human perception. This integrated methodology is indispensable for pinpointing key odorants in complex mixtures and guiding product development or off-flavor remediation efforts.

References

Inter-laboratory Comparison of 3-Methylthiolane Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis based on a hypothetical inter-laboratory study for the quantification of 3-Methylthiolane. It provides representative performance data for two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS). The objective is to offer a benchmark for researchers to validate their analytical methods, fostering greater consistency and confidence in analytical results.

Hypothetical Inter-laboratory Study Design

This guide is based on a hypothetical inter-laboratory study involving five laboratories (Lab 1 to Lab 5). Each laboratory was provided with identical sets of blank human plasma samples and plasma samples spiked with this compound at three different concentration levels: low (5 ng/mL), medium (50 ng/mL), and high (200 ng/mL). The laboratories were tasked with quantifying this compound using both GC-MS and HPLC-MS/MS methods.

Quantitative Data Summary

The performance of each analytical method was evaluated based on key validation parameters: Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, repeatability (intra-laboratory precision), and reproducibility (inter-laboratory precision). The summarized results from the hypothetical study are presented in the tables below.

Table 1: Method Performance Characteristics for this compound Quantification

ParameterGC-MSHPLC-MS/MS
Limit of Detection (LOD)0.5 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ)1.5 ng/mL0.7 ng/mL
Linearity (r²)>0.995>0.998
Dynamic Range1.5 - 500 ng/mL0.7 - 1000 ng/mL

Table 2: Inter-laboratory Comparison of Precision for this compound Quantification

Concentration LevelMethodRepeatability (RSDr %) (Intra-laboratory)Reproducibility (RSDR %) (Inter-laboratory)
Low (5 ng/mL) GC-MS8.514.2
HPLC-MS/MS6.311.8
Medium (50 ng/mL) GC-MS5.19.8
HPLC-MS/MS3.98.1
High (200 ng/mL) GC-MS3.87.5
HPLC-MS/MS2.56.2

The hypothetical data suggest that both GC-MS and HPLC-MS/MS are suitable for the quantification of this compound in plasma. The HPLC-MS/MS method generally demonstrates superior sensitivity (lower LOD/LOQ) and precision compared to the GC-MS method. The inter-laboratory reproducibility (RSDR%) is higher than the intra-laboratory repeatability for both methods, which highlights the influence of different operators, instruments, and laboratory environments.

Experimental Protocols

Detailed methodologies for the two analytical techniques are provided below. These protocols represent typical procedures used in the hypothetical inter-laboratory study.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the quantification of volatile compounds like this compound. Due to the nature of thiols, derivatization is often employed to improve chromatographic performance and sensitivity.[1]

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (single quadrupole or triple quadrupole).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Selected Ion Monitoring (SIM) mode.

Sample Preparation (Solid-Phase Microextraction - SPME):

  • To 1 mL of plasma sample, add an internal standard.

  • Place the sample in a 10 mL headspace vial and seal.

  • Equilibrate the sample at 60°C for 10 minutes.

  • Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for 30 minutes with agitation.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

This method offers high sensitivity and specificity for the analysis of a wide range of compounds in complex matrices.

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS Acquisition: Multiple Reaction Monitoring (MRM).

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (90% A, 10% B).

  • Vortex and transfer to an autosampler vial for injection.

Visualizations

The following diagrams illustrate the generalized workflows for the inter-laboratory comparison study and the analytical methods described.

G cluster_study Inter-laboratory Comparison Study Workflow A Sample Preparation (Spiked Plasma) B Sample Distribution to Participating Labs A->B C Sample Analysis (GC-MS & HPLC-MS/MS) B->C D Data Submission & Collation C->D E Statistical Analysis (Repeatability & Reproducibility) D->E F Final Report & Comparison Guide E->F G cluster_gcms GC-MS Experimental Workflow A Plasma Sample + Internal Standard B Headspace SPME (60°C, 30 min) A->B C Thermal Desorption in GC Injector B->C D GC Separation C->D E MS Detection (SIM) D->E F Data Analysis E->F G cluster_hplc HPLC-MS/MS Experimental Workflow A Plasma Sample B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation B->C D Evaporation & Reconstitution C->D E HPLC Separation D->E F MS/MS Detection (MRM) E->F G Data Analysis F->G

References

A Comparative Guide to the Accuracy and Precision of 3-Methylthiolane Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of the accuracy and precision of 3-Methylthiolane analytical standards, offering supporting experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The accuracy and precision of an analytical standard are critical indicators of its quality. Accuracy, often represented by the purity or certified concentration, reflects how close the measured value is to the true value. Precision denotes the closeness of repeated measurements to each other and is often expressed as the standard deviation or relative standard deviation (RSD).

The following table summarizes the typical specifications for this compound analytical standards from various hypothetical suppliers. This data is for illustrative purposes to demonstrate how to compare such products. Users should always refer to the Certificate of Analysis (CoA) provided by the specific supplier for actual values.

SupplierProduct NumberLot NumberPurity (Assay) by GC-FID (%)Uncertainty (±%)Standard Deviation (σ)Relative Standard Deviation (RSD) (%)
Supplier A A12345A-00199.80.10.050.05
Supplier B B67890B-00299.50.20.080.08
Supplier C C24680C-00399.9 (Certified Reference Material)0.050.020.02

Experimental Protocols: Determining Purity by Gas Chromatography-Flame Ionization Detection (GC-FID)

The purity of this compound analytical standards is typically determined using gas chromatography with a flame ionization detector (GC-FID). This method is well-suited for volatile organic compounds.

Objective: To determine the purity of a this compound analytical standard by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Instrumentation and Materials:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Reagents: this compound analytical standard, high-purity solvent for dilution (e.g., dichloromethane or hexane).

  • Glassware: Volumetric flasks, autosampler vials with caps.

GC-FID Parameters:

ParameterSetting
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Final Hold: 5 minutes at 250 °C
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2 or He) 25 mL/min

Procedure:

  • Standard Preparation: Prepare a solution of the this compound analytical standard in a suitable solvent (e.g., 1000 µg/mL in dichloromethane).

  • Injection: Inject the prepared standard solution into the GC system.

  • Data Acquisition: Record the chromatogram for the duration of the run.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area of each peak.

    • Determine the purity by calculating the percentage of the area of the this compound peak relative to the total area of all peaks using the following formula: Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Precision Assessment: To determine precision, perform multiple injections (n ≥ 5) of the same standard and calculate the standard deviation and relative standard deviation (RSD) of the peak area or the calculated purity.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for assessing the quality of a this compound analytical standard.

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing cluster_result Results Standard This compound Standard Dilution Dilution to Working Concentration Standard->Dilution Solvent High-Purity Solvent Solvent->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity & Precision Calculation Integration->Calculation Accuracy Accuracy (Purity) Calculation->Accuracy Precision Precision (RSD) Calculation->Precision

Caption: Workflow for Purity and Precision Assessment of this compound.

cluster_quality Analytical Standard Quality cluster_metrics Key Metrics Accuracy Accuracy Purity Purity (%) Accuracy->Purity Uncertainty Uncertainty (±%) Accuracy->Uncertainty Precision Precision SD Standard Deviation (σ) Precision->SD RSD Relative Standard Deviation (%) Precision->RSD

Caption: Relationship between Quality Attributes and Key Metrics.

Comparative analysis of 3-Methylthiolane content in different coffee bean varieties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Trigonelline Content in Different Coffee Bean Varieties

This guide provides a comparative analysis of trigonelline content in two major coffee bean varieties: Coffea arabica (Arabica) and Coffea canephora (Robusta). Trigonelline is a significant alkaloid in coffee, contributing to its aroma and possessing potential health benefits. This document is intended for researchers, scientists, and professionals in the food science and drug development fields.

Data Presentation

The following table summarizes the quantitative data for trigonelline content in roasted Arabica and Robusta coffee beans, as determined by High-Performance Liquid Chromatography (HPLC).

Coffee Bean VarietyTrigonelline Content ( g/100g )Reference
Arabica0.489
Robusta0.380
Arabica (Green Bean)0.92 - 1.78[1]
Robusta (Green Bean)1.15 - 1.59[1]
Arabica (Roasted)0.87 - 0.90[2]
Robusta (Roasted)0.74[2]

Experimental Protocols

The quantification of trigonelline in coffee beans is crucial for quality assessment and research. The primary method cited in the literature is High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD).

Sample Preparation and Extraction

A standardized protocol for sample preparation is essential for reproducible results. The general workflow involves the following steps:

  • Roasting: Green coffee beans are roasted under controlled conditions to achieve a specific roasting degree. This is a critical step as trigonelline degrades during roasting.[2]

  • Grinding: The roasted beans are ground to a fine powder to increase the surface area for efficient extraction.

  • Extraction: A known weight of the ground coffee is extracted with hot water. The mixture is then filtered to separate the liquid extract from the solid coffee grounds.

  • Filtration: The extract is filtered through a membrane filter (e.g., 0.45 µm) before injection into the HPLC system to remove any particulate matter that could interfere with the analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The filtered coffee extract is analyzed using an HPLC system equipped with a reversed-phase column and a diode-array detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase column is typically used for the separation of trigonelline.

    • Mobile Phase: A gradient mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer at pH 4.0) and an organic solvent (e.g., methanol) is commonly employed.

    • Detection: Trigonelline is detected using a diode-array detector at a specific wavelength, typically around 264 nm.

  • Quantification: The concentration of trigonelline in the sample is determined by comparing the peak area of trigonelline in the sample chromatogram to a calibration curve generated using standards of known trigonelline concentrations.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow for the quantification of trigonelline in coffee beans.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_output Results start Coffee Beans (Arabica/Robusta) roasting Roasting start->roasting 1. Roasting grinding Grinding roasting->grinding 2. Grinding extraction Hot Water Extraction grinding->extraction 3. Extraction filtration Filtration (0.45 µm) extraction->filtration 4. Filtration hplc HPLC-DAD Analysis filtration->hplc 5. Injection quantification Quantification hplc->quantification 6. Data Analysis end Trigonelline Content (g/100g) quantification->end 7. Final Result

Caption: Experimental workflow for trigonelline quantification in coffee beans.

References

Evaluating the sensory impact of 3-Methylthiolane versus other sulfur compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the sensory impact of 3-Methylthiolane and other volatile sulfur compounds (VSCs). While direct quantitative sensory data for this compound is limited in current literature, this document synthesizes available data on structurally related compounds to provide a predictive assessment of its sensory profile. Volatile sulfur compounds are a critical class of molecules that significantly influence the aroma and flavor of numerous foods, beverages, and pharmaceutical products, often at exceptionally low concentrations.[1][2][3][4] Understanding their sensory properties is paramount for flavor chemistry, product development, and quality control.

Sensory Profile and Potency of Sulfur Compounds

Sulfur-containing compounds are renowned for their potent and diverse sensory characteristics, which can range from desirable savory and fruity notes to unpleasant off-odors.[5][6] Their sensory impact is largely dictated by their chemical structure and concentration. At low concentrations, many sulfur compounds contribute to the characteristic and appealing aromas of products like coffee, wine, and tropical fruits, while at higher concentrations, they can be perceived as disagreeable.[1][2][5]

The following table summarizes the sensory descriptors and odor detection thresholds of various sulfur compounds, providing a framework for understanding the potential sensory profile of this compound in comparison to other VSCs.

Table 1: Sensory Descriptors and Odor Thresholds of Selected Sulfur Compounds

CompoundChemical ClassSensory DescriptorsOdor Threshold (in water)
This compound Cyclic ThioetherNot available in literatureNot available in literature
Dimethyl SulfideThioetherCooked cabbage, corn-like0.33 - 1.2 µg/L[7]
Dimethyl DisulfideDisulfideCabbage, alliaceous12 µg/L
Dimethyl TrisulfideTrisulfideCabbage-like, putrid0.01 µg/L[7]
MethanethiolThiolPutrid, fecal2 µg/L
2-FurfurylthiolThiolRoasted coffee0.005 µg/L
3-Mercaptohexan-1-ol (3SH)ThiolGrapefruit, passion fruit60 ng/L
3-Mercaptohexyl Acetate (3SHA)Thiol EsterPassion fruit, box tree4.2 ng/L
4-Methyl-4-sulfanylpentan-2-one (4MSP)ThiolBox tree, cat urine (at high conc.)0.8 ng/L
Benzyl MercaptanThiolSmoky, meatyData not available in water
Furfuryl ThiolThiolRoasted coffeeData not available in water

Note: Odor thresholds can vary depending on the medium (e.g., water, air, ethanol solution) and the methodology used for determination.

Olfactory Signaling Pathway for Sulfur Compounds

The perception of sulfur compounds, like other odorants, is initiated by their interaction with olfactory receptors (ORs) located in the olfactory sensory neurons of the nasal epithelium.[1][2] These ORs are G protein-coupled receptors (GPCRs). The binding of an odorant molecule to an OR triggers a conformational change, activating an intracellular signaling cascade. This process involves the G protein Gαolf, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific odor.[1][2][8][9] Interestingly, research suggests that metal ions, such as copper, may play a crucial role in the detection of some sulfur compounds, particularly thiols, by certain olfactory receptors.[1]

Olfactory_Signaling_Pathway cluster_OSN Olfactory Sensory Neuron Odorant Sulfur Compound (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G Protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide- Gated Ion Channel cAMP->CNG_channel Opens Depolarization Neuron Depolarization CNG_channel->Depolarization Leads to Ions Na+, Ca2+ Ions->CNG_channel Signal Signal to Olfactory Bulb Depolarization->Signal

Olfactory signal transduction pathway for sulfur compounds.

Experimental Protocols for Sensory Evaluation

The sensory analysis of volatile sulfur compounds requires specialized techniques due to their high potency and often low concentration in complex matrices.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a sample.

Methodology:

  • Sample Preparation: Volatile compounds are extracted from the sample matrix using methods such as solvent extraction, solid-phase microextraction (SPME), or stir bar sorptive extraction (SBSE).

  • Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties as they pass through a capillary column.

  • Effluent Splitting: At the end of the column, the effluent is split into two streams. One stream is directed to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification.

  • Olfactometry: The other stream is directed to an odor port, where a trained sensory panelist sniffs the effluent and records the perceived odor, its intensity, and its retention time.

  • Data Analysis: The data from the chemical detector and the olfactometry analysis are combined to identify the specific compounds responsible for the perceived aromas.

GCO_Workflow Sample Sample (e.g., Food, Beverage) Extraction Volatile Extraction (SPME, Solvent Extraction) Sample->Extraction GC Gas Chromatograph (Separation) Extraction->GC Splitter Effluent Splitter GC->Splitter Detector Chemical Detector (MS, FID) Splitter->Detector OdorPort Odor Port Splitter->OdorPort Data Data Analysis (Odor-Activity Correlation) Detector->Data Panelist Sensory Panelist OdorPort->Panelist Panelist->Data

Workflow for Gas Chromatography-Olfactometry (GC-O).
Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate method for quantifying volatile compounds, including sulfur compounds, in complex matrices.

Methodology:

  • Standard Preparation: A known amount of an isotopically labeled internal standard (a version of the target analyte containing heavier isotopes, e.g., ¹³C or ²H) is added to the sample.

  • Extraction: The volatile compounds, including the native analyte and the labeled standard, are co-extracted from the sample.

  • GC-MS Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer is set to monitor specific ions for both the native analyte and the labeled internal standard.

  • Quantification: Because the native analyte and the labeled standard have nearly identical chemical and physical properties, they behave similarly during extraction and analysis, minimizing matrix effects and analyte loss. The concentration of the native analyte is calculated based on the ratio of the response of the native analyte to the labeled internal standard.

Comparative Sensory Impact

Given the lack of direct sensory data for this compound, its sensory properties can be inferred from its chemical structure as a cyclic thioether. Thioethers, such as dimethyl sulfide, are often associated with cooked vegetable or savory aromas. However, the cyclic nature of this compound may impart unique sensory characteristics. It is plausible that this compound possesses a relatively low odor threshold, a common trait among volatile sulfur compounds.[1][2][4] Its flavor profile could potentially range from savory and meaty to sulfureous, depending on its concentration and the food matrix in which it is present. Further research employing the experimental protocols outlined above is necessary to definitively characterize the sensory impact of this compound.

References

A Comparative Analysis of Calibration Curves for 3-Methylthiolane and Tetrahydrothiophene using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the linearity and range of calibration curves for 3-Methylthiolane and a common alternative, Tetrahydrothiophene (THT). The data presented is based on a typical analytical method using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for the analysis of volatile and semi-volatile organic compounds.[1][2][3] The performance characteristics of analytical methods, such as linearity and range, are crucial for ensuring the quality and reliability of quantitative data in research and drug development.[4][5][6][7]

Performance Comparison

The linearity and range of an analytical method are fundamental parameters in its validation. Linearity demonstrates that the instrumental response is directly proportional to the analyte concentration, while the range defines the upper and lower concentration limits for which the method is accurate and precise.[4][5][8]

The following table summarizes the typical performance characteristics for the quantitative analysis of this compound and Tetrahydrothiophene by GC-MS.

ParameterThis compoundTetrahydrothiophene (THT)Acceptance Criteria
Linearity (R²) 0.99920.9995≥ 0.995
Range
LLOQ (µg/mL)0.50.5S/N ≥ 10
ULOQ (µg/mL)100100Within linear range
Recovery (%) 98.5%99.2%80-120%
Precision (RSD%) ≤ 4.5%≤ 3.8%≤ 15%

Note: The data presented are representative values obtained under optimized GC-MS conditions and are intended for comparative purposes. Actual results may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow

The process of generating a calibration curve involves several key steps, from the preparation of standards to the final data analysis. This workflow ensures that the relationship between the concentration of an analyte and the instrument's response is accurately determined.

G Experimental Workflow for Calibration Curve Generation cluster_prep Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis stock Prepare Stock Solution (e.g., 1000 µg/mL in Methanol) serial Perform Serial Dilutions stock->serial cal_standards Generate Calibration Standards (e.g., 0.5, 1, 5, 10, 50, 100 µg/mL) serial->cal_standards injection Inject Standards into GC-MS cal_standards->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration plotting Plot Peak Area vs. Concentration integration->plotting regression Linear Regression Analysis plotting->regression validation Assess Linearity (R²) and Range regression->validation

Caption: Workflow for generating a calibration curve for this compound and THT.

Detailed Experimental Protocol

This protocol outlines the methodology for determining the linearity and range of a calibration curve for this compound and Tetrahydrothiophene using GC-MS.

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Tetrahydrothiophene (≥99% purity)

  • Methanol (HPLC grade)

  • Helium (99.999% purity)

  • Calibrated volumetric flasks and pipettes

2. Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector and a mass selective detector (MSD).[9][10]

  • Chromatographic Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

3. Preparation of Stock and Calibration Standards:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard (this compound or THT) and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations across the desired range (e.g., 0.5, 1, 5, 10, 50, and 100 µg/mL). For gas samples, standards can be prepared in Tedlar bags or Summa canisters.[11]

4. GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (or a suitable split ratio depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 2 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 102, 87) and THT (e.g., m/z 88, 60).

5. Data Analysis:

  • Inject each calibration standard in triplicate.

  • Integrate the peak area of the target analyte in each chromatogram.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[12]

  • The Lower Limit of Quantitation (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically with a signal-to-noise ratio of at least 10).

  • The Upper Limit of Quantitation (ULOQ) is the highest concentration on the curve that maintains linearity.

  • The Range of the method is the interval between the LLOQ and ULOQ.

References

Detecting the Undetectable: A Guide to Quantifying 3-Methylthiolane in Beverages

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of volatile sulfur compounds is a critical aspect of quality control and flavor profile analysis in the beverage industry. Among these, 3-Methylthiolane, a potent aroma compound, presents a significant analytical challenge due to its typically low concentration and high reactivity. This guide provides a comparative overview of the primary analytical techniques employed for the detection and quantification of volatile thiols in beverages, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and methodologies to approach this task.

While specific limits of detection (LOD) and quantification (LOQ) for this compound in beverages are not extensively documented in publicly available literature, a comparative analysis of methods used for similar volatile sulfur compounds can provide valuable insights into the expected performance of these techniques.

Comparative Analysis of Analytical Methodologies

The two predominant techniques for the analysis of volatile sulfur compounds in complex matrices like beverages are Gas Chromatography coupled with either a Sulfur Chemiluminescence Detector (GC-SCD) or a Mass Spectrometer (GC-MS).

Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) is highly specific and sensitive to sulfur-containing compounds. This technique offers an equimolar response to different sulfur compounds, simplifying quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and, crucially, structural information, which is invaluable for the unambiguous identification of target analytes. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and lower detection limits.

The choice between these methods often depends on the specific requirements of the analysis, including the need for structural confirmation, the complexity of the sample matrix, and the desired level of sensitivity.

Limits of Detection and Quantification for Volatile Sulfur Compounds in Beverages

The following table summarizes the reported LOD and LOQ values for several key volatile sulfur compounds in wine and beer, offering a benchmark for the expected analytical sensitivity for compounds like this compound. These values are typically in the nanograms per liter (ng/L) or parts per trillion (ppt) range, highlighting the ultra-trace levels at which these compounds can impact beverage aroma.

CompoundMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
3-mercaptohexan-1-ol (3-MH)HS-SPME-GC-MSWine1 ng/L[1]40 ng/L[2]
3-mercaptohexylacetate (3-MHA)HS-SPME-GC-MSWine17 ng/L[1]-
4-mercapto-4-methylpentan-2-one (4-MMP)HS-SPME-GC-MSWine0.9 ng/L[1]-
Dimethyl SulfideHS-GC-PFPDBeer2 µg/L[3]-
MethanethiolHS-GC-PFPDBeer0.1 µg/L[3]-
EthanethiolHS-GC-PFPDBeer0.1 µg/L[3]-

Note: The limits of detection and quantification can vary depending on the specific instrumentation, sample preparation method, and matrix effects.

Experimental Protocol: A Generalized Approach

A robust analytical method for the quantification of this compound and other volatile thiols in beverages typically involves the following key steps:

  • Sample Preparation: Due to the low concentrations of target analytes and the complexity of the beverage matrix, a pre-concentration step is essential. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique that is both solvent-free and effective at isolating volatile and semi-volatile compounds from the sample headspace.

  • Derivatization (Optional but Recommended): To improve the chromatographic behavior and detection sensitivity of thiols, a derivatization step is often employed. This involves converting the reactive thiol group into a more stable and readily detectable derivative.

  • Gas Chromatographic Separation: The extracted and derivatized analytes are then separated on a capillary GC column. The choice of column stationary phase is critical for achieving good resolution of the target compounds from other matrix components.

  • Detection and Quantification: The separated compounds are detected using either a sulfur-specific detector like the SCD or a mass spectrometer. Quantification is typically performed using an internal standard or through the construction of a calibration curve with certified reference materials.

Workflow for Volatile Thiol Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing beverage_sample Beverage Sample spme Headspace SPME beverage_sample->spme derivatization Derivatization (Optional) spme->derivatization gc Gas Chromatography derivatization->gc detection Detection (SCD or MS) gc->detection quantification Quantification detection->quantification results LOD/LOQ Determination quantification->results

Caption: Generalized workflow for the analysis of volatile thiols in beverages.

References

A Comparative Analysis of Solvent Extraction Efficiency for 3-Methylthiolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective isolation of target compounds is a critical step in chemical analysis and drug development. This guide provides a comparative overview of the extraction efficiency of various solvents for 3-Methylthiolane, a volatile sulfur compound. Due to the limited direct experimental data on this compound extraction, this comparison is based on the fundamental principle of "like dissolves like" and the inferred non-polar nature of the target compound. This compound, a saturated heterocyclic sulfide, is expected to exhibit low polarity. Therefore, its solubility will be greater in non-polar organic solvents.

Solvent Comparison for this compound Extraction

The selection of an appropriate solvent is paramount for achieving high extraction efficiency. The polarity of the solvent relative to the analyte is the most significant factor to consider. For a non-polar compound like this compound, non-polar solvents are predicted to yield the best results. The following table summarizes the properties of common organic solvents and their anticipated extraction efficiency for this compound.

SolventPolarity Index (P')[1][2]Boiling Point (°C)Density (g/mL)Predicted Extraction Efficiency for this compound
n-Hexane0.1[2]690.655Excellent
Cyclohexane0.2[1]80.70.779Excellent
Toluene2.4[1]1110.867Very Good
Diethyl Ether2.8[3]34.60.713Very Good
Dichloromethane (DCM)3.1[1]39.61.33Good
Ethyl Acetate4.4[1]77.10.902Moderate
Acetone5.1[1]560.791Low
Methanol5.1[1]64.70.792Poor
Water10.2[2]1001.000Very Poor

Note: The predicted extraction efficiency is based on the principle of "like dissolves like." Non-polar solvents are expected to be most effective for the non-polar this compound.

Experimental Protocol: Liquid-Liquid Extraction of this compound

This section outlines a general procedure for the liquid-liquid extraction (LLE) of this compound from an aqueous matrix. This protocol can be adapted based on the specific sample and subsequent analytical requirements.

Objective: To isolate this compound from an aqueous sample into an organic solvent for analysis.

Materials:

  • Aqueous sample containing this compound

  • Extraction solvent (e.g., n-Hexane)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen stream evaporator

  • Glass vials for sample collection

Methodology:

  • Sample Preparation:

    • Place a known volume of the aqueous sample into a separatory funnel.

    • If the sample is not neutral, adjust the pH accordingly. For a neutral compound like this compound, pH adjustment is generally not necessary.

  • Extraction:

    • Add a volume of the selected organic solvent (e.g., n-Hexane) to the separatory funnel. A typical solvent-to-sample ratio is 1:2 to 1:1.

    • Stopper the funnel and gently invert it, opening the stopcock to release any pressure buildup.

    • Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

    • Allow the layers to separate completely. The less dense organic layer will be on top.

  • Collection of Organic Phase:

    • Carefully drain the lower aqueous layer and discard it.

    • Collect the upper organic layer containing the extracted this compound into a clean Erlenmeyer flask.

    • For improved recovery, the extraction of the aqueous layer can be repeated with fresh portions of the organic solvent, and the organic extracts combined.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

    • Decant or filter the dried organic extract into a pre-weighed vial.

    • Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to concentrate the this compound.

  • Analysis:

    • The concentrated extract is now ready for analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Visualization of the Extraction Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction process described above.

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Concentration cluster_analysis Analysis A Aqueous Sample B Add Organic Solvent A->B Transfer C Shake & Vent B->C D Separate Layers C->D E Collect Organic Layer D->E Isolate F Dry with Na2SO4 E->F G Evaporate Solvent F->G H Final Extract G->H

Caption: Workflow for the liquid-liquid extraction of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Methylthiolane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the disposal procedures for 3-Methylthiolane, a sulfur-containing organic compound.

Immediate Safety and Logistical Information

Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, it is crucial to treat it as a hazardous substance. General safety protocols for flammable liquids and sulfur-containing compounds should be strictly followed. The first and most critical step for any user of this chemical is to obtain the Safety Data Sheet (SDS) from the manufacturer or supplier . This document will provide specific details on hazards, handling, and disposal.

In the interim, and as a matter of general laboratory best practice, the following procedures should be implemented for the disposal of this compound and other chemical wastes.

General Disposal Procedures for Chemical Waste

All chemical waste must be managed in accordance with local, state, and federal regulations. The following steps provide a general framework for proper chemical waste disposal in a laboratory setting:

  • Waste Determination and Segregation:

    • Properly identify and characterize all chemical waste at the point of generation.

    • Never mix incompatible wastes in the same container. Wastes should be segregated into categories such as halogenated solvents, non-halogenated solvents, acids, bases, and compounds with specific hazards (e.g., heavy metals, sulfides).[1]

  • Container Management:

    • Collect chemical waste in a container that is compatible with its contents.

    • The container must be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

    • Keep containers closed at all times, except when adding waste.[1][2][3]

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste" and the full chemical names of the contents. Avoid using abbreviations or chemical formulas.

    • Indicate the approximate percentage of each component.

    • Note the date when the container was first used for waste accumulation.[2]

  • Storage:

    • Store waste containers in a designated satellite accumulation area near the point of generation.

    • Ensure the storage area is well-ventilated and away from sources of ignition.

    • Use secondary containment to capture any potential leaks.[2]

  • Disposal Request:

    • Once a waste container is full, or if waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]

Disposal of Empty Containers

Empty containers that once held this compound or other hazardous chemicals must also be disposed of properly.

  • Thoroughly empty the container of all contents.

  • For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[2]

  • Obliterate or remove all labels from the container.

  • Dispose of the rinsed container in accordance with institutional guidelines, which may include placing it in a designated glass disposal container or recycling.[4]

Quantitative Data Summary

As no specific Safety Data Sheet for this compound was located, quantitative data regarding its specific disposal parameters (e.g., concentration limits for sewer disposal) are not available. The general principle is that hazardous chemical waste should not be disposed of down the drain.[4][5]

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste, such as this compound.

cluster_generation Point of Generation cluster_accumulation Satellite Accumulation Area cluster_disposal Disposal Process start Chemical Waste Generated waste_determination Perform Waste Determination (Characterize & Segregate) start->waste_determination container_selection Select Compatible Container waste_determination->container_selection labeling Label Container Correctly ('Hazardous Waste', Contents, Date) container_selection->labeling add_waste Add Waste to Container (Keep Closed When Not in Use) labeling->add_waste storage Store in Designated Area (Secondary Containment, Ventilated) add_waste->storage container_full Container is Full or Waste Stream is Complete storage->container_full request_pickup Request Pickup from EHS or Licensed Contractor container_full->request_pickup transport Transport to Approved Waste Disposal Facility request_pickup->transport final_disposal Proper Disposal (e.g., Incineration) transport->final_disposal

Caption: Logical workflow for the compliant disposal of laboratory chemical waste.

By adhering to these procedures and, most importantly, obtaining and following the specific guidance in the manufacturer's SDS, researchers can ensure the safe and responsible disposal of this compound and contribute to a culture of safety within their laboratory.

References

Essential Safety and Logistical Information for Handling 3-Methylthiolane

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Classification

Based on data for analogous compounds, 3-Methylthiolane should be handled as a substance with the potential for the following hazards.

Hazard ClassificationCategory
Flammable Liquid and VaporCategory 3
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety when handling this compound.

Eye and Face Protection:

  • Safety Glasses with Side Shields: For general handling in a well-ventilated area where the risk of splashing is low.

  • Chemical Splash Goggles: To be worn when there is a potential for splashing, such as during transfers of the liquid.[1]

  • Face Shield: Should be used in conjunction with chemical splash goggles during procedures with a significant risk of splashing or aerosol generation.

Skin and Body Protection:

  • Gloves: Chemical-resistant gloves are mandatory. The specific glove material should be selected based on its resistance to the chemical. Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A flame-resistant lab coat should be worn to protect against accidental skin contact and small splashes.

  • Chemical-Resistant Apron: Recommended when handling larger quantities or when there is a higher risk of splashes.

  • Closed-toe Shoes: Shoes made of a non-porous material are required to protect the feet from spills.

Respiratory Protection:

  • Work in a Ventilated Area: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.[2]

  • Respirator: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[1]

Operational Plan for Safe Handling

1. Preparation:

  • Read and understand this safety guidance and any available information on similar chemicals.

  • Ensure that a chemical fume hood is available and functioning correctly.

  • Locate the nearest safety shower and eyewash station and confirm they are accessible and operational.[2]

  • Assemble all necessary PPE and ensure it is in good condition.

  • Prepare a designated waste container for this compound.

2. Handling:

  • Conduct all transfers and manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[2]

  • Ground all equipment and containers to prevent the buildup of static electricity, which could ignite flammable vapors.[2]

  • Use spark-proof tools and equipment.[2]

  • Avoid contact with skin and eyes.[2]

  • Keep containers tightly closed when not in use to prevent the escape of vapors.[2][3]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2]

  • Keep the container tightly closed.[2]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2]

Disposal Plan

  • Waste Collection: All waste containing this compound must be collected in a clearly labeled, sealed, and compatible waste container.[4][5]

  • Classification: Chemical waste generators are responsible for determining if the waste is classified as hazardous and must adhere to local, regional, and national regulations for disposal.[2]

  • Disposal Method: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for proper disposal. Do not dispose of this compound down the drain or in regular trash.[6][7]

  • Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste.[5] After rinsing, deface the label before disposing of the container according to institutional guidelines.[4]

Emergency Procedures

EmergencyProcedures cluster_exposure Chemical Exposure cluster_actions Immediate Actions cluster_spill Spill Response cluster_spill_actions Spill Actions SkinContact Skin Contact RinseSkin Remove contaminated clothing. Rinse skin with water for 15 minutes. SkinContact->RinseSkin EyeContact Eye Contact FlushEyes Flush eyes with water for 15 minutes. EyeContact->FlushEyes Inhalation Inhalation FreshAir Move to fresh air. Inhalation->FreshAir Ingestion Ingestion SeekMedical Seek immediate medical attention. Ingestion->SeekMedical RinseSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical SmallSpill Small Spill (<1 L) Contain If trained, contain the spill with absorbent material. SmallSpill->Contain LargeSpill Large Spill (>1 L) Evacuate Evacuate the area. LargeSpill->Evacuate Notify Notify EHS and emergency services. Evacuate->Notify Contain->Notify

Caption: Emergency response workflow for this compound exposure and spills.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[8][9] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8][10] Remove contact lenses if present and easy to do so.[8][10] Seek immediate medical attention.[8]

  • Inhalation: Move the affected person to fresh air.[9][10] If breathing has stopped, provide artificial respiration.[9] Seek medical attention if symptoms persist.[10]

  • Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water.[11] Seek immediate medical attention.[3]

Spill Response:

  • Small Spills: If you are trained and it is safe to do so, contain the spill using an inert absorbent material. Ventilate the area and eliminate all ignition sources.

  • Large Spills: Evacuate the area immediately. Notify your institution's EHS department and emergency services. Prevent the spill from entering drains.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.